molecular formula C20H24FN5O3 B1684361 Omecamtiv Mecarbil CAS No. 873697-71-3

Omecamtiv Mecarbil

Cat. No.: B1684361
CAS No.: 873697-71-3
M. Wt: 401.4 g/mol
InChI Key: RFUBTTPMWSKEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omecamtiv mecarbil is a member of ureas.
This compound has been used in trials studying the treatment and basic science of Heart Failure, Echocardiogram, Pharmacokinetics, Chronic Heart Failure, and History of Chronic Heart Failure, among others.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a cardiac myosin activator;  structure in first source

Properties

IUPAC Name

methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUBTTPMWSKEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025949
Record name Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873697-71-3
Record name Omecamtiv mecarbil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873697-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omecamtiv mecarbil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873697713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omecamtiv Mecarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[2-fluoro-3-[3-(6-methylpyridin-3yl)ureido]benzyl]piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMECAMTIV MECARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M19539ERK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Omecamtiv Mecarbil: A Selective Cardiac Myosin Activator

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Omecamtiv mecarbil (OM) is a first-in-class, selective small-molecule activator of cardiac myosin, the motor protein responsible for cardiac muscle contraction.[1][2] Developed for the treatment of heart failure with reduced ejection fraction (HFrEF), it represents a novel therapeutic approach by directly targeting the contractile machinery of the heart.[2][3] Unlike traditional inotropic agents that modulate intracellular calcium concentrations, this compound enhances cardiac contractility by increasing the number of myosin heads bound to actin during systole, thereby prolonging the systolic ejection time without increasing myocardial oxygen consumption.[4] This guide provides a comprehensive overview of its mechanism of action, a summary of key quantitative data from preclinical and clinical trials, detailed experimental methodologies, and visual diagrams of its functional pathways.

Core Mechanism of Action

This compound enhances cardiac sarcomere function through a unique allosteric mechanism. The process of cardiac muscle contraction is driven by the cyclical interaction of myosin and actin, fueled by the hydrolysis of ATP (the cross-bridge cycle). OM selectively binds to the catalytic domain of cardiac myosin. This binding event accelerates the rate-limiting step of the cross-bridge cycle: the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state.

Specifically, this compound stabilizes the pre-powerstroke state and increases the rate of phosphate (Pi) release from the myosin-ADP-Pi complex. This action increases the number of myosin heads actively engaged with the actin filament at any given time and prolongs the duration of their interaction. The clinical result is an increase in the duration of systole, leading to improved stroke volume and ejection fraction, without altering intracellular calcium or cAMP levels. This mechanism avoids the adverse arrhythmogenic effects and increased myocardial oxygen demand associated with conventional inotropes.

cluster_cycle Cardiac Myosin Cross-Bridge Cycle cluster_om This compound (OM) Intervention M_ATP Myosin-ATP (Weakly bound to Actin) M_ADP_Pi Myosin-ADP-Pi (Weakly bound to Actin) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Strongly bound, Pre-Powerstroke) M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Strongly bound, Post-Powerstroke) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM Actin-Myosin (Rigor State) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) OM This compound OM_Action Accelerates Pi Release & Stabilizes Pre-Powerstroke State OM->OM_Action OM_Action->AM_ADP_Pi Targets caption Mechanism of this compound on the Cross-Bridge Cycle.

Caption: Mechanism of this compound on the Cross-Bridge Cycle.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic, preclinical, and clinical trial data for this compound.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueSource PopulationCitation
Oral Absorption Half-life 0.62 hoursHealthy Volunteers & HF Patients
Absolute Bioavailability ~90%Healthy Volunteers & HF Patients
Elimination Half-life ~18.5 - 33 hoursHealthy Volunteers & HF Patients
Plasma Clearance 11.7 L/hHealthy Subjects & HF Patients
Plasma Protein Binding ~82%Human
Mean Max. Concentration (Cmax) 200 (SD 71) ng/mLCOSMIC-HF (25 mg BID)
Mean Max. Concentration (Cmax) 318 (SD 129) ng/mLCOSMIC-HF (PK-Titrated)
Table 2: Key Preclinical Efficacy Data
ParameterEffect of this compoundModelCitation
ATP Hydrolysis Equilibrium Increased constant from 2.4 to 6Porcine Ventricular Heavy Meromyosin
Phosphate Dissociation 4-fold increase in the amplitude of the fast phasePorcine Ventricular Heavy Meromyosin
In Vitro Motility 14-fold decrease in unloaded shortening velocityPorcine Ventricular Heavy Meromyosin
Actin-Activated ATPase >4-fold decrease in Vmax; 30-fold decrease in K-ATPaseRecombinant Human β-cardiac Myosin
Stroke Volume 44% increaseConscious Dogs with Myocardial Infarction
Cardiac Output 22% increaseConscious Dogs with Myocardial Infarction
Table 3: Summary of Major Clinical Trial Results (COSMIC-HF & GALACTIC-HF)
TrialParameterThis compound GroupPlacebo GroupResult (vs. Placebo)Citation
COSMIC-HF Systolic Ejection Time --+25 ms (p<0.0001)
Stroke Volume --+3.6 mL (p=0.0217)
LV End-Systolic Diameter ---1.8 mm (p=0.0027)
Heart Rate ---3.0 bpm (p=0.0070)
NT-proBNP ---970 pg/mL (p=0.0069)
GALACTIC-HF Primary Endpoint ¹37.0% event rate39.1% event rateHR: 0.92 (95% CI: 0.86-0.99, p=0.0252)
CV Death --No significant reduction
Primary Endpoint (SBP ≤100 mmHg) --HR: 0.81 (95% CI: 0.70-0.94)
Primary Endpoint (Severe HF) ²--HR: 0.80 (95% CI: 0.71-0.90)
¹ Primary Endpoint: Composite of cardiovascular (CV) death or first heart failure event.
² Severe HF defined by post-hoc analysis criteria.

Experimental Protocols

In Vitro Myosin ATPase Activity Assay

This assay is fundamental to identifying and characterizing cardiac myosin activators.

  • Objective: To measure the rate of ATP hydrolysis by purified cardiac myosin in the presence and absence of the test compound.

  • Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time. A common method is the colorimetric malachite green assay, which forms a colored complex with free phosphate.

  • Methodology:

    • Protein Purification: Human β-cardiac myosin subfragment 1 (the motor domain) is expressed and purified.

    • Reaction Mixture: Purified myosin is incubated in a reaction buffer (e.g., Tris buffer, pH 7.4) containing MgCl₂, KCl, and actin.

    • Initiation: The reaction is initiated by adding a known concentration of purified, low-phosphate ATP. Assays are run with a dose-range of this compound or vehicle control.

    • Quenching: At various time points, the reaction is stopped by adding a quenching solution (e.g., acid).

    • Detection: PiColorLock™ Gold reagent (an improved malachite green formulation) is added to the quenched reaction. The mixture develops a color proportional to the amount of free phosphate.

    • Quantification: The absorbance is read using a spectrophotometer (typically between 590-660 nm) and compared to a phosphate standard curve to determine the rate of ATPase activity (Vmax) and the actin concentration required for half-maximal activity (K-ATPase).

In Vitro Motility Assay

This assay visualizes the direct effect of compounds on the motor function of myosin.

  • Objective: To measure the velocity of actin filaments propelled by surface-adhered myosin.

  • Principle: The assay reconstructs the fundamental contractile event in a simplified system. Myosin heads are fixed to a surface, and fluorescently labeled actin filaments are observed moving across this surface in the presence of ATP.

  • Methodology:

    • Surface Preparation: A nitrocellulose-coated coverslip is prepared in a flow cell.

    • Myosin Adhesion: Purified cardiac heavy meromyosin is infused into the flow cell and allowed to adhere to the surface.

    • Blocking: Unoccupied surface sites are blocked with bovine serum albumin (BSA) to prevent non-specific binding of actin.

    • Actin Infusion: Rhodamine-phalloidin labeled actin filaments are introduced into the flow cell.

    • Activation: A final "motility buffer" containing ATP, an oxygen-scavenging system (to prevent photobleaching), and the test compound (this compound) or vehicle is infused.

    • Visualization & Analysis: The movement of the fluorescent actin filaments is recorded using a total internal reflection fluorescence (TIRF) microscope. The velocity of individual filaments is tracked and averaged to determine the effect of the compound on unloaded shortening velocity.

cluster_invitro In Vitro / Preclinical Workflow cluster_clinical Clinical Development Workflow HTS High-Throughput Screening (Reconstituted Sarcomere Assay) ATPase Biochemical Characterization (ATPase Assays) HTS->ATPase Motility Functional Characterization (In Vitro Motility Assays) ATPase->Motility Animal Preclinical Efficacy & Safety (Animal Models of HF) Motility->Animal Phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) Animal->Phase1 IND Filing Phase2 Phase 2 (e.g., COSMIC-HF) (Dose-finding, Efficacy Signals in Patients) Phase1->Phase2 Phase3 Phase 3 (e.g., GALACTIC-HF) (Large-scale Outcomes Trial) Phase2->Phase3 caption Drug Development Workflow for this compound.

Caption: Drug Development Workflow for this compound.

GALACTIC-HF Clinical Trial Protocol
  • Objective: To determine if this compound could reduce the risk of cardiovascular death or heart failure events in patients with chronic HFrEF.

  • Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, event-driven trial.

  • Patient Population: 8,256 patients with symptomatic chronic heart failure (NYHA class II-IV), LVEF ≤35%, and elevated natriuretic peptides. Patients were either currently hospitalized for heart failure or had a recent history of hospitalization or an emergency department visit for heart failure.

  • Intervention: Patients were randomized 1:1 to receive either oral this compound (25 mg, 37.5 mg, or 50 mg twice daily, with dose adjusted based on plasma concentration) or placebo, in addition to standard-of-care therapy.

  • Primary Endpoint: A composite of the time to the first heart failure event (hospitalization or other urgent treatment for heart failure) or cardiovascular death.

  • Secondary Endpoints: Included time to cardiovascular death, change in Kansas City Cardiomyopathy Questionnaire (KCCQ) total symptom score, time to first heart failure hospitalization, and time to all-cause death.

  • Follow-up: The median follow-up duration was 21.8 months.

Concluding Summary

This compound is a pioneering cardiac myosin activator that directly enhances myocardial contractility by modulating the actin-myosin cross-bridge cycle. Its mechanism, which is independent of intracellular calcium fluxes, distinguishes it from previous classes of inotropic agents and may offer a more favorable safety profile. Preclinical studies confirmed its selective action and ability to improve cardiac function. Large-scale clinical trials, notably GALACTIC-HF, have demonstrated a modest but statistically significant reduction in the primary composite endpoint of heart failure events or cardiovascular death in patients with HFrEF, with more pronounced benefits observed in patients with more severe disease. The data and methodologies presented in this guide underscore the potential of direct myosin activation as a targeted therapeutic strategy in heart failure.

References

The Molecular Basis of Omecamtiv Mecarbil's Effect on Cardiac Contractility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omecamtiv Mecarbil (OM) is a first-in-class small molecule that directly activates cardiac myosin, representing a novel therapeutic approach for heart failure with reduced ejection fraction (HFrEF). Unlike traditional inotropic agents that modulate intracellular calcium levels, OM enhances cardiac contractility by directly targeting the sarcomere's molecular motor, cardiac myosin. This technical guide provides a comprehensive overview of the molecular basis of this compound's effect on contractility, detailing its mechanism of action, binding site, and impact on the actin-myosin cross-bridge cycle. This document synthesizes key quantitative data from various studies, outlines the methodologies of pivotal experiments, and provides visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound is a selective cardiac myosin activator that enhances systolic function without altering intracellular calcium transients.[1][2] Its primary mechanism involves modulating the kinetics of the actin-myosin cross-bridge cycle.[3] OM binds to an allosteric site on the cardiac myosin heavy chain, distinct from the ATP and actin binding sites.[4][5] This binding event stabilizes the myosin in a pre-powerstroke state, increasing the number of myosin heads that are primed and ready to bind to actin once the cardiac cycle begins.

The key effects of this compound on the cross-bridge cycle include:

  • Increased Rate of Transition to the Strongly Bound State: OM accelerates the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly bound actin-myosin state to a strongly bound, force-producing state. This is achieved by promoting the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex.

  • Prolonged Actin-Myosin Attachment: The drug increases the duration that myosin remains strongly bound to actin.

  • Increased Duty Ratio: By increasing the time myosin is in a force-producing state relative to the total cycle time, OM enhances the duty ratio of the myosin motor.

  • Slowing of the Powerstroke and ATP Turnover: While accelerating Pi release, OM paradoxically slows the powerstroke and the overall actin-activated ATP turnover rate. This leads to a more sustained but slower contraction.

This unique mechanism of action results in a prolonged systolic ejection time and increased stroke volume, ultimately improving cardiac efficiency without a significant increase in myocardial oxygen consumption.

Binding Site of this compound

Crystallographic studies have precisely identified the binding site of this compound on the S1 catalytic domain of cardiac myosin. OM binds to a novel allosteric pocket located at the junction of the converter domain and the relay helix. This strategic location allows OM to influence the conformational changes of the myosin head that are critical for the powerstroke. The binding of OM stabilizes the lever arm in a primed, pre-powerstroke conformation.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various in vitro and in situ studies on the effects of this compound.

ParameterSpecies/SystemConcentration of OMEffectReference
Binding Affinity (Kd) Purified cardiac myosin S11.6 ± 0.3 µM
Actin-Activated ATPase Activity (Vmax) Human β-cardiac myosin subfragment 1 (M2β-S1)>4-fold decrease
Actin Concentration for Half-Maximal ATPase (Kapp) Human β-cardiac myosin subfragment 1 (M2β-S1)30-fold decrease
Actin Sliding Velocity (in vitro motility assay) Human β-cardiac myosin subfragment 1 (M2β-S1)>100-fold decrease
Equilibrium Constant of ATP Hydrolysis (M-ATP ⇄ M-ADP-Pi) Porcine ventricular heavy meromyosin (PV-HMM)Increased from 2.4 to 6
Amplitude of Fast Phase of Phosphate Dissociation Porcine ventricular heavy meromyosin (PV-HMM)4-fold increase
Unloaded Shortening Velocity (in vitro motility assay) Porcine ventricular heavy meromyosin (PV-HMM)14-fold decrease
Ca2+ Sensitivity (pCa50) Skinned porcine left ventricular muscle0.5 µMΔpCa50 of ~0.16
1.0 µMΔpCa50 of ~0.33
Skinned porcine left atrial muscle0.5 µMΔpCa50 of ~0.08
1.0 µMΔpCa50 of ~0.22
Maximal Force Skinned porcine left ventricular muscle0.5 µM, 1.0 µMNo significant effect
Skinned porcine left atrial muscle0.5 µM, 1.0 µM~20% increase

Experimental Protocols

Crystallography of Myosin S1 in Complex with this compound

Objective: To determine the three-dimensional structure of the cardiac myosin S1 domain bound to this compound to identify the binding site and understand the conformational changes induced by the drug.

Methodology:

  • Protein Expression and Purification: The S1 fragment of β-cardiac myosin is expressed in a suitable system (e.g., mouse C2C12 myoblasts) and purified using affinity and size-exclusion chromatography.

  • Complex Formation: The purified myosin S1 is incubated with a molar excess of this compound and a non-hydrolyzable ATP analog (e.g., ADP•BeFx) to trap the pre-powerstroke state.

  • Crystallization: The myosin S1-OM-ADP•BeFx complex is subjected to vapor diffusion crystallization screening to obtain well-ordered crystals.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution (e.g., 2.45 Å).

In Vitro Motility Assay

Objective: To measure the effect of this compound on the velocity of actin filament movement propelled by myosin motors.

Methodology:

  • Surface Preparation: A flow cell is created by attaching a coverslip to a microscope slide. The surface of the coverslip is coated with a nitrocellulose film.

  • Myosin Immobilization: A solution containing heavy meromyosin (HMM) or S1 fragments of cardiac myosin is introduced into the flow cell and allowed to adhere to the nitrocellulose surface.

  • Blocking: Unbound sites on the surface are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Actin Filament Introduction: Fluorescently labeled actin filaments are introduced into the flow cell in a motility buffer containing ATP and an ATP regeneration system.

  • Data Acquisition: The movement of the fluorescent actin filaments is observed and recorded using a fluorescence microscope equipped with a sensitive camera.

  • Analysis: The velocity of individual actin filaments is determined using image analysis software. The experiment is repeated with varying concentrations of this compound in the motility buffer.

Actin-Activated ATPase Assay

Objective: To determine the effect of this compound on the rate of ATP hydrolysis by cardiac myosin in the presence of actin.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified cardiac myosin S1, varying concentrations of filamentous actin, and a buffer with a defined ionic strength, pH, and temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric assay (e.g., malachite green assay) that detects free phosphate.

  • Data Analysis: The initial rate of ATP hydrolysis is plotted against the actin concentration. The data are then fitted to the Michaelis-Menten equation to determine the maximal ATPase rate (Vmax) and the actin concentration required for half-maximal activation (Kapp). The assay is performed in the presence and absence of different concentrations of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Muscle Contraction and the Influence of this compound

G cluster_0 Excitation-Contraction Coupling cluster_1 Cross-Bridge Cycle cluster_2 Effect of this compound Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Ca2+ Release from SR Ca2+ Release from SR Ca2+ Influx->Ca2+ Release from SR Increased Intracellular [Ca2+] Increased Intracellular [Ca2+] Ca2+ Release from SR->Increased Intracellular [Ca2+] Ca2+ binds to Troponin C Ca2+ binds to Troponin C Increased Intracellular [Ca2+]->Ca2+ binds to Troponin C Tropomyosin Shift Tropomyosin Shift Ca2+ binds to Troponin C->Tropomyosin Shift Myosin Binding Sites Exposed Myosin Binding Sites Exposed Tropomyosin Shift->Myosin Binding Sites Exposed Actin Binding Actin Binding Myosin Binding Sites Exposed->Actin Binding Myosin-ATP (Weakly Bound) Myosin-ATP (Weakly Bound) ATP Hydrolysis ATP Hydrolysis Myosin-ATP (Weakly Bound)->ATP Hydrolysis Myosin-ADP-Pi (Pre-Powerstroke) Myosin-ADP-Pi (Pre-Powerstroke) ATP Hydrolysis->Myosin-ADP-Pi (Pre-Powerstroke) Myosin-ADP-Pi (Pre-Powerstroke)->Actin Binding Pi Release Pi Release Actin Binding->Pi Release Powerstroke Powerstroke Pi Release->Powerstroke Myosin-ADP (Strongly Bound) Myosin-ADP (Strongly Bound) Powerstroke->Myosin-ADP (Strongly Bound) ADP Release ADP Release Myosin-ADP (Strongly Bound)->ADP Release Myosin (Rigor State) Myosin (Rigor State) ADP Release->Myosin (Rigor State) ATP Binding ATP Binding Myosin (Rigor State)->ATP Binding ATP Binding->Myosin-ATP (Weakly Bound) This compound This compound Stabilizes Pre-Powerstroke State Stabilizes Pre-Powerstroke State This compound->Stabilizes Pre-Powerstroke State Accelerates Pi Release Accelerates Pi Release This compound->Accelerates Pi Release Prolongs Strong Binding Prolongs Strong Binding This compound->Prolongs Strong Binding Stabilizes Pre-Powerstroke State->Myosin-ADP-Pi (Pre-Powerstroke) Accelerates Pi Release->Pi Release Prolongs Strong Binding->Myosin-ADP (Strongly Bound)

Caption: Signaling pathway of cardiac muscle contraction and the modulatory effects of this compound.

Experimental Workflow for Assessing this compound's Effect on Myosin Function

G cluster_0 Protein Preparation cluster_1 Functional Assays cluster_2 Structural Analysis cluster_3 Data Analysis and Interpretation Cardiac Myosin Expression Cardiac Myosin Expression Purification (Chromatography) Purification (Chromatography) Cardiac Myosin Expression->Purification (Chromatography) Protein Characterization Protein Characterization Purification (Chromatography)->Protein Characterization Actin Polymerization Actin Polymerization Actin Polymerization->Protein Characterization ATPase Assay ATPase Assay Protein Characterization->ATPase Assay In Vitro Motility Assay In Vitro Motility Assay Protein Characterization->In Vitro Motility Assay Skinned Muscle Fiber Mechanics Skinned Muscle Fiber Mechanics Protein Characterization->Skinned Muscle Fiber Mechanics Crystallography Crystallography Protein Characterization->Crystallography Cryo-EM Cryo-EM Protein Characterization->Cryo-EM Kinetic Parameter Determination Kinetic Parameter Determination ATPase Assay->Kinetic Parameter Determination Force-Velocity Relationship Force-Velocity Relationship In Vitro Motility Assay->Force-Velocity Relationship Skinned Muscle Fiber Mechanics->Force-Velocity Relationship Structural Modeling Structural Modeling Crystallography->Structural Modeling Cryo-EM->Structural Modeling Mechanism Elucidation Mechanism Elucidation Kinetic Parameter Determination->Mechanism Elucidation Force-Velocity Relationship->Mechanism Elucidation Structural Modeling->Mechanism Elucidation

Caption: A generalized experimental workflow for characterizing the effects of this compound on myosin function.

Conclusion

This compound represents a paradigm shift in the treatment of systolic heart failure by directly targeting the molecular motor of cardiac contraction. Its unique mechanism of action, which involves allosteric modulation of cardiac myosin to increase the number of force-producing cross-bridges and prolong their attachment to actin, offers a novel approach to enhancing cardiac contractility without the adverse effects associated with calcium-sensitizing agents. The detailed understanding of its molecular basis, supported by quantitative data from a range of biophysical and structural studies, provides a solid foundation for the continued development and optimization of this and future generations of cardiac myosin activators. This technical guide serves as a comprehensive resource for researchers and drug development professionals in the field of cardiovascular medicine.

References

The Molecular Choreography of Contraction: An In-depth Guide to Omecamtiv Mecarbil's Role in the Cross-Bridge Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 29, 2025 – This technical guide provides a comprehensive analysis of the cardiac myosin activator, Omecamtiv Mecarbil (OM), and its intricate role in modulating the cross-bridge cycle of the cardiac sarcomere. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visually represents the molecular interactions and pathways influenced by this novel therapeutic agent.

Executive Summary

This compound is a first-in-class small molecule that directly targets and activates cardiac myosin, the motor protein responsible for generating the force of cardiac contraction.[1] Unlike traditional inotropic agents that modulate intracellular calcium levels, OM offers a distinct mechanism of action by allosterically altering the kinetics of the cross-bridge cycle.[2][3] This guide will elucidate the nuanced effects of OM on the fundamental steps of this cycle, including ATP hydrolysis, phosphate release, and the transition between weakly and strongly bound actin-myosin states. By stabilizing the pre-powerstroke state of myosin, OM increases the number of myosin heads bound to actin, thereby prolonging systolic ejection time and enhancing cardiac contractility.[4][5]

The Cardiac Myosin Cross-Bridge Cycle: A Primer

The contraction of cardiac muscle is driven by the cyclical interaction of myosin thick filaments and actin thin filaments within the sarcomere, a process known as the cross-bridge cycle. This ATP-dependent process can be broadly categorized into four key stages:

  • ATP Binding and Detachment: The cycle initiates with ATP binding to the myosin head, which leads to a conformational change that significantly reduces its affinity for actin, causing the cross-bridge to detach.

  • ATP Hydrolysis and the Recovery Stroke: The bound ATP is then hydrolyzed to ADP and inorganic phosphate (Pi), which remain associated with the myosin head. The energy released from this hydrolysis "cocks" the myosin head into a high-energy, pre-powerstroke conformation.

  • Cross-Bridge Formation: In the presence of intracellular calcium, which exposes binding sites on the actin filament, the energized myosin head binds to actin, forming a weakly-bound cross-bridge.

  • The Powerstroke and ADP Release: The release of Pi triggers the "powerstroke," a conformational change in the myosin head that pulls the actin filament, resulting in muscle contraction. Subsequently, ADP is released, leaving the myosin head tightly bound to actin in a rigor state, awaiting the next ATP molecule to restart the cycle.

This compound's Mechanism of Action: A Detailed Analysis

This compound exerts its effects by binding to an allosteric pocket on the catalytic domain of β-cardiac myosin, distinct from the ATP and actin binding sites. This binding event induces conformational changes that primarily impact the rate-limiting steps of the cross-bridge cycle.

Allosteric Binding and Conformational Stabilization

OM binds to a cleft between the N-terminal 25-kDa and the lower 50-kDa domains of the myosin heavy chain. This interaction stabilizes the myosin head in the pre-powerstroke state, where the lever arm is in a "primed" position. This stabilization has a profound impact on the subsequent steps of the cross-bridge cycle.

Modulation of ATP Hydrolysis and Phosphate Release

A key effect of OM is the acceleration of the transition from the weakly-bound to the strongly-bound actin-myosin state. It achieves this by increasing the rate of phosphate release, a critical step that precedes the powerstroke. While some studies suggest OM augments the speed of ATP hydrolysis, others indicate it primarily biases the ATP hydrolysis equilibrium towards the post-hydrolysis M·ADP·Pi state. This pre-loading of myosin heads in a state ready to bind actin and release phosphate is central to its mechanism.

Increased Duty Ratio and Force Production

By prolonging the duration of the strongly-bound, force-producing state, OM effectively increases the "duty ratio" of the myosin motor. This means that at any given time, a greater proportion of myosin heads are actively engaged with actin filaments, leading to a more sustained and forceful contraction. This enhanced force production occurs without a significant increase in myocardial oxygen consumption, a notable advantage over traditional inotropes.

Quantitative Impact of this compound on Cross-Bridge Kinetics

The following tables summarize the key quantitative data on the effects of this compound on cardiac myosin function, compiled from various in vitro and cellular studies.

ParameterSpeciesConditionValueReference
Binding Affinity (Kd) Purified Cardiac Myosin S1-1.6 ± 0.3 µM
EC50 (ATPase Activity) Human β-cardiac myosin S1-~0.5 µM
Rat Ventricular MyofibrilspCa 4.3~1.3 µmol L−1
EC50 (In Vitro Motility) Human M2β-S1-0.10 ± 0.01 μm

Table 1: Binding Affinity and Potency of this compound. This table presents the binding affinity of this compound to cardiac myosin and its effective concentrations for modulating ATPase activity and in vitro motility.

ParameterSpeciesControlWith this compoundFold ChangeReference
kcat (Maximal ATPase rate) Human M2β-S12.5 ± 0.1 s⁻¹0.6 ± 0.02 s⁻¹~4-fold decrease
KATPase (Actin concentration for half-maximal ATPase) Human M2β-S130 ± 2 µM1.0 ± 0.1 µM~30-fold decrease
ATP Hydrolysis Equilibrium Constant Porcine Ventricular HMM2.46~2.5-fold increase
Actin Sliding Velocity Human M2β-S11651 ± 24 nm/s6.87 ± 0.12 nm/s>100-fold decrease
Cross-bridge Detachment Rate (krel) Failing Human Myocardium-Slowed-

Table 2: Kinetic Effects of this compound on the Cross-Bridge Cycle. This table details the quantitative changes in key kinetic parameters of the cardiac myosin cross-bridge cycle in the presence of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Steady-State ATPase Activity Assay

Objective: To determine the effect of this compound on the actin-activated ATPase activity of cardiac myosin.

Methodology:

  • Protein Preparation: Recombinant human β-cardiac myosin subfragment 1 (M2β-S1) is expressed and purified. Actin is purified from rabbit skeletal muscle acetone powder.

  • Reaction Buffer: Experiments are typically performed in a MOPS-based buffer (e.g., 10 mM MOPS, pH 7.0, 20 mM KCl, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT).

  • Assay Procedure: The ATPase activity is measured using a coupled enzymatic assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The assay is performed in a stopped-flow apparatus.

  • Data Analysis: The ATPase rate at each actin concentration is determined, and the data are fitted to the Michaelis-Menten equation to determine the maximal ATPase rate (kcat) and the actin concentration at which the ATPase activity is half-maximal (KATPase).

In Vitro Motility Assay

Objective: To measure the effect of this compound on the velocity of actin filament movement propelled by cardiac myosin.

Methodology:

  • Flow Cell Preparation: Glass coverslips are coated with nitrocellulose and then with myosin.

  • Protein and Reagents: Human M2β-S1 and rhodamine-phalloidin labeled actin filaments are used. The motility buffer typically contains MOPS, KCl, MgCl₂, EGTA, DTT, ATP, and an oxygen scavenging system.

  • Assay Procedure: Myosin is introduced into the flow cell, followed by blocking with BSA. Labeled actin filaments are then added, and their movement is initiated by the addition of ATP. The movement is recorded using fluorescence microscopy.

  • Data Analysis: The velocity of individual actin filaments is tracked and analyzed using appropriate software. The average sliding velocity is calculated from a large population of filaments.

Single-Molecule Optical Tweezers Assay

Objective: To directly measure the force and displacement of single myosin molecules interacting with an actin filament in the presence of this compound.

Methodology:

  • Apparatus: A "three-bead" optical tweezers setup is commonly used, where an actin filament is suspended between two optically trapped beads, and a third bead coated with myosin is brought into contact with the actin.

  • Experimental Chamber: A flow cell is constructed to allow for the exchange of solutions during the experiment.

  • Assay Procedure: Single actomyosin binding events are detected by the displacement of the beads from the center of the optical traps. The force generated by the myosin molecule is calculated from this displacement and the known stiffness of the optical trap.

  • Data Analysis: The duration of binding events (attachment lifetime) and the magnitude of displacement (working stroke) are measured and analyzed to understand the load-dependent kinetics of the myosin motor.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Cross_Bridge_Cycle Figure 1: The Cardiac Myosin Cross-Bridge Cycle cluster_0 Without this compound cluster_1 With this compound Rigor Rigor ATP_Bound ATP_Bound Rigor->ATP_Bound ATP Binding Hydrolysis Hydrolysis ATP_Bound->Hydrolysis ATP Hydrolysis Weakly_Bound Weakly_Bound Hydrolysis->Weakly_Bound Actin Binding Powerstroke Powerstroke Weakly_Bound->Powerstroke Pi Release Powerstroke->Rigor ADP Release Rigor_OM Rigor ATP_Bound_OM ATP Bound Rigor_OM->ATP_Bound_OM ATP Binding Hydrolysis_OM Pre-Powerstroke (Stabilized) ATP_Bound_OM->Hydrolysis_OM ATP Hydrolysis Weakly_Bound_OM Weakly Bound Hydrolysis_OM->Weakly_Bound_OM Actin Binding Powerstroke_OM Powerstroke (Prolonged) Weakly_Bound_OM->Powerstroke_OM Accelerated Pi Release Powerstroke_OM->Rigor_OM ADP Release

Figure 1: The Cardiac Myosin Cross-Bridge Cycle

Experimental_Workflow Figure 2: Experimental Workflow for Kinetic Analysis cluster_ATPase Steady-State ATPase Assay cluster_Motility In Vitro Motility Assay cluster_Tweezers Single-Molecule Optical Tweezers Protein_Prep_A Purify Myosin S1 & Actin Buffer_Prep_A Prepare Reaction Buffer Protein_Prep_A->Buffer_Prep_A Assay_A Stopped-Flow Measurement (NADH Absorbance) Buffer_Prep_A->Assay_A Analysis_A Michaelis-Menten Kinetics Assay_A->Analysis_A Flow_Cell_M Prepare Myosin-Coated Flow Cell Actin_Prep_M Label Actin with Rhodamine-Phalloidin Flow_Cell_M->Actin_Prep_M Assay_M Record Actin Movement via Fluorescence Microscopy Actin_Prep_M->Assay_M Analysis_M Calculate Filament Velocity Assay_M->Analysis_M Bead_Prep_T Prepare Actin- & Myosin-Coated Beads Trap_Setup_T Assemble Three-Bead Assay Bead_Prep_T->Trap_Setup_T Measurement_T Measure Bead Displacement & Force Trap_Setup_T->Measurement_T Analysis_T Determine Attachment Lifetime & Stroke Size Measurement_T->Analysis_T

Figure 2: Experimental Workflow for Kinetic Analysis

Conclusion

This compound represents a paradigm shift in the pharmacological management of systolic heart failure. By directly targeting the molecular motor of cardiac contraction, it offers a novel mechanism to enhance cardiac function. This in-depth technical guide has provided a comprehensive overview of its role in the cross-bridge cycle, supported by quantitative data and detailed experimental protocols. The continued investigation into the precise molecular interactions and kinetic consequences of this compound will undoubtedly pave the way for the development of next-generation cardiac myosin activators with improved therapeutic profiles.

References

A Technical Guide to the Preclinical Research of Omecamtiv Mecarbil in Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to meet the body's metabolic demands, often stemming from decreased cardiac contractility.[1][2] For decades, therapeutic strategies aimed at increasing cardiac contractility (inotropes) have been limited by adverse effects, including arrhythmias, increased myocardial oxygen consumption, and potential for increased mortality with long-term use.[3][4] Omecamtiv Mecarbil (formerly CK-1827452) represents a first-in-class therapeutic agent known as a cardiac myosin activator.[1] It offers a novel mechanism to directly enhance cardiac muscle function. Preclinical research has been pivotal in elucidating its unique profile, demonstrating an ability to improve cardiac performance without the detrimental effects associated with traditional inotropes. This technical guide provides an in-depth overview of the preclinical studies that have defined the pharmacology, efficacy, and mechanism of this compound.

Mechanism of Action: Direct Cardiac Myosin Activation

This compound enhances cardiac contractility by binding directly and selectively to the catalytic S1 domain of cardiac myosin, the motor protein responsible for converting chemical energy (ATP) into mechanical force. Its mechanism does not involve altering intracellular calcium concentrations or cAMP levels, a key differentiator from conventional inotropes.

The core actions of this compound on the myosin cross-bridge cycle are:

  • Accelerating Phosphate Release: It stabilizes the pre-powerstroke state of myosin, increasing the rate of phosphate (Pi) release from the myosin-ADP-Pi complex. This step is rate-limiting for the transition of the actin-myosin complex from a weak to a strong, force-generating state.

  • Prolonging Cross-Bridge Duration: By increasing the number of myosin heads actively bound to actin at the start of systole and prolonging their attachment duration, this compound extends the systolic ejection time.

This combined action results in a more forceful and prolonged cardiac contraction for a given level of intracellular calcium, thereby improving cardiac efficiency.

Omecamtiv_Mecarbil_Mechanism cluster_0 Cardiac Myosin Cross-Bridge Cycle cluster_1 This compound Intervention cluster_2 Physiological Outcome ATP_bind Myosin + ATP (Detached) ATP_hydrolysis Myosin-ADP-Pi (Weakly Bound to Actin) ATP_bind->ATP_hydrolysis ATP Hydrolysis Pi_release Myosin-ADP (Strongly Bound - Powerstroke) ATP_hydrolysis->Pi_release Pi Release ADP_release Myosin (Rigor State) Pi_release->ADP_release Powerstroke & ADP Release Outcome ↑ Systolic Ejection Time ↑ Stroke Volume No ↑ in Ca2+ or MVO2 ADP_release->ATP_bind ATP Binding OM This compound OM->Pi_release Accelerates Rate-Limiting Step Prolongs Force Production

Caption: Mechanism of this compound on the cardiac myosin powerstroke.

Preclinical Models and Experimental Workflows

The evaluation of this compound has utilized a range of well-established preclinical models of heart failure, which are crucial for understanding pathophysiology and testing novel therapies.

  • Canine Models: Large animal models, particularly dogs, are frequently used because their cardiac physiology, structure, and protein expression closely resemble that of humans. Key models include pacing-induced heart failure in dogs with a prior myocardial infarction (MI-sHF) or left ventricular hypertrophy (LVH-sHF). These models effectively replicate the systolic dysfunction seen in human HF.

  • Rodent Models: Rats and mice are valuable for initial screening and mechanistic studies due to their short breeding cycles and the availability of genetic models. Common methods to induce heart failure include chronic administration of agents like isoproterenol or surgical procedures such as transverse aortic constriction (TAC) to create pressure overload.

  • Isolated Myocyte Models: In vitro studies using isolated cardiac myocytes from animals like canines allow for direct measurement of cellular contractility and calcium handling, providing mechanistic insights without the confounding variables of an in vivo system.

A generalized workflow for the preclinical assessment of a novel cardiac agent like this compound is outlined below.

Preclinical_Workflow start Hypothesis: Novel agent improves cardiac contractility model Select & Develop HF Model (e.g., Canine Pacing-Induced HF) start->model instrument Surgical Instrumentation (LV Pressure, CO, Wall Thickness) model->instrument baseline Record Baseline Hemodynamics & Cardiac Function instrument->baseline admin Drug Administration (e.g., IV Bolus + Infusion of OM) baseline->admin post_treat Continuous Monitoring & Post-Treatment Measurements admin->post_treat analysis Data Analysis (Compare Baseline vs. Treatment) post_treat->analysis outcome Evaluate Efficacy & Safety: - Hemodynamic Changes - MVO2, Arrhythmias analysis->outcome

Caption: Generalized workflow for preclinical evaluation of this compound.

Key Preclinical Pharmacodynamic Findings

Preclinical studies, particularly in conscious dogs with induced systolic heart failure, have provided robust quantitative data on the efficacy of this compound. A 24-hour infusion demonstrated a sustained improvement in cardiac function without evidence of desensitization. The primary findings are summarized below.

Table 1: Hemodynamic Effects of this compound in a Canine Model of Systolic Heart Failure

Parameter Change from Baseline Significance Citation
Systolic Ejection Time ▲ 26 ± 2.9% Increased duration of contraction
Stroke Volume ▲ 44 ± 6.5% Improved pump function
Cardiac Output ▲ 22 ± 2.8% Enhanced systemic blood flow
Wall Thickening ▲ 25 ± 6.2% Increased systolic function
Heart Rate ▼ 15 ± 3.0% Favorable reduction
LV dP/dt No significant change No increase in contraction velocity
Myocardial O₂ Consumption (MVO₂) No significant change Improved efficiency, no added oxygen cost

Data from a 24-hour infusion (0.25 mg/kg IV bolus followed by 0.25 mg/kg/h) in dogs with pacing-induced sHF.

These findings highlight the unique profile of this compound: it improves cardiac output primarily by increasing the duration of systolic ejection, rather than by increasing the speed of contraction (LV dP/dt), which is characteristic of catecholamines like dobutamine. Crucially, this improvement in function occurs without a significant increase in myocardial oxygen consumption, suggesting an enhancement of cardiac efficiency.

Detailed Experimental Protocols

The reproducibility and validity of preclinical findings depend on meticulous experimental design. Key protocols used in this compound research are detailed here.

Canine Model of Pacing-Induced Heart Failure
  • Objective: To create a large animal model that mimics chronic systolic heart failure in humans.

  • Procedure:

    • Initial Surgery (MI or LVH): Heart failure is induced following either a myocardial infarction or the development of left ventricular hypertrophy from chronic pressure overload.

    • Instrumentation: Animals are chronically instrumented with devices to measure key parameters. This includes solid-state pressure gauges in the left ventricle (LV), transit-time flow probes around the ascending aorta to measure cardiac output, and sonomicrometry crystals to measure LV wall thickness.

    • Pacing: A pacemaker is implanted, and rapid ventricular pacing is initiated for several weeks to induce and maintain a state of systolic heart failure, characterized by reduced ejection fraction and other clinical signs.

Drug Administration and Data Collection
  • Objective: To assess the dose-response and sustained effects of this compound.

  • Protocol:

    • Dose-Ranging: Preliminary studies are conducted to determine the optimal dose, with IV boluses ranging from 0.1 to 1.0 mg/kg.

    • Sustained Infusion: For efficacy studies, an optimized regimen is used, typically an intravenous bolus injection (e.g., 0.25 mg/kg) immediately followed by a continuous infusion (e.g., 0.25 mg/kg/h) for 24 to 72 hours.

    • Data Acquisition: Hemodynamic data (LV pressure, cardiac output, etc.) are continuously recorded at baseline (before drug administration) and throughout the infusion period.

Isolated Myocyte Contractility and Calcium Transient Assay
  • Objective: To directly measure the effect of this compound on myocyte contraction and intracellular calcium levels.

  • Protocol:

    • Myocyte Isolation: Left ventricular myocytes are isolated from healthy canine hearts.

    • Fluorescent Loading: The isolated cells are loaded with Fura-2 AM, a ratiometric calcium indicator dye.

    • Simultaneous Measurement: Cells are electrically stimulated to contract. A specialized system simultaneously records cell shortening (contractility) via video edge detection and intracellular calcium transients via fluorescence spectrophotometry.

    • Drug Application: this compound is added to the cell bath at varying concentrations to determine its direct effect on contractility and calcium handling, confirming that it increases cell shortening without altering the calcium transient.

Preclinical Pharmacokinetics and Safety Profile

While most detailed pharmacokinetic data comes from clinical trials, preclinical studies established the foundational dose-response relationships. A key finding from preclinical safety pharmacology is the favorable profile of this compound compared to other inotropes. It does not increase myocardial oxygen consumption or alter intracellular calcium homeostasis, thereby avoiding common adverse effects like arrhythmogenesis. However, some studies in rodent models have suggested that at very high doses, the profound prolongation of systole could potentially impair diastolic filling time, a concern that requires careful dose management in clinical settings.

Table 2: Preclinical Dosing Regimens for this compound

Animal Model Dosing Route Dose Range Studied Selected Efficacious Dose Citation
Canine Intravenous 0.1 - 1.0 mg/kg (bolus) 0.25 mg/kg bolus + 0.25 mg/kg/h infusion
Feline Intravenous 0.1, 0.25, 1.0 mg/kg (single injection) 0.25 mg/kg

| Rat | Intravenous | Cumulative doses up to 1200 µg/kg | N/A | |

Conclusion

The comprehensive preclinical research on this compound has been instrumental in defining its role as a selective cardiac myosin activator. Studies in relevant animal models of heart failure have consistently demonstrated its ability to improve systolic function, stroke volume, and cardiac output. Its unique mechanism, which enhances contractility without increasing myocardial oxygen demand or altering calcium signaling, distinguishes it from all other classes of inotropic agents. These foundational preclinical findings established a strong rationale for its development and provided the critical data needed to advance this compound into clinical trials for the treatment of heart failure with reduced ejection fraction.

References

The Impact of Omecamtiv Mecarbil on Intracellular Calcium Transients: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omecamtiv Mecarbil is a first-in-class selective cardiac myosin activator developed for the treatment of heart failure with reduced ejection fraction (HFrEF). Its mechanism of action is distinct from traditional inotropic agents, which primarily modulate intracellular calcium concentration. This guide provides an in-depth analysis of this compound's effects on intracellular calcium transients, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and the methodologies used for its study. The core finding is that this compound enhances cardiac contractility without significantly altering intracellular calcium transients at therapeutically relevant concentrations. Instead, it increases the calcium sensitivity of the myofilaments, representing a novel approach to improving cardiac function.[1][2][3]

Mechanism of Action: A Calcium-Independent Pathway

Traditional inotropic agents, such as beta-adrenergic agonists and phosphodiesterase inhibitors, increase cardiac contractility by elevating intracellular calcium levels.[1] This, however, can lead to adverse effects including arrhythmias and increased myocardial oxygen consumption.[1] this compound circumvents these limitations by directly targeting the cardiac sarcomere. It binds to the catalytic domain of cardiac myosin, accelerating the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state. This action prolongs the duration of systolic ejection, thereby increasing stroke volume and cardiac output, without altering intracellular calcium levels or myocardial oxygen consumption.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, highlighting its independence from alterations in the intracellular calcium transient.

Omecamtiv_Mecarbil_Pathway cluster_calcium Intracellular Calcium Handling cluster_myofilament Myofilament Contraction Ca_transient Intracellular Ca2+ Transient Ca_reuptake Ca2+ Reuptake Ca_transient->Ca_reuptake Ca_binding Ca2+ binding to Troponin C Ca_transient->Ca_binding [No direct effect by OM] SR Sarcoplasmic Reticulum Ca_release Ca2+ Release SR->Ca_release Depolarization Ca_release->Ca_transient Ca_reuptake->SR OM This compound Myosin Cardiac Myosin OM->Myosin Binds to catalytic domain Cross_Bridge Actin-Myosin Cross-Bridge Formation (Force Production) Myosin->Cross_Bridge Actin Actin Actin->Cross_Bridge Myocardial_Contraction Increased Myocardial Contraction & Systolic Ejection Time Cross_Bridge->Myocardial_Contraction Leads to Ca_binding->Actin Conformational change in troponin-tropomyosin complex

Mechanism of this compound

Quantitative Analysis of this compound's Effects

Experimental data consistently demonstrates that this compound's pro-contractile effects are not mediated by changes in the intracellular calcium transient. The following tables summarize the key quantitative findings from studies on isolated cardiomyocytes.

Table 1: Effect of this compound on Intracellular Calcium Transients in Canine Ventricular Myocytes
ParameterThis compound Concentration (µmol/L)Observed Effect
Amplitude 0.03 - 1No significant change
Velocity (Systolic) 0.03 - 1No significant change
Velocity (Diastolic) 0.03 - 1No significant change
Duration (at 50% from peak) 0.03 - 1No significant change

Data synthesized from a study on healthy canine ventricular myocytes.

Table 2: Effect of this compound on Myofilament Calcium Sensitivity in Rat Cardiomyocytes
ParameterThis compound Concentration (µM)Observed Effect
ΔpCa₅₀ 0.10.11 increase
ΔpCa₅₀ 10.34 increase
EC₅₀ for Ca²⁺ sensitization -0.08 ± 0.01

pCa₅₀ represents the negative logarithm of the calcium concentration required for half-maximal activation. An increase in pCa₅₀ indicates increased calcium sensitivity. Data from studies on permeabilized rat cardiomyocytes.

These data clearly distinguish this compound from traditional calcitropes, which would be expected to increase the amplitude and velocity of the calcium transient. Instead, this compound acts as a calcium sensitizer, enhancing the force produced at a given intracellular calcium concentration.

Experimental Protocols for Measuring Intracellular Calcium Transients

The assessment of a compound's impact on intracellular calcium transients in cardiomyocytes is a critical step in cardiovascular drug development. The following is a detailed protocol for such an analysis, synthesized from established methodologies.

Cardiomyocyte Isolation
  • Heart Excision and Cannulation: Murine hearts are rapidly excised and cannulated via the aorta for Langendorff perfusion.

  • Enzymatic Digestion: The heart is perfused with a calcium-free buffer to wash out blood, followed by a buffer containing a digestive enzyme cocktail (e.g., liberase blendzyme) to dissociate the cardiomyocytes.

  • Mechanical Dissociation and Calcium Reintroduction: The digested heart tissue is gently teased apart, and the isolated cells are filtered. The calcium concentration is then gradually reintroduced to the cell suspension to prevent calcium overload.

  • Cell Plating: Viable, rod-shaped cardiomyocytes are plated on laminin-coated coverslips for imaging.

Fura-2 AM Loading
  • Stock Solution Preparation: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

  • Loading Solution Preparation: Dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in a buffered physiological solution (e.g., Tyrode's solution).

  • Cell Incubation: Incubate the plated cardiomyocytes in the Fura-2 AM loading solution for 15-60 minutes at room temperature, protected from light.

  • Washing and De-esterification: Wash the cells with indicator-free buffer to remove extracellular dye. Allow an additional 20-30 minutes for complete de-esterification of the Fura-2 AM within the cells.

Calcium Transient and Contractility Measurement (IonOptix System)
  • System Setup: Place the coverslip with Fura-2-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with an IonOptix system. Maintain physiological temperature (37°C).

  • Cell Stimulation: Electrically field-stimulate the cardiomyocytes at a defined frequency (e.g., 1 Hz) to elicit contractions and calcium transients.

  • Data Acquisition:

    • Calcium Transients: Excite the Fura-2-loaded cells with alternating wavelengths of 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). Measure the fluorescence emission at 510 nm. The ratio of the emissions at these two excitation wavelengths is used to determine the intracellular calcium concentration.

    • Contractility: Simultaneously record sarcomere length or cell edge detection to measure myocyte shortening and relaxation.

  • Data Analysis: Analyze the recorded transients to determine key parameters such as amplitude, time to peak, and decay kinetics of the calcium transient, as well as the amplitude and velocity of sarcomere shortening and relengthening.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for assessing the impact of a compound like this compound on cardiomyocyte calcium transients and contractility.

Experimental_Workflow cluster_prep Cell Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Isolation Cardiomyocyte Isolation Plating Plating on Laminin-Coated Coverslips Isolation->Plating Loading Fura-2 AM Loading & De-esterification Plating->Loading Stimulation Electrical Field Stimulation Loading->Stimulation Acquisition Simultaneous Acquisition: - Calcium Transients (Fura-2) - Contractility (Sarcomere Length) Stimulation->Acquisition Treatment Addition of This compound Acquisition->Treatment Baseline Recording Analysis Analysis of: - Ca2+ Transient Parameters - Contractility Parameters Acquisition->Analysis Treatment->Acquisition Post-Treatment Recording Comparison Comparison of Pre- and Post-Treatment Data Analysis->Comparison

Experimental Workflow

Conclusion

This compound represents a significant advancement in the development of inotropic therapies for HFrEF. Its unique mechanism of directly activating cardiac myosin, thereby increasing the calcium sensitivity of the myofilaments, allows for enhanced cardiac contractility without the deleterious effects associated with altering intracellular calcium homeostasis. This in-depth guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to further investigate and understand the nuanced impact of this compound and other novel cardiac myosin activators on cardiomyocyte physiology. The continued exploration of such calcium-independent mechanisms holds great promise for the future of heart failure treatment.

References

Unraveling the Interaction of Omecamtiv Mecarbil with Cardiac Myosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of Omecamtiv Mecarbil (OM), a first-in-class selective cardiac myosin activator. By directly targeting the sarcomere, the fundamental contractile unit of heart muscle, this compound offers a novel therapeutic approach for heart failure with reduced ejection fraction (HFrEF). This document details the molecular interactions, kinetic effects, and the experimental methodologies used to elucidate them, presenting a comprehensive resource for professionals in cardiovascular drug discovery and development.

The Allosteric Binding Site of this compound on the Cardiac Myosin S1 Domain

This compound binds to a distinct allosteric pocket on the catalytic S1 domain of β-cardiac myosin, the motor protein responsible for generating contractile force in the heart.[1][2][3] This binding site is strategically located at the interface of several key subdomains that are critical for the mechano-chemical transduction of myosin: the N-terminal domain, the relay helix, and the converter domain.[4]

Structural studies, primarily X-ray crystallography, have been pivotal in identifying the precise location and nature of this interaction.[5] These studies reveal that this compound preferentially binds to myosin when it is in the pre-powerstroke (PPS) state, a conformational state where the myosin lever arm is primed for force generation. The binding of this compound stabilizes this PPS conformation, which is a key aspect of its mechanism of action.

The specificity of this compound for cardiac myosin over other myosin isoforms, such as skeletal myosin, is attributed to subtle differences in the amino acid residues that constitute the binding pocket. For instance, residues Y164c and N711c in cardiac myosin, which are important for binding, are replaced by the shorter F165s and S717s in skeletal myosin.

Quantitative Analysis of this compound's Interaction with Cardiac Myosin

The interaction of this compound with cardiac myosin has been quantified through various biochemical and biophysical assays. These studies provide crucial data on the affinity of the drug for its target and its functional effects on the enzymatic activity of myosin.

ParameterValueMethodSource
Binding Affinity (Kd) 1.6 ± 0.3 μMTandem Mass Spectrometry with OM analog
ATPase Activation (EC50) 0.52 ± 0.10 μMActin-activated ATPase assay
Ca2+ Sensitization (EC50) 0.08 ± 0.01 μMForce measurement in permeabilized cardiomyocytes
ParameterEffect of this compoundMethodSource
Maximal ATPase activity (kcat) Reduced 4.5-foldActin-activated ATPase assay
Actin concentration for half-maximal ATPase (KATPase) Reduced 30-foldActin-activated ATPase assay
Equilibrium constant of ATP hydrolysis Increased from 2.4 to 6Quench-flow kinetics
Rate of phosphate release (fast phase) Amplitude increased 4-foldQuench-flow kinetics
Unloaded shortening velocity Decreased 14-foldIn vitro motility assay

Mechanism of Action: Enhancing Cardiac Contractility

This compound enhances cardiac contractility through a unique mechanism that does not involve altering intracellular calcium concentrations, a common pathway for traditional inotropic agents. Instead, it directly modulates the function of the cardiac sarcomere.

The primary mechanism involves the stabilization of the pre-powerstroke state of the myosin head. This leads to an accumulation of myosin heads that are primed and ready to bind to the actin filament upon the initiation of the cardiac cycle. By increasing the number of myosin heads that can participate in force generation, this compound increases the overall contractility of the heart muscle.

Furthermore, this compound accelerates the rate-limiting step of the myosin cross-bridge cycle, which is the transition of the actin-myosin complex from a weakly bound state to a strongly bound, force-producing state. This is achieved by increasing the rate of phosphate release from the myosin active site. The drug also prolongs the duration that myosin remains in the strongly bound, force-producing state. The combination of recruiting more myosin heads and extending their force-producing time results in a longer systolic ejection time and increased stroke volume, ultimately improving cardiac efficiency.

Omecamtiv_Mecarbil_Mechanism cluster_myosin_cycle Cardiac Myosin Cross-Bridge Cycle cluster_om This compound Effect Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-Powerstroke State) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Post-Powerstroke State) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release & Powerstroke Acto_Myosin Acto-Myosin (Rigor State) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding OM Omecamtiv Mecarbil OM->Myosin_ADP_Pi Binds & Stabilizes OM->Acto_Myosin_ADP_Pi Accelerates Pi Release OM->Acto_Myosin_ADP Prolongs Duration

Mechanism of Action of this compound on the Myosin Cycle.

Experimental Protocols

The elucidation of this compound's binding site and mechanism of action has relied on a suite of sophisticated experimental techniques.

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the this compound-myosin S1 complex.

  • Methodology:

    • Protein Expression and Purification: The human β-cardiac myosin S1 fragment is expressed, often in a baculovirus/insect cell system, and purified using affinity and size-exclusion chromatography.

    • Complex Formation: The purified myosin S1 is incubated with an excess of this compound and a non-hydrolyzable ATP analog (e.g., ADP•VO4) to trap the myosin in the pre-powerstroke state.

    • Crystallization: The complex is crystallized using vapor diffusion methods, screening a wide range of precipitants, buffers, and additives.

    • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.

XRay_Crystallography_Workflow Protein_Expression Myosin S1 Expression & Purification Complex_Formation OM-Myosin S1 Complex Formation Protein_Expression->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Workflow for X-ray Crystallography of the OM-Myosin Complex.
Actin-Activated ATPase Assays

  • Objective: To measure the effect of this compound on the rate of ATP hydrolysis by myosin in the presence of actin.

  • Methodology:

    • Reagents: Purified cardiac myosin S1, actin, ATP, and a phosphate detection reagent (e.g., malachite green).

    • Assay Procedure: Myosin S1 is mixed with varying concentrations of actin and this compound in a reaction buffer. The reaction is initiated by the addition of ATP.

    • Data Acquisition: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time using a colorimetric assay.

    • Data Analysis: The data are fitted to the Michaelis-Menten equation to determine the maximal ATPase rate (kcat) and the actin concentration required for half-maximal activation (KATPase).

Quench-Flow Kinetics
  • Objective: To measure the rates of individual steps in the myosin ATPase cycle, such as ATP hydrolysis and phosphate release.

  • Methodology:

    • Instrumentation: A quench-flow apparatus that allows for rapid mixing of reactants and quenching of the reaction at specific time points.

    • Procedure for Phosphate Release: Myosin S1 is pre-incubated with fluorescently labeled ATP and this compound. This complex is then rapidly mixed with actin. The reaction is quenched at various time points with a solution that stops the reaction (e.g., perchloric acid).

    • Analysis: The amount of product (e.g., fluorescently labeled ADP) is measured at each time point, and the data are fitted to exponential functions to determine the rate constants.

In Vitro Motility Assays
  • Objective: To measure the effect of this compound on the velocity of actin filament movement driven by myosin.

  • Methodology:

    • Preparation: A flow cell is coated with cardiac myosin. Fluorescently labeled actin filaments are then introduced into the flow cell.

    • Motility: The movement of the actin filaments is initiated by the addition of ATP and this compound.

    • Imaging and Analysis: The movement of the filaments is observed using fluorescence microscopy and recorded. The velocity of individual filaments is tracked and averaged.

Force Measurements in Permeabilized Muscle Fibers
  • Objective: To determine the effect of this compound on the force-generating capacity and calcium sensitivity of cardiac muscle.

  • Methodology:

    • Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically permeabilized ("skinned") to allow for the direct control of the intracellular environment.

    • Force Measurement: The fibers are mounted on a force transducer, and the force generated is measured as they are exposed to solutions with varying concentrations of calcium and this compound.

    • Data Analysis: Force-pCa curves are generated to determine the maximal force and the pCa50 (the calcium concentration required for half-maximal force), which is a measure of calcium sensitivity.

Logical_Relationship_OM_Effects OM_Binding This compound Binds to Myosin S1 (PPS State) Stabilization Stabilization of Pre-Powerstroke State OM_Binding->Stabilization Increased_Pi_Release Increased Rate of Phosphate Release OM_Binding->Increased_Pi_Release Prolonged_Attachment Prolonged Acto-Myosin Attachment OM_Binding->Prolonged_Attachment Increased_Heads Increased Number of Actin-Bound Myosin Heads Stabilization->Increased_Heads Increased_Duty_Ratio Increased Myosin Duty Ratio Increased_Pi_Release->Increased_Duty_Ratio Prolonged_Attachment->Increased_Duty_Ratio Increased_Contractility Increased Cardiac Contractility (Longer Systolic Ejection Time) Increased_Heads->Increased_Contractility Increased_Duty_Ratio->Increased_Contractility

Logical Flow of this compound's Molecular to Physiological Effects.

Conclusion

This compound represents a paradigm shift in the pharmacological management of heart failure. Its unique mechanism of action, centered on the allosteric modulation of the cardiac myosin motor, directly enhances cardiac contractility without the adverse effects associated with traditional inotropes. A thorough understanding of its binding site and the intricate ways it alters the kinetics of the cross-bridge cycle is fundamental for the ongoing development of this and future generations of myotropes. The experimental methodologies detailed herein have been instrumental in building this understanding and will continue to be vital in the quest for novel cardiovascular therapies.

References

The Impact of Omecamtiv Mecarbil on the Kinetics of Cardiac Force Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv Mecarbil (OM) is a first-in-class small-molecule activator of cardiac myosin, the motor protein responsible for generating contractile force in the heart.[1][2] Developed as a potential therapeutic for heart failure with reduced ejection fraction (HFrEF), its unique mechanism of action directly targets the cardiac sarcomere to improve systolic function.[1][3][4] Unlike traditional inotropic agents that often increase intracellular calcium levels and myocardial oxygen consumption, this compound enhances cardiac contractility by modulating the kinetics of the actin-myosin cross-bridge cycle. This guide provides an in-depth technical overview of this compound's effect on the kinetics of force development, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Mechanism of Action

This compound binds to an allosteric site on the catalytic domain of β-cardiac myosin. This binding event induces conformational changes that accelerate the rate-limiting step of ATP hydrolysis, specifically the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex. This accelerated Pi release promotes the transition of myosin from a weakly bound to a strongly bound, force-producing state with actin. Consequently, this compound increases the number of myosin heads actively engaged with actin at any given time, a phenomenon described as an increase in the myosin duty ratio. While it accelerates entry into the force-producing state, it paradoxically slows the subsequent powerstroke and the overall rate of cross-bridge cycling. This dual effect leads to a prolonged systolic ejection time and increased force generation at submaximal calcium concentrations, without a significant increase in maximal force-generating capacity.

Quantitative Effects of this compound on Force Development Kinetics

The following tables summarize the quantitative effects of this compound on key parameters of cardiac muscle contractility as reported in various experimental models.

Table 1: Effect of this compound on Calcium Sensitivity and Force Production in Permeabilized Cardiomyocytes
ParameterOM Concentration (µM)Change from ControlSpeciesReference
ΔpCa₅₀ 0.1+0.11Rat
1+0.34Rat
EC₅₀ for Ca²⁺ Sensitization -0.08 ± 0.01Rat
Active Force (Fₐ꜀ₜᵢᵥₑ) at pCa 6.1 0.3+216% (2.74 to 8.66 kN·m⁻²)Rat
1+218% (2.74 to 8.71 kN·m⁻²)Rat
Maximal Ca²⁺-activated Force (MyHC-7) 0.5~40% increaseHuman
Passive Force (Fₚₐₛₛᵢᵥₑ) EC₅₀ -0.26 ± 0.11Rat
Table 2: Effect of this compound on the Kinetics of Force Development and Relaxation
ParameterOM Concentration (µM)Change from ControlConditionSpeciesReference
Rate of Force Redevelopment (kₜᵣ) 0.01-22% (5.70 to 4.44 s⁻¹)pCa 4.75Rat
EC₅₀ for kₜᵣ decrease 0.05 ± 0.01pCa 4.75Rat
Half-time of Activation (t₁/₂) 1+422% (0.77 to 4.02 s)pCa 4.75Rat
1+66% (2.55 to 4.23 s)pCa 6.0Rat
Kinetics of Force Development and Relaxation (MyHC-7 & MyHC-6) 10Up to 90% depression-Human
Rate of XB Detachment (kᵣₑₗ) 1.0SlowedSubmaximal Ca²⁺Human (HF)
Time Course of Cooperative XB Recruitment (Tᵣₑ꜀) 0.5 and 1.0SlowedSubmaximal Ca²⁺Human (HF)
Peak Force Development Time (Tₚₖ) 0.5 and 1.0ProlongedSubmaximal Ca²⁺Human (HF)
Table 3: Effect of this compound on Myosin ATPase Activity
ParameterOM PresenceChange from ControlSpeciesReference
Actin-activated ATPase Activity (Vₘₐₓ) +>4-fold decreaseHuman
Actin Concentration for Half-Maximal ATPase (Kₘ) +30-fold reductionHuman
Rate of Phosphate Release +2-fold increase-

Experimental Protocols

The quantitative data presented above were generated using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Skinned Muscle Fiber/Cardiomyocyte Preparation

This technique allows for the direct assessment of sarcomeric protein function by chemically removing the cell membrane, which provides experimental control over the intracellular environment (e.g., Ca²⁺, ATP concentrations).

  • Tissue Isolation : Small cardiac muscle bundles (trabeculae) or individual cardiomyocytes are dissected from the heart.

  • Skinning : The preparations are incubated in a solution containing a non-ionic detergent (e.g., Triton X-100) to permeabilize the cell membranes. This removes the sarcoplasmic reticulum and mitochondria, while leaving the contractile apparatus intact.

  • Mounting : The skinned preparation is attached between a force transducer and a motor arm using specialized adhesives. This setup allows for the measurement of isometric force and rapid length changes.

  • Solutions : The preparation is bathed in a series of solutions with varying concentrations of free Ca²⁺ (buffered with EGTA), ATP, and the compound of interest (this compound). These solutions are designed to mimic relaxing (low Ca²⁺) and activating (high Ca²⁺) intracellular conditions.

Measurement of Force Kinetics
  • Ca²⁺ Sensitivity of Force (pCa-Force Relationship) : The preparation is exposed to a range of Ca²⁺ concentrations (from pCa 9.0 to 4.5), and the steady-state isometric force is recorded at each concentration. The resulting data are plotted to generate a pCa-force curve, from which the Ca²⁺ sensitivity (pCa₅₀, the pCa at which 50% of maximal force is achieved) can be determined.

  • Rate of Force Redevelopment (kₜᵣ) : This parameter reflects the rate of cross-bridge cycling. At a steady-state level of Ca²⁺-activated force, the muscle fiber is rapidly shortened to a slack length, detaching the cross-bridges, and then quickly re-stretched to its original length. The rate at which force redevelops is measured and fitted with a single exponential function to determine kₜᵣ.

  • Rate of Activation (kₐ꜀ₜ) and Relaxation (kᵣₑₗ) : The kinetics of force development (kₐ꜀ₜ) and relaxation (kᵣₑₗ) are determined by rapidly switching the preparation between relaxing and activating solutions using a fast solution-switching apparatus.

Stopped-Flow Kinetics and Time-Resolved FRET

These techniques are employed to measure the kinetics of specific steps in the myosin ATPase cycle at the molecular level.

  • Stopped-Flow Kinetics : This method allows for the rapid mixing of two solutions (e.g., myosin-ADP-Pi and actin) and the monitoring of a subsequent reaction, such as phosphate release, on a millisecond timescale. Phosphate release can be detected using a fluorescently labeled phosphate-binding protein.

  • Time-Resolved Förster Resonance Energy Transfer (tr-FRET) : FRET is used to measure distances between two fluorescent probes attached to specific sites on the myosin molecule. This technique can be used to track conformational changes in myosin, such as the powerstroke (the rotation of the lever arm), in real-time. By combining tr-FRET with stopped-flow, the kinetics of the powerstroke can be directly measured.

Visualizations

Signaling Pathway of Cardiac Muscle Contraction

G AP Action Potential Ca_Influx Ca²⁺ Influx (L-type Ca²⁺ channels) AP->Ca_Influx SR_Release Ca²⁺ Release from SR (RyR2) Ca_Influx->SR_Release Ca_Cytosol ↑ Cytosolic [Ca²⁺] SR_Release->Ca_Cytosol TnC_Binding Ca²⁺ binds to Troponin C Ca_Cytosol->TnC_Binding Tropomyosin_Shift Tropomyosin shifts TnC_Binding->Tropomyosin_Shift Actin_Myosin Myosin binds to Actin Tropomyosin_Shift->Actin_Myosin Powerstroke Powerstroke (Force Generation) Actin_Myosin->Powerstroke Myosin_ATPase Myosin ATPase Cycle (Pi release) Actin_Myosin->Myosin_ATPase Contraction Muscle Contraction Powerstroke->Contraction OM This compound OM->Myosin_ATPase Accelerates Myosin_ATPase->Actin_Myosin

Caption: Signaling cascade of cardiac muscle contraction and the point of intervention for this compound.

Experimental Workflow for Assessing this compound's Effects

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Cardiac Tissue (Trabeculae/Myocytes) Skinned Skinned Fiber Preparation Tissue->Skinned Mounted Mount between Force Transducer & Motor Skinned->Mounted Solutions Expose to Solutions (Varying [Ca²⁺] & [OM]) Mounted->Solutions Force_Data Record Force & Kinetics Solutions->Force_Data pCa_Curve pCa-Force Curve Force_Data->pCa_Curve Kinetics kₜᵣ, kₐ꜀ₜ, kᵣₑₗ Force_Data->Kinetics

Caption: Workflow for evaluating the mechanical effects of this compound on skinned cardiac preparations.

Logical Relationship of this compound's Mechanism of Action

G OM This compound Myosin Binds to Cardiac Myosin (Allosteric Site) OM->Myosin Pi_Release Accelerates Pi Release Myosin->Pi_Release Powerstroke_Rate ↓ Powerstroke Rate Myosin->Powerstroke_Rate Strong_Binding ↑ Transition to Strongly Bound State Pi_Release->Strong_Binding Duty_Ratio ↑ Myosin Duty Ratio Strong_Binding->Duty_Ratio Force_Submax ↑ Force at Submaximal [Ca²⁺] Duty_Ratio->Force_Submax Cycle_Rate ↓ Overall Cross-Bridge Cycling Rate Powerstroke_Rate->Cycle_Rate Systole_Time ↑ Systolic Ejection Time Cycle_Rate->Systole_Time

Caption: The mechanistic cascade of this compound's effects on cardiac myosin and force production.

Conclusion

This compound represents a novel approach to enhancing cardiac contractility by directly targeting the molecular motor of the heart. Its intricate mechanism, characterized by an acceleration of phosphate release and a slowing of the powerstroke, leads to a unique profile of increased force generation at submaximal calcium levels and prolonged systolic duration. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for understanding the complex effects of this compound on the kinetics of force development. This knowledge is crucial for ongoing research and the development of next-generation cardiac myosin activators for the treatment of heart failure.

References

Early-Phase Clinical Trial Results for Omecamtiv Mecarbil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omecamtiv Mecarbil (formerly CK-1827452) is a first-in-class, selective, small-molecule activator of cardiac myosin. It is designed to directly target the contractile mechanism of the heart, enhancing its function by increasing the efficiency of the actin-myosin cross-bridge cycle. This novel mechanism of action aims to improve cardiac contractility without increasing myocardial oxygen consumption or eliciting significant off-target effects, offering a potential new therapeutic avenue for heart failure with reduced ejection fraction (HFrEF). This technical guide provides an in-depth overview of the early-phase clinical trial results for this compound, focusing on the pivotal Phase II studies, COSMIC-HF and ATOMIC-AHF. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound enhances cardiac contractility by binding to the catalytic domain of cardiac myosin, the motor protein responsible for generating force in the heart muscle.[1] This interaction allosterically modulates the myosin ATPase cycle, increasing the rate at which myosin heads transition into a "primed" state, ready to bind to actin. This leads to a greater number of myosin heads actively engaged with actin filaments during systole, resulting in a prolonged systolic ejection time and increased stroke volume.[1][2] Preclinical research has indicated that this compound's mechanism does not involve an increase in intracellular calcium concentrations, a key differentiator from traditional inotropic agents that are often associated with adverse events like arrhythmias.[3]

Omecamtiv_Mecarbil_Mechanism cluster_myocyte Cardiac Myocyte This compound This compound Cardiac Myosin Cardiac Myosin This compound->Cardiac Myosin Binds to Catalytic Domain Actin-Myosin Cross-Bridge Cycle Actin-Myosin Cross-Bridge Cycle Cardiac Myosin->Actin-Myosin Cross-Bridge Cycle Modulates ATPase Cycle Increased Systolic Ejection Time Increased Systolic Ejection Time Actin-Myosin Cross-Bridge Cycle->Increased Systolic Ejection Time Increased Stroke Volume Increased Stroke Volume Increased Systolic Ejection Time->Increased Stroke Volume COSMIC_HF_Workflow cluster_workflow COSMIC-HF Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Placebo Group Placebo Group Randomization->Placebo Group Fixed-Dose Group Fixed-Dose Group Randomization->Fixed-Dose Group PK-Titration Group PK-Titration Group Randomization->PK-Titration Group 20-Week Treatment Period 20-Week Treatment Period Placebo Group->20-Week Treatment Period Fixed-Dose Group (25 mg BID) Fixed-Dose Group (25 mg BID) PK-Titration Group (25 mg to 50 mg BID) PK-Titration Group (25 mg to 50 mg BID) Assessments Assessments 20-Week Treatment Period->Assessments Data Analysis Data Analysis Assessments->Data Analysis Fixed-Dose Group->20-Week Treatment Period PK-Titration Group->20-Week Treatment Period

References

A Technical Guide to the Foundational Studies of Omecamtiv Mecarbil in Systolic Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omecamtiv mecarbil (formerly CK-1827452) is a first-in-class, selective cardiac myosin activator developed for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2] Unlike traditional inotropic agents that modulate intracellular calcium or cAMP levels, this compound directly targets the sarcomere, the fundamental contractile unit of cardiomyocytes.[3][4][5] By enhancing the efficiency of the actin-myosin interaction, it aims to improve systolic function without increasing myocardial oxygen consumption, a significant limitation of existing inotropes. This guide provides a comprehensive overview of the foundational preclinical and clinical research that has defined the mechanistic, pharmacokinetic, efficacy, and safety profile of this compound in the context of systolic heart failure. It is intended to serve as a technical resource, detailing experimental protocols, presenting quantitative data from pivotal trials, and visualizing key pathways and study designs.

Mechanism of Action

This compound improves cardiac contractility by directly binding to the catalytic S1 domain of cardiac myosin. This action accelerates the rate-limiting step of the cross-bridge cycle—the transition from a weakly-bound to a strongly-bound, force-producing state. Specifically, it increases the rate of phosphate release from the myosin-ADP-Pi complex, prolonging the duration of the power stroke. This results in an increased number of myosin heads actively engaged with actin during systole, leading to enhanced systolic force generation and a longer systolic ejection time. Crucially, this mechanism is independent of intracellular calcium concentration and does not increase myocardial oxygen demand, offering a novel therapeutic approach to improving cardiac performance in HFrEF.

Omecamtiv_Mecarbil_MoA cluster_myosin Cardiac Myosin Head cluster_effect Physiological Effect Myosin_Weak Myosin-ADP-Pi (Weakly Bound to Actin) Myosin_Strong Myosin-ADP (Strongly Bound, Force-Producing) Myosin_Weak->Myosin_Strong Pi Release (Rate-Limiting Step) Myosin_Release Myosin (Actin Release) Myosin_Strong->Myosin_Release Power Stroke & ADP Release Increase_CrossBridge ↑ Number of Active Myosin Cross-Bridges Myosin_ATP Myosin-ATP (Detached) Myosin_Release->Myosin_ATP ATP Binding Myosin_ATP->Myosin_Weak ATP Hydrolysis OM This compound OM->Myosin_Weak Binds to S1 Domain, Accelerates Pi Release Prolong_Systole ↑ Systolic Ejection Time Increase_CrossBridge->Prolong_Systole Increase_SV ↑ Stroke Volume Prolong_Systole->Increase_SV No_Ca_Change No Change in Intracellular Ca²⁺ No_MVO2_Change No Increase in Myocardial O₂ Consumption

Caption: Mechanism of Action of this compound.

Pharmacokinetics and Metabolism

This compound is absorbed orally with a bioavailability of approximately 93.5%. It is characterized by a two-compartment linear pharmacokinetic model. The primary route of clearance is through metabolism, predominantly by the CYP4 family of enzymes, which form the M3 (decarbamoylation product) and M4 (lactam of M3) metabolites. These metabolites, along with unchanged this compound, are excreted in both urine and feces. While body weight and eGFR have been identified as significant covariates, their impact on drug exposure is modest and not considered clinically relevant, suggesting that dose adjustments for these subpopulations may not be necessary.

Pharmacokinetic Parameter Value Reference
Bioavailability (Oral Solution) 93.5%
Elimination Half-Life ~18.5 - 33 hours
Clearance 11.7 L/h
Central Volume of Distribution 275 L
Primary Metabolism CYP4 Family Enzymes
Major Metabolites M3 (decarbamoylation), M4 (lactam of M3)
Excretion Urine (~48%) and Feces (~38%)

Foundational Clinical Trials

The clinical development of this compound has been anchored by a series of foundational trials designed to assess its safety, efficacy, and physiological effects in patients with systolic heart failure.

ATOMIC-AHF: Acute Heart Failure

The Acute Treatment with this compound to Increase Contractility in Acute Heart Failure (ATOMIC-AHF) trial was a Phase 2b study evaluating an intravenous formulation of the drug in hospitalized patients.

  • Experimental Protocol:

    • Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial.

    • Population: 606 patients hospitalized for acute heart failure with LVEF ≤40%, persistent dyspnea despite IV diuretics, and elevated natriuretic peptides.

    • Intervention: Patients were randomized 1:1 to a 48-hour intravenous infusion of placebo or this compound across three sequential, ascending-dose cohorts with target plasma concentrations of 115, 230, and 310 ng/mL.

    • Primary Endpoint: Change in dyspnea from baseline to 48 hours, measured on a 7-point Likert scale.

    • Secondary Endpoints: Safety, tolerability, and various measures of symptoms, clinical outcomes at 30 days, and mortality at 180 days.

  • Quantitative Data Summary:

Endpoint Placebo This compound (Pooled) P-value Reference
Dyspnea Relief at 48h 41%-0.33
Cohort 1 (115 ng/mL)-42%-
Cohort 2 (230 ng/mL)-47%-
Cohort 3 (310 ng/mL)-51%-

The trial did not meet its primary endpoint of improving dyspnea. However, a pre-specified analysis suggested a potential dose-related improvement in dyspnea relief at the highest dose. The drug was generally well-tolerated, with a similar adverse event profile to placebo, though plasma troponin concentrations were slightly higher in the treatment groups.

COSMIC-HF: Chronic Heart Failure

The Chronic Oral Study of Myosin Activation to Increase Contractility in Heart Failure (COSMIC-HF) was a Phase 2 trial that assessed an oral formulation in stable chronic HFrEF patients.

  • Experimental Protocol:

    • Design: A double-blind, randomized, placebo-controlled, multicenter trial.

    • Population: 448 patients with stable, symptomatic chronic heart failure (NYHA class II-III) and LVEF ≤40%.

    • Intervention: Patients were randomized 1:1:1 to receive placebo, this compound 25 mg twice daily (fixed-dose), or 25 mg twice daily with a potential increase to 50 mg twice daily based on plasma concentrations at two weeks (PK-guided titration), for 20 weeks.

    • Primary Objective: To characterize the pharmacokinetics of the oral formulation.

    • Secondary Endpoints: Changes in cardiac function and dimensions, including systolic ejection time (SET), stroke volume (SV), left ventricular end-systolic and end-diastolic diameters (LVESD/LVEDD), heart rate, and NT-proBNP.

  • Quantitative Data Summary (PK-Guided Titration Group vs. Placebo at 20 Weeks):

Parameter Change with this compound Change with Placebo Difference (95% CI) P-value Reference
Systolic Ejection Time (ms) +25.1-0.525.6 (17.7 to 33.5)<0.0001
Stroke Volume (mL) +3.6-1.45.0 (1.1 to 8.9)0.01
LVEF (%) --~3.6% improvement-
LV End-Systolic Diameter (mm) -1.8+0.7-2.5 (-3.9 to -1.1)0.0005-
LV End-Diastolic Diameter (mm) -1.3+0.4-1.7 (-2.9 to -0.5)0.0063-
Heart Rate (bpm) -3.0+0.8-3.8 (-5.9 to -1.7)0.0005
NT-proBNP (pg/mL) -798+14-970 (-1672 to -268)0.007
KCCQ Total Symptom Score +6.9+2.04.9 (0.4 to 9.4)0.03

COSMIC-HF demonstrated that this compound significantly improved measures of cardiac function and structure, suggesting beneficial reverse ventricular remodeling.

GALACTIC-HF: Pivotal Outcomes Trial

The Global Approach to Lowering Adverse Cardiac Outcomes Through Improving Contractility in Heart Failure (GALACTIC-HF) was the pivotal Phase 3 trial designed to evaluate the effect of this compound on clinical outcomes.

  • Experimental Protocol:

    • Design: A global, multicenter, randomized, double-blind, placebo-controlled, event-driven trial.

    • Population: 8,256 patients with symptomatic chronic HFrEF (NYHA class II-IV) and LVEF ≤35%. The trial enrolled both hospitalized patients and outpatients who had a recent HF hospitalization or urgent ED visit.

    • Intervention: Patients were randomized 1:1 to receive either placebo or oral this compound (25, 37.5, or 50 mg twice daily based on a pharmacokinetic-guided dosing strategy) in addition to standard-of-care therapy.

    • Primary Endpoint: A composite of time to first heart failure event (hospitalization or urgent visit for HF) or cardiovascular death.

    • Secondary Endpoints: Time to cardiovascular death, change in Kansas City Cardiomyopathy Questionnaire (KCCQ) Total Symptom Score, time to first HF hospitalization, and time to all-cause death.

GALACTIC_HF_Workflow cluster_arms Treatment Arms cluster_endpoints Endpoint Analysis Start Patient Screening (N=8,256) Inclusion Inclusion Criteria: - Symptomatic HFrEF - LVEF ≤35% - NYHA Class II-IV - Recent HF Event Start->Inclusion Exclusion Exclusion Criteria: - SBP <85 mmHg - eGFR <20 - Recent ACS Start->Exclusion Randomization 1:1 Randomization Inclusion->Randomization Arm_OM This compound (n=4,120) PK-Guided Dosing: 25, 37.5, or 50 mg BID Randomization->Arm_OM Arm_Placebo Placebo (n=4,112) Randomization->Arm_Placebo FollowUp Follow-Up (Median 21.8 months) Arm_OM->FollowUp Arm_Placebo->FollowUp Primary Primary Endpoint: Time to CV Death or First HF Event FollowUp->Primary Secondary Secondary Endpoints: - Time to CV Death - KCCQ Score - Time to HF Hospitalization - All-Cause Death FollowUp->Secondary

Caption: Experimental Workflow of the GALACTIC-HF Trial.
  • Quantitative Data Summary:

Endpoint This compound (n=4,120) Placebo (n=4,112) Hazard Ratio (95% CI) P-value Reference
Primary Composite Endpoint 1523 events (37.0%)1607 events (39.1%)0.92 (0.86 to 0.99)0.03
Cardiovascular Death 808 deaths (19.6%)798 deaths (19.4%)1.01 (0.92 to 1.11)0.86
First Heart Failure Event 1177 events1236 events0.93 (0.86-0.99)-
All-Cause Death 25.9%---
Change in NT-proBNP (at 24 wks) 10% lower than placebo---
Change in Cardiac Troponin I (at 24 wks) Median 4 ng/L higher than placebo---

GALACTIC-HF met its primary endpoint, showing a modest but statistically significant reduction in the composite of first HF event or cardiovascular death. The benefit was driven by a reduction in HF events, with no effect on cardiovascular mortality. A post-hoc analysis suggested a greater treatment benefit in patients with more severe HF (LVEF ≤30%).

METEORIC-HF: Exercise Capacity

The Multicenter Exercise Tolerance Evaluation of this compound Related to Increased Contractility in Heart Failure (METEORIC-HF) trial investigated the drug's effect on exercise capacity.

  • Experimental Protocol:

    • Design: A Phase 3, randomized, placebo-controlled, double-blind, multicenter trial.

    • Population: 276 patients with chronic HFrEF (LVEF ≤35%), NYHA class II-III.

    • Intervention: Patients were randomized to receive oral this compound (PK-guided dosing) or placebo for 20 weeks.

    • Primary Endpoint: Change in peak oxygen uptake (pVO₂) on cardiopulmonary exercise testing (CPET) from baseline to week 20.

  • Quantitative Data Summary:

Endpoint This compound Placebo Difference (95% CI) P-value Reference
Mean Change in Peak VO₂ (mL/kg/min) -0.24+0.21-0.45 (-1.02 to 0.13)0.13

METEORIC-HF did not demonstrate a significant improvement in exercise capacity with this compound compared to placebo.

Safety and Tolerability Profile

Across the clinical trial program, this compound has been generally well-tolerated. Pooled analysis has not shown an increased incidence of death, hypotension, ventricular tachyarrhythmia, or serious adverse events compared to placebo. A consistent finding has been a small, asymptomatic increase in cardiac troponin levels, which has not been associated with adjudicated myocardial ischemia.

Adverse Event This compound (%) Placebo (%) Trial Reference
Dizziness 4.95.5METEORIC-HF
Fatigue 4.94.4METEORIC-HF
Heart Failure Events 4.94.4METEORIC-HF
Death 1.61.1METEORIC-HF
Cardiac Ischemia Similar to PlaceboSimilar to PlaceboGALACTIC-HF
Ventricular Arrhythmia Similar to PlaceboSimilar to PlaceboGALACTIC-HF

Conclusion

This compound represents a novel therapeutic approach for HFrEF, directly targeting the cardiac sarcomere to improve systolic function. Foundational studies have established its unique mechanism of action, defined its pharmacokinetic profile, and demonstrated a modest but significant reduction in heart failure events in a large, high-risk population in the GALACTIC-HF trial. While it did not improve exercise tolerance or reduce cardiovascular mortality, its distinct, calcium-independent mechanism and favorable safety profile position it as a potential option for specific subsets of the HFrEF population, particularly those with severe systolic dysfunction. Ongoing research, including the COMET-HF trial, will further clarify its role in the management of advanced heart failure.

References

Methodological & Application

Application Notes and Protocols: Omecamtiv Mecarbil in Engineered Heart Tissue Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Omecamtiv Mecarbil, a selective cardiac myosin activator, in engineered heart tissue (EHT) models. This document includes detailed protocols for the application of this compound to EHTs, a summary of its effects on contractile parameters, and visualizations of its mechanism of action and experimental workflows.

Introduction

Engineered heart tissues (EHTs) are three-dimensional, force-generating cardiac constructs derived from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[1] These models offer a physiologically relevant in vitro platform for disease modeling and drug screening, overcoming some limitations of traditional 2D cell cultures and animal models.[2][3] this compound is a first-in-class cardiac myosin activator that directly targets the sarcomere to improve myocardial function.[4][5] It enhances the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state, thereby increasing the duration of systole without significantly altering intracellular calcium concentrations. The application of this compound to EHTs allows for a detailed investigation of its inotropic effects in a human-like cardiac tissue environment.

Data Summary: Effects of this compound on EHT Contractility

The following tables summarize the quantitative effects of this compound on various contractile parameters of EHTs, as reported in the literature. The data highlights concentration-dependent and pacing frequency-dependent effects.

Table 1: Effect of this compound on Contractile Force in hiPSC-CM Engineered Heart Tissues

Concentration (µM)Pacing Frequency (Hz)Cell LineChange in Contractile Force
11EHTiCell2No significant change
101EHTiCell2▼ Decrease
11EHTWTC11▼ Decrease
101EHTWTC11▼ Decrease
10.5EHTiCell2 / EHTWTC11No significant change
100.5EHTiCell2 / EHTWTC11▼ Decrease

Table 2: Effect of this compound on Contraction and Relaxation Kinetics in hiPSC-CM EHTs (1 Hz Pacing)

Concentration (µM)ParameterEHTiCell2EHTWTC11
1Contraction VelocityNo significant change▼ Decrease
10Contraction Velocity▼ Decrease▼ Decrease
1Relaxation Velocity▲ Increase▲ Increase
10Relaxation VelocityNo significant changeNo significant change
1Contraction TimeNo significant changeNo significant change
10Contraction Time▲ Increase▲ Increase
1Relaxation TimeNo significant changeNo significant change
10Relaxation Time▲ Increase▲ Increase

Table 3: Concentration-Dependent Effects of this compound on Single hiPSC-CMs

Concentration (µM)Change in Shortening AmplitudeChange in Contraction VelocityChange in Relaxation Velocity
0.1▲ 11% IncreaseMinimal effectMinimal effect
1▼ 30% Decrease▼ Decrease▼ Decrease
10▼ Decrease▼ Decrease▼ Decrease

Signaling Pathway and Mechanism of Action

This compound directly binds to the catalytic domain of cardiac myosin, modulating its interaction with actin. The following diagram illustrates the key steps in the cardiac muscle contraction cycle and the point of intervention for this compound.

Omecamtiv_Mecarbil_Signaling_Pathway cluster_myosin_cycle Cardiac Myosin Cross-Bridge Cycle cluster_drug_action This compound Action cluster_outcome Functional Outcome Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Weakly bound to Actin) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP_Strong Myosin-ADP (Strongly bound - Force Production) Myosin_ADP_Pi->Myosin_ADP_Strong Pi Release Myosin_Rigor Myosin (Rigor State) Myosin_ADP_Strong->Myosin_Rigor Power Stroke & ADP Release Increased_Binding Increased proportion of myosin heads strongly bound to actin Myosin_ADP_Strong->Increased_Binding Myosin_Rigor->Myosin_ATP ATP Binding OM Omecamtiv Mecarbil OM->Myosin_ADP_Pi Accelerates Pi release Prolonged_Systole Prolonged Systolic Ejection Time Increased_Binding->Prolonged_Systole Increased_Force Increased Contractile Force Prolonged_Systole->Increased_Force

Caption: Mechanism of action of this compound on the cardiac myosin cross-bridge cycle.

Experimental Protocols

This section provides a detailed protocol for the fabrication of EHTs and the subsequent application and analysis of this compound.

I. Fabrication of Engineered Heart Tissues (EHTs)

This protocol is a generalized procedure based on common methodologies.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Fibrinogen solution (e.g., 5.5 mg/mL)

  • Matrigel

  • Thrombin solution (e.g., 2.75 U/mL)

  • Aprotinin

  • EHT culture medium (e.g., DMEM with supplements)

  • 24-well plate with PDMS casting molds and flexible silicone posts

Procedure:

  • Prepare the EHT casting molds by adding agarose to the wells of a 24-well plate and inserting spacers to create the desired shape.

  • After the agarose solidifies, remove the spacers and place the PDMS racks with flexible silicone posts into the molds.

  • Prepare the cell-hydrogel mixture on ice. For each EHT, mix hiPSC-CMs (e.g., 0.5-1.5 x 10^6 cells) with the fibrinogen/Matrigel solution and aprotinin.

  • Add thrombin to the cell-hydrogel mixture to initiate polymerization.

  • Immediately pipette the mixture into the casting molds, ensuring the hydrogel surrounds the two silicone posts.

  • Incubate the plate at 37°C and 5% CO2 to allow for hydrogel polymerization and tissue formation.

  • After 2-4 hours, transfer the EHTs, suspended between the silicone posts, to a new 24-well plate containing fresh EHT culture medium.

  • Culture the EHTs for 10-14 days, with medium changes every 2-3 days, to allow for tissue compaction and maturation. The EHTs will begin to beat spontaneously and synchronously.

II. Application of this compound and Contractility Analysis

Materials:

  • Mature, spontaneously beating EHTs in a 24-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Tyrode's solution or appropriate buffer

  • Video-optical recording system with analysis software

  • Electrical field stimulator (for paced measurements)

Procedure:

  • Baseline Measurement:

    • Transfer the EHTs to a measurement chamber containing fresh, pre-warmed Tyrode's solution.

    • Allow the EHTs to equilibrate for at least 30 minutes.

    • If pacing, set the electrical stimulator to the desired frequency (e.g., 1 Hz).

    • Record baseline contractile activity for 30-60 seconds using the video-optical system. The software will track the movement of the silicone posts to determine contractile parameters.

  • Drug Application:

    • Prepare serial dilutions of this compound in Tyrode's solution to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Add the this compound solutions to the wells containing the EHTs.

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for drug action.

  • Post-Treatment Measurement:

    • Record the contractile activity of the EHTs at each concentration of this compound.

  • Data Analysis:

    • The analysis software will calculate various contractile parameters, including:

      • Contractile Force (µN): Calculated from the deflection of the silicone posts.

      • Contraction Velocity (µN/s): The rate of force development.

      • Relaxation Velocity (µN/s): The rate of force decline.

      • Time to Peak (ms): The duration from the start of contraction to peak force.

      • Time to 90% Relaxation (ms): The duration from peak force to 90% relaxation.

      • Beating Frequency (Hz): For spontaneously beating EHTs.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the effects of this compound on EHTs.

Experimental_Workflow start Start eht_fab EHT Fabrication (hiPSC-CMs + Hydrogel) start->eht_fab maturation EHT Maturation (10-14 days in culture) eht_fab->maturation baseline Baseline Contractility Measurement (Video-optical recording) maturation->baseline drug_prep Prepare this compound Dilutions baseline->drug_prep drug_app Drug Application & Incubation drug_prep->drug_app post_measure Post-treatment Contractility Measurement drug_app->post_measure data_analysis Data Analysis (Force, Velocity, Kinetics) post_measure->data_analysis results Results Interpretation & Reporting data_analysis->results end End results->end

Caption: Experimental workflow for testing this compound on engineered heart tissues.

Conclusion

Engineered heart tissue models provide a valuable platform for the preclinical evaluation of novel cardiac drugs like this compound. The protocols and data presented here offer a framework for researchers to design and execute robust experiments to investigate the effects of cardiac myosin activators on human cardiac muscle function in a controlled, in vitro setting. The observed concentration- and frequency-dependent effects of this compound in EHTs underscore the utility of this model system in cardiac safety pharmacology and efficacy testing.

References

Application Notes and Protocols for Preclinical Evaluation of Omecamtiv Mecarbil in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv Mecarbil is a first-in-class selective cardiac myosin activator designed to directly target the contractile machinery of the heart. By increasing the number of myosin heads bound to actin during systole, it enhances the efficiency of cardiac contraction.[1] This novel mechanism of action offers a promising therapeutic strategy for heart failure with reduced ejection fraction (HFrEF). These application notes provide detailed protocols for utilizing established large and small animal models of heart failure to evaluate the preclinical efficacy and pharmacodynamics of this compound.

Mechanism of Action

This compound allosterically binds to the catalytic domain of cardiac myosin, stabilizing the pre-power stroke state and accelerating the transition to a strongly-bound, force-producing state with actin.[2] This prolongs the duration of systolic ejection without increasing myocardial oxygen consumption or altering intracellular calcium concentrations, thereby improving cardiac efficiency.[2][3]

Omecamtiv_Mecarbil_Mechanism cluster_sarcomere Cardiac Sarcomere cluster_cycle Cross-Bridge Cycle Actin Actin Filament weak_binding Weak Actin-Myosin Binding Myosin Myosin Head (ADP+Pi) Tropomyosin Tropomyosin-Troponin Complex start ATP Binding (Myosin Detachment) hydrolysis ATP Hydrolysis (Myosin Recocks) start->hydrolysis hydrolysis->weak_binding power_stroke Power Stroke (Pi Release) weak_binding->power_stroke weak_binding->power_stroke Prolongs duration of power stroke end ADP Release power_stroke->end end->start Omecamtiv This compound Omecamtiv->weak_binding Accelerates transition to strong binding state Pacing_Induced_HF_Workflow cluster_surgery Surgical Implantation cluster_pacing Heart Failure Induction cluster_drug_admin This compound Administration cluster_assessment Functional Assessment pacemaker Implant Pacemaker & LV Pressure Transducer rapid_pacing Rapid Ventricular Pacing (210-240 bpm for 3-4 weeks) pacemaker->rapid_pacing drug Administer this compound (IV bolus + infusion) rapid_pacing->drug echo Echocardiography drug->echo hemo Hemodynamic Monitoring drug->hemo mvo2 MVO2 Measurement drug->mvo2

References

Application Notes and Protocols for Omecamtiv Mecarbil Dose-Response Studies in Skinned Cardiac Muscle Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv Mecarbil (OM) is a first-in-class selective cardiac myosin activator that has been investigated as a potential therapy for heart failure with reduced ejection fraction (HFrEF).[1][2] It acts by directly targeting the cardiac sarcomere, the fundamental contractile unit of the heart muscle. Specifically, OM enhances the transition of myosin to the strongly-bound, force-producing state with actin, thereby increasing the number of active cross-bridges during systole without significantly altering intracellular calcium concentrations.[3] This unique mechanism of action offers a potential advantage over traditional inotropic agents that often increase myocardial oxygen consumption and carry a risk of arrhythmias.

These application notes provide a detailed overview of the dose-dependent effects of this compound on the contractile properties of skinned cardiac muscle fibers. Skinned fiber preparations, which have their cell membranes chemically removed, allow for direct investigation of the myofilament response to OM in a controlled biochemical environment. This document summarizes key quantitative data from dose-response studies and provides detailed experimental protocols for researchers investigating the effects of OM and other cardiac myosin activators.

Mechanism of Action of this compound

This compound enhances cardiac contractility by selectively binding to the catalytic domain of cardiac myosin. This binding allosterically modulates the ATPase cycle, accelerating the rate-limiting step of phosphate release. This leads to an increased proportion of myosin heads in the force-producing state, strongly bound to actin. The result is a prolonged systolic ejection time and an increase in stroke volume and ejection fraction.

Omecamtiv_Mecarbil_Mechanism cluster_myosin_cycle Cardiac Myosin ATPase Cycle cluster_effects Functional Effects Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Myosin-ADP (Strongly bound to Actin, Post-power stroke) Myosin_ADP_Pi->Myosin_ADP Pi Release (Rate-limiting step) Increased_Pi_Release Accelerated Pi Release Myosin_ADP_Pi->Increased_Pi_Release Myosin Myosin (Rigor state) Myosin_ADP->Myosin ADP Release Myosin->Myosin_ATP ATP Binding OM Omecamtiv Mecarbil OM->Myosin_ADP_Pi Binds and stabilizes pre-power stroke state Increased_Strong_Binding Increased proportion of strongly bound cross-bridges Increased_Pi_Release->Increased_Strong_Binding Prolonged_Contraction Prolonged Systolic Ejection Time Increased_Strong_Binding->Prolonged_Contraction Increased_Contractility Increased Cardiac Contractility Prolonged_Contraction->Increased_Contractility

Caption: Mechanism of this compound action on the cardiac myosin ATPase cycle.

Quantitative Data from Dose-Response Studies

The following tables summarize the dose-dependent effects of this compound on key contractile parameters in skinned cardiac muscle fibers from various species and disease models.

Table 1: Effect of this compound on Ca2+ Sensitivity (pCa50)

Species/ConditionOM Concentration (µM)pCa50 (Mean ± SEM)Change in pCa50 (ΔpCa50)Reference
Rat Cardiomyocytes0 (Control)--
0.1-0.11
0.3--
1.0-0.34
Human Heart Failure0 (Control)--
0.5--
1.0--
Porcine Left Ventricle0 (Control)--
0.5-0.16 ± 0.01
1.0-0.33 ± 0.01
Porcine Left Atrium0 (Control)--
0.5-0.08 ± 0.02
1.0-0.22 ± 0.02
DCM Mouse Model (TM E54K)0.3165.82 ± 0.020.12
Non-Transgenic Mouse0.3166.05 ± 0.030.14
Human Cardiomyocytes1.06.42 ± 0.060.56

pCa50 is the negative logarithm of the Ca2+ concentration required for half-maximal activation.

Table 2: Effect of this compound on Maximal Ca2+-Activated Force (Fmax)

Species/ConditionOM Concentration (µM)Effect on FmaxReference
Porcine Left Ventricle0.5No significant effect
1.0No significant effect
Porcine Left Atrium0.5~20% increase
1.0~20% increase
Human Cardiomyocytes1.0Decrease (from 20.4 to 11.0 kN/m²)
Heart Failure Myocardium0.5Enhanced force at sub-maximal Ca2+
1.0Enhanced force at sub-maximal Ca2+

Table 3: Effect of this compound on ATPase Activity

Species/ConditionOM Concentration (µM)pCa50 of ATPase Activity (Mean ± SEM)Change in pCa50Reference
DCM Mouse Model (TM E54K)0.3166.07 ± 0.040.34
Non-Transgenic Mouse0.316-0.13

Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for studying the effects of this compound in skinned cardiac muscle fibers.

Preparation of Skinned Cardiac Muscle Fibers

This protocol describes the chemical skinning of cardiac muscle tissue to allow for direct access to the myofilaments.

Skinned_Fiber_Preparation Start Start: Cardiac Tissue (e.g., papillary muscle, ventricular trabeculae) Dissection Dissect small muscle bundles (e.g., 1-2 mm long, 100-200 µm diameter) in cold relaxing solution Start->Dissection Skinning Incubate in skinning solution (relaxing solution with 1% Triton X-100) for 2-4 hours at 4°C Dissection->Skinning Washing Wash fibers thoroughly in cold relaxing solution to remove Triton X-100 Skinning->Washing Storage Store fibers in 50% glycerol/ 50% relaxing solution at -20°C Washing->Storage End Ready for mounting and experimental measurements Storage->End

Caption: Workflow for the preparation of skinned cardiac muscle fibers.

Materials:

  • Fresh or frozen cardiac tissue

  • Relaxing solution (see composition below)

  • Skinning solution (Relaxing solution with 1% (v/v) Triton X-100)

  • Glycerol

  • Dissecting microscope, fine forceps, and scissors

Procedure:

  • Excise a small piece of cardiac muscle (e.g., papillary muscle or ventricular wall) and place it in ice-cold relaxing solution.

  • Under a dissecting microscope, carefully dissect small, uniform muscle fiber bundles.

  • Transfer the fiber bundles to ice-cold skinning solution and incubate for a specified duration (e.g., 2-4 hours) with gentle agitation. This step permeabilizes the cell membranes.

  • After skinning, wash the fibers extensively with several changes of ice-cold relaxing solution to remove all traces of the detergent.

  • For storage, transfer the skinned fibers to a solution containing 50% glycerol and 50% relaxing solution and store at -20°C. Fibers can typically be used for several weeks.

Experimental Solutions

The following are typical compositions for relaxing and activating solutions used in skinned fiber experiments. The precise free Ca2+ concentration is calculated using a computer program that accounts for the binding constants of all ionic species.

Relaxing Solution (pCa > 9.0):

  • EGTA: 10 mM

  • Imidazole: 20 mM

  • ATP: 5 mM

  • MgCl₂: 5.5 mM

  • Creatine Phosphate: 10 mM

  • Potassium Propionate: to adjust ionic strength to ~180 mM

  • pH: 7.0 (adjusted with KOH)

Activating Solutions (pCa 6.5 - 4.5):

  • The composition is similar to the relaxing solution, but with varying concentrations of CaCl₂ and EGTA to achieve the desired free Ca2+ concentration.

This compound Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the experimental solutions should be kept low (e.g., <1%) to avoid solvent effects.

Measurement of Isometric Force and Ca2+ Sensitivity

This protocol outlines the procedure for measuring the force generated by skinned fibers at different Ca2+ concentrations.

Apparatus:

  • Force transducer

  • Motor for length control

  • Temperature-controlled experimental chamber

  • Laser diffraction system for sarcomere length measurement

Procedure:

  • Mount a single skinned fiber or a small bundle between the force transducer and the length controller using a suitable adhesive (e.g., cellulose acetate glue).

  • Adjust the sarcomere length to a standardized value (e.g., 2.2 µm) using the laser diffraction system.

  • The fiber is first bathed in the relaxing solution (pCa > 9.0) to measure passive tension.

  • The fiber is then sequentially exposed to activating solutions with increasing Ca2+ concentrations (decreasing pCa values).

  • Steady-state isometric force is recorded at each pCa.

  • To test the effect of this compound, the protocol is repeated after incubating the fiber in relaxing or activating solutions containing the desired concentration of the drug.

  • The force-pCa relationship is plotted, and the data are fitted to the Hill equation to determine pCa50 (Ca2+ sensitivity) and the Hill coefficient (nH, a measure of myofilament cooperativity).

Measurement of ATPase Activity

This protocol describes a common method for measuring the rate of ATP hydrolysis in skinned fibers, which is coupled to the oxidation of NADH.

Apparatus:

  • Setup as for force measurement

  • Spectrophotometer or fluorometer to measure NADH absorbance or fluorescence

Reagents:

  • Regenerating system added to activating/relaxing solutions:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

Procedure:

  • The experimental setup is similar to that for force measurement, but the experimental chamber is designed to allow for simultaneous measurement of force and optical properties.

  • The decrease in NADH concentration, which is proportional to the rate of ATP hydrolysis, is measured spectrophotometrically at 340 nm.

  • ATPase activity is measured at different pCa values, both in the absence and presence of this compound.

  • The ATPase-pCa relationship can then be plotted and analyzed.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Skinned_Fiber Prepared Skinned Fiber Mount_Fiber Mount Fiber and Set Sarcomere Length Skinned_Fiber->Mount_Fiber Baseline_Measurement Measure Baseline Force-pCa and/or ATPase-pCa Mount_Fiber->Baseline_Measurement OM_Incubation Incubate with This compound Baseline_Measurement->OM_Incubation OM_Measurement Measure Force-pCa and/or ATPase-pCa with OM OM_Incubation->OM_Measurement Plot_Data Plot Dose-Response Curves OM_Measurement->Plot_Data Hill_Fit Fit data to Hill Equation Plot_Data->Hill_Fit Determine_Parameters Determine pCa50, Fmax, nH Hill_Fit->Determine_Parameters

Caption: General experimental workflow for dose-response studies.

Conclusion

The study of this compound in skinned cardiac muscle fibers provides crucial insights into its direct effects on myofilament function. The data consistently demonstrate a dose-dependent increase in the Ca2+ sensitivity of force production, a hallmark of its mechanism of action. The protocols outlined here offer a standardized approach for researchers to investigate the pharmacology of cardiac myosin activators and to explore their therapeutic potential in various forms of heart disease. Careful attention to experimental detail, including solution composition and fiber handling, is essential for obtaining reproducible and reliable results.

References

Application Notes and Protocols for Assessing Calcium Sensitivity with Omecamtiv Mecarbil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv Mecarbil (OM), a selective cardiac myosin activator, has emerged as a novel therapeutic agent for heart failure with reduced ejection fraction.[1] Its mechanism of action involves directly targeting the cardiac sarcomere to increase contractility without elevating intracellular calcium levels, a common drawback of traditional inotropic agents.[2][3] OM enhances the interaction between myosin and actin, specifically by accelerating the rate-determining step of the cross-bridge cycle, which is the transition of the actin-myosin complex from a weakly bound to a strongly bound state.[4][5] This results in an increased number of myosin heads engaged with actin at any given time, leading to enhanced force production for a given concentration of intracellular calcium, a phenomenon known as increased calcium sensitivity.

These application notes provide detailed protocols for assessing the calcium-sensitizing effects of this compound in isolated muscle preparations. The methodologies described are essential for researchers investigating the pharmacological properties of OM and similar cardiac myosin activators.

Data Presentation: Quantitative Effects of this compound on Myofibrillar Calcium Sensitivity

The following tables summarize the quantitative effects of this compound on key parameters of calcium sensitivity in various muscle preparations.

Table 1: Effect of this compound on pCa₅₀ in Permeabilized Cardiomyocytes

This compound Concentration (μM)Change in pCa₅₀ (ΔpCa₅₀)SpeciesReference
0.10.11Rat
10.34Rat
0.5~0.16Porcine
1.0~0.33Porcine
1Significant IncreaseHuman
10Significant IncreaseHuman
0.3160.13Mouse (Wild-Type)
0.3160.34Mouse (DCM Mutant)

pCa₅₀ is the negative logarithm of the calcium concentration required to produce 50% of the maximal force. DCM: Dilated Cardiomyopathy

Table 2: Concentration-Dependent Effects of this compound in Permeabilized Rat Cardiomyocytes

ParameterEC₅₀ (μM)Key FindingsReference
Ca²⁺ Sensitization0.08 ± 0.01Bell-shaped concentration-response, maximal effect at 0.3-1 μM.
Passive Force (Fpassive) Increase0.26 ± 0.11OM increases passive force at higher concentrations.

Table 3: Effects of this compound on Contractile Properties of Skinned Porcine Left Ventricular (PLV) and Atrial (PLA) Muscles

Muscle TypeOM Concentration (μM)ΔpCa₅₀Reference
PLV0.5~0.16
PLV1.0~0.33
PLA0.5~0.08
PLA1.0~0.22

Experimental Protocols

Protocol 1: Preparation of Skinned Myocardial Fibers and Measurement of Force-pCa Relationship

This protocol describes the preparation of permeabilized ("skinned") myocardial fibers and the subsequent measurement of the force-calcium relationship to assess the effect of this compound on calcium sensitivity.

Materials and Reagents:

  • Myocardial tissue (e.g., left ventricle from rat, porcine, or human)

  • Isolating solution (in mM): 100 KCl, 2 EGTA, 4 ATP, 1 MgCl₂, 10 Imidazole (pH 7.0)

  • Skinning solution: Isolating solution containing 1% Triton X-100

  • Relaxing solution (pCa 9.0): High ionic strength, containing EGTA to chelate calcium.

  • Activating solutions (pCa 6.0 to 4.5): Similar to relaxing solution but with varying concentrations of CaCl₂ to achieve the desired free calcium concentration.

  • This compound stock solution (in DMSO)

  • Force transducer and length controller apparatus

Procedure:

  • Tissue Preparation: Excise the heart and dissect the desired myocardial tissue (e.g., left ventricular papillary muscle) in cold isolating solution.

  • Fiber Bundles: Mechanically dissect small muscle fiber bundles (approximately 150-250 µm in diameter and 1-2 mm in length).

  • Skinning (Permeabilization): Incubate the fiber bundles in skinning solution for 2-4 hours at 4°C. This process removes the cell membranes, allowing for direct control of the intracellular environment.

  • Mounting: Mount the skinned fiber between a force transducer and a length controller. Adjust sarcomere length to a standard value (e.g., 2.1-2.2 µm).

  • Force Measurement:

    • Initially, perfuse the fiber with relaxing solution (pCa 9.0) to establish a baseline of passive force.

    • Sequentially expose the fiber to activating solutions with increasing calcium concentrations (from pCa 6.0 to 4.5) to elicit force development.

    • Record the steady-state active force at each calcium concentration.

    • After reaching maximal activation (pCa 4.5), return the fiber to the relaxing solution.

  • This compound Incubation: Incubate the mounted fiber in a relaxing or activating solution containing the desired concentration of this compound (or vehicle control) for a specified period (e.g., 10-15 minutes).

  • Post-Drug Force Measurement: Repeat the force-pCa measurements in the presence of this compound.

  • Data Analysis:

    • Normalize the active force at each pCa to the maximal active force.

    • Plot the normalized force against pCa.

    • Fit the data to the Hill equation to determine the pCa₅₀ (calcium sensitivity) and the Hill coefficient (nH, a measure of cooperativity).

    • Compare the pCa₅₀ values obtained in the absence and presence of this compound to determine the calcium-sensitizing effect.

Protocol 2: Measurement of Myofibrillar ATPase Activity

This protocol measures the rate of ATP hydrolysis by myofibrils at different calcium concentrations, providing a biochemical assessment of calcium sensitivity.

Materials and Reagents:

  • Isolated myofibrils

  • Reaction buffer (in mM): 35 NaCl, 5 MgCl₂, 1 EGTA, 20 MOPS (pH 7.0)

  • CaCl₂ solutions for varying pCa values (7.7 to 4.6)

  • This compound stock solution

  • Malachite green reagent for phosphate detection

Procedure:

  • Myofibril Preparation: Isolate myofibrils from myocardial tissue using established methods.

  • Reaction Setup:

    • Prepare reaction tubes containing the reaction buffer and varying concentrations of CaCl₂ to achieve the desired pCa.

    • Add this compound to the treatment tubes and an equivalent volume of vehicle (DMSO) to the control tubes. A typical concentration used is 316 nM.

  • Initiate Reaction: Add a known amount of myofibrillar protein (e.g., 20 µg) to each tube to start the ATPase reaction. Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

  • Phosphate Detection:

    • Centrifuge the tubes to pellet the protein.

    • Measure the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric assay, such as the malachite green assay.

  • Data Analysis:

    • Calculate the ATPase activity (e.g., in nmol Pi/mg/min).

    • Plot ATPase activity against pCa.

    • Fit the data to determine the pCa₅₀ for ATPase activation.

    • Compare the pCa₅₀ values between control and this compound-treated samples.

Mandatory Visualizations

Signaling_Pathway cluster_Sarcomere Cardiac Sarcomere Ca Intracellular Ca²⁺ TnC Troponin C Ca->TnC Binds Actin Actin Filament TnC->Actin Conformational Change Exposes Myosin Binding Sites Myosin Myosin Head (Weakly Bound) Myosin->Actin Binds StronglyBound Myosin Head (Strongly Bound, Force-Producing) Myosin->StronglyBound Transition Myosin->StronglyBound Accelerates Transition StronglyBound->Myosin Detachment (ATP-dependent) OM This compound OM->Myosin Binds to Catalytic Domain

Caption: Mechanism of this compound Action on the Cardiac Sarcomere.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Measurement Force-pCa Measurement cluster_Analysis Data Analysis Tissue Myocardial Tissue (e.g., Left Ventricle) Dissection Dissect Fiber Bundles Tissue->Dissection Skinning Permeabilize with Triton X-100 Dissection->Skinning Mounting Mount Skinned Fiber Skinning->Mounting Baseline Baseline Force-pCa Curve (pCa 9.0 to 4.5) Mounting->Baseline Incubation Incubate with this compound Baseline->Incubation Treatment Treatment Force-pCa Curve Incubation->Treatment Normalization Normalize Force Data Treatment->Normalization HillPlot Fit to Hill Equation Normalization->HillPlot Comparison Compare pCa₅₀ and nH HillPlot->Comparison

Caption: Workflow for Assessing Calcium Sensitivity in Skinned Muscle Fibers.

Logical_Relationship OM This compound MyosinActivation Direct Cardiac Myosin Activation OM->MyosinActivation CrossBridge ↑ Rate of Strongly-Bound Cross-Bridge Formation MyosinActivation->CrossBridge CaSensitivity ↑ Myofibrillar Ca²⁺ Sensitivity CrossBridge->CaSensitivity Force ↑ Force at Submaximal Ca²⁺ Concentrations CaSensitivity->Force Contractility ↑ Myocardial Contractility Force->Contractility

Caption: Logical Cascade of this compound's Inotropic Effect.

References

Application Notes and Protocols for Utilizing Omecamtiv Mecarbil in Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv Mecarbil is a first-in-class selective cardiac myosin activator designed to directly target the contractile machinery of the heart.[1] By binding to the catalytic domain of cardiac myosin, it increases the proportion of myosin heads that are tightly bound to actin in a force-producing state.[1] This unique mechanism enhances cardiac contractility and prolongs systolic ejection time without significantly altering intracellular calcium concentrations, a key differentiator from traditional inotropic agents.[1] The Langendorff isolated heart preparation is a powerful ex vivo model that allows for the investigation of cardiac function in the absence of systemic neurohormonal influences.[2] This document provides detailed application notes and protocols for the utilization of this compound in Langendorff heart preparations, enabling researchers to effectively study its direct effects on cardiac performance.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various experimental models, including isolated heart preparations.

Table 1: Effects of this compound on Cardiac Function in Isolated Rat Hearts (Langendorff Preparation) [3]

Concentration (µM)InterventionMeasured ParameterObserved Effect
10PreconditioningInfarct SizeCardioprotective effect
10PostconditioningInfarct SizeCardioprotective effect
1, 3, 10, 30Pre-ischemiaNot specifiedConcentration-dependent effects

Table 2: Effects of this compound on Engineered Heart Tissue (EHT) Contractility

Concentration (µM)ConditionParameterObserved Effect
0.3AuxotonicDiastolic TensionInitial decrease (76 ± 7% of baseline)
1Isometric (human EHT)Peak ForceMaximal increase (biphasic response)
10AuxotonicDiastolic TensionIncreased (132 ± 12% of baseline)
10AuxotonicContraction TimeMore than doubled

Table 3: Electrophysiological Effects of this compound in Isolated Rabbit Hearts (Langendorff Setup)

Concentration (µM)ParameterObserved Effect
1, 5, 10Ventricular APD & QT-intervalShortening
1, 5, 10Dispersion of RepolarizationSignificant increase
1, 5, 10Ventricular ArrhythmiasIncreased incidence

Signaling Pathway of this compound

Omecamtiv_Mecarbil_Signaling_Pathway cluster_sarcomere Sarcomere Actin Actin Cross_Bridge_Formation Cross_Bridge_Formation Actin->Cross_Bridge_Formation Binds to Myosin Myosin_Head Myosin_Head Myosin_Head->Cross_Bridge_Formation Increases rate of transition to force- producing state Increased_Contractility Increased_Contractility Cross_Bridge_Formation->Increased_Contractility Prolongs systolic ejection time Omecamtiv_Mecarbil Omecamtiv_Mecarbil Omecamtiv_Mecarbil->Myosin_Head Binds to catalytic domain

Caption: Mechanism of action of this compound on the cardiac sarcomere.

Experimental Protocols

I. Preparation of Krebs-Henseleit Perfusion Buffer

The Krebs-Henseleit solution is a commonly used crystalloid perfusate for Langendorff preparations as it mimics the ionic composition of plasma.

Composition for 1 Liter:

  • Sodium Chloride (NaCl): 6.9 g

  • Potassium Chloride (KCl): 0.35 g

  • Potassium Phosphate Monobasic (KH₂PO₄): 0.16 g

  • Magnesium Sulfate (MgSO₄): 0.14 g

  • Sodium Bicarbonate (NaHCO₃): 2.1 g

  • D-Glucose: 2.0 g

  • Calcium Chloride (CaCl₂): 0.373 g

Protocol:

  • Dissolve all components except for sodium bicarbonate and calcium chloride in 900 mL of distilled water with gentle stirring.

  • Add the sodium bicarbonate and stir until fully dissolved.

  • Slowly add the calcium chloride while stirring to prevent precipitation.

  • Adjust the pH to 7.4 by bubbling with 95% O₂ / 5% CO₂.

  • Bring the final volume to 1 Liter with distilled water.

  • Sterilize the solution by filtering through a 0.22 µm filter.

  • Continuously bubble the solution with 95% O₂ / 5% CO₂ and maintain at 37°C in a water bath before and during the experiment.

II. Langendorff Heart Preparation

This protocol outlines the standard procedure for isolating and perfusing a rodent heart.

Materials:

  • Anesthesia (e.g., pentobarbital)

  • Heparin

  • Ice-cold Krebs-Henseleit buffer

  • Surgical instruments (scissors, forceps)

  • Langendorff apparatus

  • Peristaltic pump

  • Transducers for measuring pressure and heart rate

  • Data acquisition system

Protocol:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Identify the aorta and carefully cannulate it onto the Langendorff apparatus, ensuring no air bubbles enter the system.

  • Secure the aorta to the cannula with a suture.

  • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.

  • Allow the heart to stabilize for a period of 15-20 minutes. During this time, the heart should resume a regular, spontaneous rhythm. Key parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow should be monitored and recorded to establish a stable baseline.

III. Preparation and Administration of this compound

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, as specified by the manufacturer)

  • Krebs-Henseleit buffer

Protocol:

  • Prepare a stock solution of this compound in the recommended solvent.

  • Create working solutions by diluting the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM). It is crucial to ensure the final solvent concentration in the perfusate is minimal and does not affect cardiac function. A vehicle control group should be included in the experimental design.

  • After the stabilization period, switch the perfusion from the standard Krebs-Henseleit buffer to the buffer containing the desired concentration of this compound.

  • Perfuse the heart with the this compound solution for a defined period (e.g., 10 minutes, as used in some studies) while continuously recording cardiac parameters.

  • Following the drug administration period, a washout period with standard Krebs-Henseleit buffer can be performed to observe the reversibility of the drug's effects.

IV. Data Acquisition and Analysis

Protocol:

  • Continuously record the following parameters throughout the experiment:

    • Left Ventricular Pressure (LVP) using a balloon catheter inserted into the left ventricle. From this, Left Ventricular Developed Pressure (LVDP = Systolic LVP - Diastolic LVP) can be calculated.

    • Heart Rate (HR).

    • Coronary Flow (CF) by collecting the effluent from the heart.

    • Electrocardiogram (ECG) can also be recorded to assess electrophysiological parameters.

  • Analyze the data to determine the effects of this compound on cardiac contractility, heart rate, and coronary flow.

  • Compare the data from the drug-treated groups to the baseline and vehicle control groups to assess the statistical significance of the observed effects.

Experimental Workflow Diagram

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion Protocol cluster_analysis Data Analysis Animal_Anesthesia Animal_Anesthesia Heart_Excision Heart_Excision Animal_Anesthesia->Heart_Excision Cannulation Cannulation Heart_Excision->Cannulation Stabilization Stabilization Cannulation->Stabilization Baseline_Recording Baseline_Recording Stabilization->Baseline_Recording Drug_Administration Drug_Administration Baseline_Recording->Drug_Administration Washout Washout Drug_Administration->Washout Data_Recording Data_Recording Washout->Data_Recording Statistical_Analysis Statistical_Analysis Data_Recording->Statistical_Analysis

Caption: Experimental workflow for utilizing this compound in a Langendorff setup.

References

Application Notes and Protocols for In Vivo Studies of Omecamtiv Mecarbil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo investigation of Omecamtiv Mecarbil (OM), a selective cardiac myosin activator. The protocols outlined below are designed for preclinical studies in established animal models of heart failure.

Introduction

This compound is a first-in-class cardiac myosin activator developed for the potential treatment of heart failure with reduced ejection fraction (HFrEF).[1] It directly targets the sarcomere, the fundamental unit of muscle contraction, to improve cardiac function.[2] Unlike traditional inotropic agents that increase intracellular calcium levels and myocardial oxygen consumption, this compound enhances cardiac contractility by increasing the number of myosin heads that can bind to actin during systole.[3][4] This unique mechanism of action leads to a prolonged systolic ejection time and increased stroke volume, ultimately improving cardiac output without significantly increasing the heart's oxygen demand.[5] Preclinical and clinical studies have demonstrated its potential to improve cardiac performance and reduce markers of cardiac stress.

Mechanism of Action

This compound selectively binds to the catalytic domain of cardiac myosin, the motor protein responsible for generating force in the heart muscle. This binding allosterically modulates the myosin ATPase cycle, accelerating the transition of myosin from a weakly-bound to a strongly-bound, force-producing state with actin. This results in an increased number of myosin heads actively engaged in the power stroke during systole, thereby augmenting the force and duration of contraction. The overall effect is an improvement in systolic function independent of changes in intracellular calcium concentration.

Omecamtiv_Mecarbil_Mechanism_of_Action cluster_sarcomere Cardiac Sarcomere Actin Actin Filament Myosin Myosin Head (Low Force State) Myosin_High Myosin Head (High Force, Pre-Power Stroke) Myosin->Myosin_High ATP Hydrolysis Myosin_High->Myosin Increases transition to strongly-bound state Contraction Muscle Contraction (Power Stroke) Myosin_High->Contraction Pi Release Contraction->Myosin ADP Release & ATP Binding OM This compound OM->Myosin_High Stabilizes

Figure 1: Mechanism of Action of this compound in the Cardiac Sarcomere.

In Vivo Experimental Protocols

The following protocols describe the use of this compound in well-characterized rat and dog models of heart failure.

Rat Model of Chronic Aortic Regurgitation

This model is suitable for studying the effects of this compound on volume-overload-induced heart failure.

3.1.1. Animal Model Creation

  • Animal Strain: Adult male Wistar rats.

  • Procedure: Induce aortic regurgitation (AR) by retrograde puncture of the aortic valve leaflets.

  • Post-operative Care: Allow animals to recover for a period of 2 months to establish chronic AR.

  • Confirmation of Heart Failure: Confirm the development of heart failure through echocardiography, looking for signs of left ventricular dilation and dysfunction.

3.1.2. Experimental Protocol

  • Animal Groups:

    • This compound (OM) treatment group (n=7)

    • Placebo (0.9% NaCl) group (n=5)

    • Sham-operated control group (n=2)

  • Drug Administration:

    • Administer this compound via continuous intravenous infusion into the femoral vein at a dose of 1.2 mg/kg/hour for 30 minutes.

    • Administer an equal volume of saline to the placebo group.

  • Endpoint Measurement:

    • Perform Doppler echocardiography before and at the end of the infusion period to assess cardiac function.

    • Key parameters to measure include:

      • Cardiac Output (CO)

      • Stroke Volume (SV)

      • Ejection Fraction (EF)

      • Fractional Shortening (FS)

      • Left Ventricular End-Diastolic Diameter (LVEDD)

      • Left Ventricular End-Systolic Diameter (LVESD)

      • Heart Rate (HR)

      • Aortic Pre-ejection Period (PEP) / Left Ventricular Ejection Time (LVET) ratio

Canine Model of Pacing-Induced Heart Failure

This model is ideal for investigating the effects of this compound in a large animal model of systolic heart failure.

3.2.1. Animal Model Creation

  • Animal Strain: Mongrel dogs.

  • Procedure: Create systolic heart failure through a combination of myocardial infarction and rapid ventricular pacing (pacing-induced sHF after myocardial infarction).

  • Instrumentation: Chronically instrument the animals for the measurement of left ventricular pressure, wall thickness, and cardiac output.

3.2.2. Experimental Protocol

  • Animal Groups:

    • This compound (OM) treatment group

    • Control group (pre-drug measurements)

  • Drug Administration:

    • Administer an initial intravenous bolus of this compound at 0.25 mg/kg.

    • Immediately follow with a continuous intravenous infusion at a rate of 0.25 mg/kg/hour for 24 to 72 hours.

  • Endpoint Measurement:

    • Continuously monitor hemodynamic parameters throughout the infusion period.

    • Key parameters to measure include:

      • Left Ventricular Wall Thickening

      • Stroke Volume (SV)

      • Cardiac Output (CO)

      • Heart Rate (HR)

      • Left Ventricular dP/dt

      • Left Ventricular Systolic Ejection Time

      • Myocardial Oxygen Consumption (MVO2)

Experimental_Workflow cluster_model Animal Model Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis A1 Select Animal Model (Rat or Dog) A2 Induce Heart Failure (e.g., Aortic Regurgitation, Pacing) A1->A2 A3 Allow for Disease Progression (Chronic Model) A2->A3 B1 Baseline Measurements (Echocardiography, Hemodynamics) A3->B1 B2 Administer this compound (IV Infusion) B1->B2 B3 Post-Treatment Measurements B2->B3 C1 Compare Pre- and Post-Treatment Data B3->C1 C2 Statistical Analysis C1->C2

Figure 2: General Experimental Workflow for In Vivo Studies of this compound.

Data Presentation

The following tables summarize the expected quantitative outcomes from in vivo studies with this compound based on published preclinical data.

Table 1: Effects of this compound in a Rat Model of Chronic Aortic Regurgitation

ParameterBaselinePost-Omecamtiv Mecarbil (1.2 mg/kg/h IV)Reference
Cardiac Output (CO)VariesIncreased
Stroke Volume (SV)VariesIncreased
Ejection Fraction (EF)VariesIncreased
Fractional Shortening (FS)VariesIncreased
LV End-Diastolic Diameter (LVEDD)VariesDecreased
LV End-Systolic Diameter (LVESD)VariesDecreased
Heart Rate (HR)VariesDecreased
PEP/LVET RatioVariesDecreased

Table 2: Effects of this compound in a Canine Model of Pacing-Induced Heart Failure

ParameterBaselinePost-Omecamtiv Mecarbil (0.25 mg/kg bolus + 0.25 mg/kg/h IV)Reference
LV Wall ThickeningVariesIncreased by 25 ± 6.2%
Stroke Volume (SV)VariesIncreased by 44 ± 6.5%
Cardiac Output (CO)VariesIncreased by 22 ± 2.8%
Heart Rate (HR)VariesDecreased by 15 ± 3.0%
LV Systolic Ejection TimeVariesIncreased by 26 ± 2.9%
Myocardial O2 Consumption (MVO2)VariesNot significantly affected

Conclusion

These application notes and protocols provide a framework for conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in preclinical models of heart failure. The provided data tables offer a reference for expected outcomes. Researchers should adapt these protocols to their specific experimental questions and institutional guidelines. Careful attention to animal welfare and rigorous data collection are essential for obtaining reliable and reproducible results.

References

Methodology for Assessing Omecamtiv Mecarbil's Effect on Cardiac Remodeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv Mecarbil is a first-in-class selective cardiac myosin activator that has been investigated for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2] Its mechanism of action involves directly targeting the sarcomere to improve cardiac contractility.[3][4] A key aspect of evaluating the efficacy of this compound is its effect on cardiac remodeling, the process of structural and functional changes in the heart in response to injury or stress.[1] These application notes provide detailed protocols for assessing the impact of this compound on cardiac remodeling, encompassing imaging techniques, histological analysis, and circulating biomarkers. The methodologies are based on established practices and findings from key clinical trials such as GALACTIC-HF and COSMIC-HF.

Signaling Pathway of this compound

OmecamtivMecarbilPathway omecamtiv This compound myosin Cardiac Myosin (S1 Catalytic Domain) omecamtiv->myosin Binds to adp_pi ADP + Pi myosin->adp_pi cross_bridge Actin-Myosin Cross-Bridge Formation myosin->cross_bridge Accelerates transition to force-producing state actin Actin actin->cross_bridge atp ATP atp->myosin Hydrolysis contraction Increased Cardiac Contractility cross_bridge->contraction remodeling Favorable Cardiac Remodeling contraction->remodeling

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

I. Echocardiographic Assessment of Cardiac Remodeling

Echocardiography is a cornerstone for non-invasively assessing cardiac structure and function. Serial echocardiographic studies are essential to monitor changes in cardiac remodeling in response to this compound treatment.

Quantitative Data Summary from Clinical Trials

The following table summarizes key echocardiographic parameters from the COSMIC-HF trial, which evaluated the effects of this compound.

ParameterPlacebo (Baseline)This compound (25 mg BID) (Baseline)This compound (PK-Titrated) (Baseline)Placebo (20 Weeks Change)This compound (25 mg BID) (20 Weeks Change)This compound (PK-Titrated) (20 Weeks Change)
Left Ventricular End-Systolic Diameter (LVESD, mm)50.8 ± 8.150.5 ± 8.350.7 ± 8.5-0.3 ± 3.8-1.1 ± 4.2-1.8 ± 3.9
Left Ventricular End-Diastolic Diameter (LVEDD, mm)62.1 ± 7.961.8 ± 8.062.2 ± 8.1-0.4 ± 3.7-0.9 ± 4.0-1.3 ± 4.1
Left Ventricular Ejection Fraction (LVEF, %)29.1 ± 7.229.3 ± 7.529.0 ± 7.01.9 ± 6.03.7 ± 6.85.4 ± 7.1
Stroke Volume (mL)61.3 ± 19.961.8 ± 20.960.8 ± 19.12.1 ± 15.34.5 ± 16.93.6 ± 16.0
Heart Rate (bpm)69.8 ± 11.270.1 ± 11.870.3 ± 11.5-1.2 ± 8.1-2.5 ± 8.5-3.0 ± 8.3

Data presented as mean ± standard deviation. BID: twice daily; PK: pharmacokinetic.

Experimental Protocol: Transthoracic Echocardiography (TTE)

1. Patient Preparation:

  • The patient should be in a resting state, preferably in the left lateral decubitus position.

  • Attach a three-lead electrocardiogram (ECG) for gating of image acquisition.

2. Image Acquisition:

  • Utilize a standard echocardiography machine equipped with a 2.5-5 MHz transducer.

  • Acquire standard 2D, M-mode, and Doppler images from parasternal, apical, and subcostal views.

3. Key Measurements for Cardiac Remodeling:

  • Linear Dimensions (M-mode or 2D):

    • From the parasternal long-axis view, measure the following at end-diastole and end-systole:

      • Interventricular septal thickness (IVS)

      • Left ventricular internal dimension (LVID)

      • Posterior wall thickness (PWT)

  • Left Ventricular Volumes and Ejection Fraction (Biplane Simpson's Method):

    • From the apical four-chamber and two-chamber views, trace the endocardial border at end-diastole and end-systole.

    • The software will calculate the left ventricular end-diastolic volume (LVEDV), left ventricular end-systolic volume (LVESV), and left ventricular ejection fraction (LVEF).

  • Left Ventricular Mass:

    • Calculated from linear dimensions using the formula: LV Mass (g) = 0.8 * (1.04 * [(LVIDd + PWTd + IVDd)^3 - LVIDd^3]) + 0.6 g.

    • Index LV mass to body surface area.

  • Diastolic Function:

    • Assess mitral inflow patterns using pulsed-wave Doppler (E/A ratio, E-wave deceleration time).

    • Measure mitral annular velocities (e') using tissue Doppler imaging and calculate the E/e' ratio.

  • Myocardial Strain:

    • Utilize speckle-tracking echocardiography to measure global longitudinal strain (GLS) from apical views. A decrease in the absolute GLS value indicates worsening function, while an increase suggests improvement.

4. Data Analysis and Interpretation:

  • Compare baseline and follow-up measurements to assess changes over time with this compound treatment.

  • A reduction in LVEDV and LVESV is indicative of reverse remodeling.

  • An increase in LVEF and an improvement in GLS suggest enhanced systolic function.

II. Histological Assessment of Cardiac Remodeling

Histological analysis of myocardial tissue provides direct evidence of cellular and extracellular matrix changes associated with cardiac remodeling.

Experimental Workflow

HistologyWorkflow tissue Cardiac Tissue Collection (Biopsy or Autopsy) fixation Fixation (e.g., 10% Neutral Buffered Formalin) tissue->fixation embedding Paraffin Embedding fixation->embedding sectioning Microtome Sectioning (4-5 µm thick sections) embedding->sectioning staining Staining sectioning->staining masson Masson's Trichrome (Fibrosis) staining->masson wga Wheat Germ Agglutinin (Cardiomyocyte Size) staining->wga imaging Microscopy and Image Acquisition masson->imaging wga->imaging quantification Quantitative Analysis imaging->quantification fibrosis_quant Collagen Volume Fraction (%) quantification->fibrosis_quant size_quant Cardiomyocyte Cross-Sectional Area (µm²) quantification->size_quant

Figure 2: Experimental workflow for histological assessment of cardiac remodeling.

Protocol 1: Masson's Trichrome Staining for Cardiac Fibrosis

This technique differentiates collagen fibers (blue) from muscle fibers (red) and nuclei (black), allowing for the quantification of interstitial fibrosis.

1. Reagent Preparation:

  • Bouin's Solution: 75 ml Saturated Picric Acid, 25 ml 40% Formaldehyde, 5 ml Glacial Acetic Acid.

  • Weigert's Iron Hematoxylin: Mix equal parts of Stock Solution A (1g Hematoxylin in 100 ml 95% Alcohol) and Stock Solution B (4 ml 29% Ferric Chloride, 95 ml distilled water, 1 ml concentrated HCl).

  • Biebrich Scarlet-Acid Fuchsin Solution: 90 ml 1% aqueous Biebrich scarlet, 10 ml 1% aqueous Acid Fuchsin, 1 ml glacial acetic acid.

  • Phosphomolybdic-Phosphotungstic Acid Solution: 25 ml 5% Phosphomolybdic acid and 25 ml 5% Phosphotungstic acid.

  • Aniline Blue Solution: 2.5 g Aniline blue, 2 ml glacial acetic acid, 100 ml distilled water.

  • 1% Acetic Acid Solution: 1 ml glacial acetic acid, 99 ml distilled water.

2. Staining Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C.

  • Rinse in running tap water for 5-10 minutes.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running warm tap water for 10 minutes.

  • Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Transfer directly to aniline blue solution and stain for 5-10 minutes.

  • Differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate quickly through graded alcohols and clear in xylene.

  • Mount with a resinous mounting medium.

3. Quantification:

  • Acquire images of stained sections using a light microscope.

  • Use image analysis software (e.g., ImageJ) to quantify the blue-stained fibrotic area relative to the total tissue area. Express as a percentage of collagen volume fraction.

Protocol 2: Wheat Germ Agglutinin (WGA) Staining for Cardiomyocyte Size

WGA binds to glycoproteins on the cell surface, outlining individual cardiomyocytes and allowing for the measurement of their cross-sectional area, an indicator of hypertrophy.

1. Reagent Preparation:

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently Labeled WGA (e.g., WGA-Alexa Fluor™ 488): Reconstitute according to the manufacturer's instructions.

  • Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS.

  • Antifade Mounting Medium with DAPI.

2. Staining Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0).

  • Wash sections in PBS.

  • Incubate with fluorescently labeled WGA solution (e.g., 5-10 µg/mL in PBS) for 60 minutes at room temperature in a humidified chamber, protected from light.

  • Wash three times with PBS.

  • Mount with antifade mounting medium containing DAPI to counterstain nuclei.

3. Quantification:

  • Acquire fluorescent images using a confocal or epifluorescence microscope.

  • Use image analysis software to trace the outline of individual, transversely sectioned cardiomyocytes and measure their cross-sectional area (in µm²).

III. Circulating Biomarkers of Cardiac Remodeling

The measurement of circulating biomarkers provides a systemic view of the processes involved in cardiac remodeling, including myocardial stress, injury, and fibrosis.

Quantitative Data Summary from Clinical Trials

The following table summarizes key biomarker data from the GALACTIC-HF trial.

BiomarkerPlacebo (Baseline)This compound (Baseline)Placebo (Week 24 Change)This compound (Week 24 Change)
NT-proBNP (pg/mL)1973 (888-4338)1894 (862-4309)-12.1%-21.8%
Cardiac Troponin I (ng/L)13.0 (7.0-26.0)13.0 (7.0-26.0)+4.0+8.0

Data for NT-proBNP and Cardiac Troponin I are presented as median (interquartile range). Changes are presented as geometric mean percent change.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

1. Sample Collection and Processing:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection.

  • Aliquot the supernatant (plasma) into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. General ELISA Protocol (for NT-proBNP, Galectin-3, sST2):

  • Use commercially available ELISA kits and follow the manufacturer's instructions precisely. A general workflow is as follows:

    • Prepare Reagents: Reconstitute standards, controls, and detection antibodies as per the kit protocol.

    • Standard Curve: Prepare a serial dilution of the standard to create a standard curve.

    • Sample Addition: Add standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate.

    • Incubation: Incubate the plate, typically for 1-2 hours at 37°C or room temperature.

    • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.

    • Detection Antibody: Add the biotinylated detection antibody and incubate.

    • Washing: Repeat the washing step.

    • Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate.

    • Washing: Repeat the washing step.

    • Substrate: Add the TMB substrate solution and incubate in the dark. A blue color will develop.

    • Stop Solution: Add the stop solution to terminate the reaction. The color will change to yellow.

    • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the biomarker in the samples by interpolating their absorbance values from the standard curve.

  • Account for any sample dilutions in the final concentration calculation.

Logical Relationship of Assessment Methods

AssessmentLogic omecamtiv This compound Treatment remodeling Cardiac Remodeling omecamtiv->remodeling echo Echocardiography (Function & Structure) remodeling->echo Assessed by histo Histology (Cellular & ECM Changes) remodeling->histo Assessed by biomarkers Circulating Biomarkers (Systemic Response) remodeling->biomarkers Assessed by lvef ↑ LVEF, ↑ GLS echo->lvef Measures lv_dims ↓ LV Volumes/Dimensions echo->lv_dims Measures fibrosis ↓ Interstitial Fibrosis histo->fibrosis Measures hypertrophy ↓ Cardiomyocyte Hypertrophy histo->hypertrophy Measures ntprobnp ↓ NT-proBNP biomarkers->ntprobnp Measures fib_markers ↓ Fibrosis Markers (Galectin-3, sST2) biomarkers->fib_markers Measures

Figure 3: Interrelationship of methods for assessing cardiac remodeling.

Conclusion

A multi-modal approach is crucial for a comprehensive assessment of this compound's effect on cardiac remodeling. The integration of non-invasive imaging, detailed histological analysis, and systemic biomarker measurement provides a robust framework for evaluating the therapeutic potential of this novel cardiac myosin activator. The protocols and data presented herein serve as a guide for researchers and drug development professionals in designing and interpreting studies aimed at understanding the impact of this compound on the heart.

References

Application Note: Elucidating the Binding Kinetics of Omecamtiv Mecarbil to Cardiac Myosin Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv Mecarbil is a first-in-class selective, small molecule activator of cardiac myosin, the motor protein responsible for generating the force of cardiac contraction.[1] It is being investigated as a potential therapy for heart failure with reduced ejection fraction (HFrEF).[2][3] this compound binds directly to the catalytic domain of cardiac myosin, allosterically modulating its activity.[4][5] The drug enhances cardiac contractility by increasing the proportion of myosin heads that are tightly bound to actin in a force-producing state, without significantly altering intracellular calcium concentrations or myocardial oxygen consumption. Understanding the binding kinetics of this compound to cardiac myosin is crucial for optimizing its therapeutic efficacy and for the development of next-generation cardiac myosin activators. This application note provides detailed protocols for studying the binding kinetics of this compound using fluorescent probes, enabling researchers to quantitatively characterize its interaction with cardiac myosin.

The primary mechanism of this compound involves stabilizing the pre-power stroke state of myosin, which ultimately increases the number of myosin heads engaged with the actin filament during systole. This leads to a prolonged systolic ejection time and increased stroke volume. The study of its binding kinetics—specifically the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_)—provides invaluable insights into the drug's potency and its duration of action at the molecular level.

Fluorescence-based techniques offer high sensitivity and real-time monitoring capabilities, making them ideal for kinetic studies of protein-ligand interactions. Here, we describe two primary approaches: a competition assay using a fluorescent nucleotide analog and a direct binding assay using a fluorescently labeled myosin.

Signaling Pathway and Mechanism of Action

The interaction of this compound with cardiac myosin modulates the cross-bridge cycle. The following diagram illustrates the key steps of the cardiac muscle contraction cycle and the influence of this compound.

Omecamtiv_Mecarbil_Mechanism cluster_cycle Cardiac Myosin Cross-Bridge Cycle cluster_drug Effect of this compound Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Accelerated transition Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment) Omecamtiv This compound Omecamtiv->Myosin_ADP_Pi Stabilizes this state

Figure 1. Mechanism of this compound action on the cardiac myosin cross-bridge cycle.

Experimental Protocols

Protocol 1: Competition Binding Assay using a Fluorescent ATP Analog

This protocol determines the binding kinetics of unlabeled this compound by measuring its ability to displace a fluorescently labeled ATP analog, such as N-methylanthraniloyl-ATP (mant-ATP), from the myosin active site. The change in fluorescence upon displacement allows for the calculation of the binding and dissociation rates of this compound.

Materials:

  • Purified human β-cardiac myosin subfragment 1 (S1)

  • This compound

  • mant-ATP (or other suitable fluorescent ATP analog)

  • Assay Buffer: 20 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl2, 1 mM DTT

  • Stopped-flow fluorescence spectrophotometer

Experimental Workflow:

FRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis LabeledMyosin Fluorescently Labeled Cardiac Myosin Mix Mix Labeled Myosin with this compound LabeledMyosin->Mix OM This compound Dilution Series OM->Mix Measure Monitor FRET Signal Over Time Mix->Measure Fit Fit Kinetic Traces Measure->Fit Determine Determine kon, koff, and Kd Fit->Determine

References

Troubleshooting & Optimization

Omecamtiv Mecarbil solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Omecamtiv Mecarbil in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in several organic solvents. It is sparingly soluble in aqueous solutions. Below is a summary of its solubility in various solvents.

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO36.67 - 8091.34 - 199.28Sonication and warming may be required. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1]
Ethanol5.5 - 613.70 - 14.95Sonication is recommended.[2]
DMF30.074.73
DMF:PBS (pH 7.2) (1:2)0.330.82
WaterInsolubleInsoluble

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.

  • Protocol: To prepare a 10 mM stock solution, dissolve 4.01 mg of this compound (MW: 401.44 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Tips for Dissolution: If the compound does not dissolve readily, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[3]

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] Under these conditions, the stock solution is stable for at least one month at -20°C and up to a year at -80°C.[1]

Q3: What is the recommended method for diluting the DMSO stock solution into an aqueous experimental buffer?

A3: Due to the low aqueous solubility of this compound, direct dilution of a high-concentration DMSO stock into an aqueous buffer may cause precipitation.

  • Recommended Procedure: Perform serial dilutions. First, dilute the high-concentration DMSO stock with DMSO to an intermediate concentration. Then, add the final, small volume of the diluted DMSO stock to your aqueous buffer with vigorous vortexing.

  • Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your experimental setup as low as possible (typically <0.5%) to avoid solvent effects on the biological system.

  • Solubility in Mixed Solvents: For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2 mg/mL.

Q4: Is this compound stable in aqueous experimental buffers?

A4: this compound contains a urea moiety, which is generally considered to be hydrolytically stable, especially within a pH range of 4 to 8.

  • pH Stability: Hydrolysis of urea-containing compounds is typically accelerated at pH values below 2 and above 12, as well as at elevated temperatures. For most standard biological assays conducted at or near neutral pH (7.0-7.5), significant degradation of this compound during the course of a typical experiment is not expected.

  • Recommendation: For long-term experiments or when using buffers with more extreme pH values, it is advisable to prepare fresh dilutions of this compound from a frozen stock solution immediately before use.

Q5: Are there any known issues with this compound precipitating out of solution during experiments?

A5: Yes, precipitation can be a concern, particularly when diluting a concentrated DMSO stock into an aqueous buffer.

  • Troubleshooting Precipitation:

    • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility.

    • Use a Surfactant: In some cases, a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the final buffer can help maintain solubility.

    • Pre-warm the Buffer: Adding the compound to a pre-warmed buffer can sometimes improve solubility.

    • Check for Buffer Compatibility: While this compound has been used in MOPS and HEPES-based buffers, its solubility in other buffers may vary. It is recommended to perform a small-scale solubility test in your specific buffer system before a large experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder in a suitable microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.

Protocol 2: Myosin ATPase Activity Assay Buffer

The following buffer composition has been used for in vitro myosin ATPase assays with this compound:

  • 10 mM MOPS, pH 7.0

  • 20 mM KCl

  • 1 mM EGTA

  • 1 mM MgCl₂

  • 1 mM DTT

This compound is added to this buffer from a DMSO stock, with the final DMSO concentration kept low (e.g., 0.1%).

Protocol 3: Kinase Activity Assay Buffer

The following buffer has been utilized for in vitro kinase assays in the presence of this compound:

  • 50 mM HEPES, pH 7.5

  • 10 mM MgCl₂

  • 1 mM EGTA

  • 2 mM DTT

  • 0.01% v/v Tween-20

Test compounds, including this compound, are diluted to the desired concentrations in this buffer.

Visual Guides

G cluster_prep Solution Preparation Workflow cluster_dilution Dilution for Aqueous Assays Weigh OM Weigh Omecamtiv Mecarbil Powder Add DMSO Add Anhydrous DMSO Weigh OM->Add DMSO Calculate Volume for desired concentration Dissolve Vortex / Sonicate / Warm to 37°C Add DMSO->Dissolve Store Aliquot and Store at -20°C / -80°C Dissolve->Store Stock Frozen Stock Solution (in DMSO) Store->Stock Intermediate Intermediate Dilution (in DMSO) Stock->Intermediate Serial Dilution Final Final Aqueous Buffer (<0.5% DMSO) Intermediate->Final Add to buffer with vortexing

Caption: Workflow for preparing and diluting this compound solutions.

G Start Issue: Precipitation Observed in Aqueous Buffer Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Lower the final concentration of This compound Check_Conc->Lower_Conc Yes Check_DMSO Is the final DMSO concentration >0.5%? Check_Conc->Check_DMSO No End Issue Resolved Lower_Conc->End Lower_DMSO Optimize dilution to minimize final DMSO concentration Check_DMSO->Lower_DMSO Yes Consider_Surfactant Consider adding a small amount of non-ionic surfactant (e.g., 0.01% Tween-20) Check_DMSO->Consider_Surfactant No Lower_DMSO->End Solubility_Test Perform a small-scale solubility test in your specific buffer system Consider_Surfactant->Solubility_Test Solubility_Test->End

Caption: Troubleshooting guide for this compound precipitation issues.

G cluster_myosin_cycle Cardiac Myosin ATPase Cycle Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Myosin-ADP (Strongly bound to Actin, Post-power stroke) Myosin_ADP_Pi->Myosin_ADP Pi Release & Power Stroke Myosin Myosin (Rigor state) Myosin_ADP->Myosin ADP Release Myosin->Myosin_ATP ATP Binding Omecamtiv This compound Omecamtiv->Myosin_ADP_Pi Stabilizes this state, accelerating transition to strongly bound state

Caption: Proposed mechanism of action of this compound.

References

Technical Support Center: Optimizing Omecamtiv Mecarbil for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Omecamtiv Mecarbil. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class selective cardiac myosin activator.[1][2] It directly targets the contractile machinery of the heart by binding to the catalytic S1 domain of cardiac myosin.[1][3] This binding accelerates the rate-determining step of the cross-bridge cycle, which is the transition of the actin-myosin complex from a weakly bound to a strongly bound state.[4] This action increases the number of myosin heads actively engaged with actin filaments during systole, thereby prolonging the systolic ejection time and enhancing cardiac contractility. Importantly, this mechanism is independent of intracellular calcium and cAMP levels, distinguishing it from traditional inotropic agents.

Q2: What is a typical effective concentration range for this compound in in vitro studies?

A2: The effective concentration of this compound in in vitro experiments is highly dependent on the specific model system (e.g., isolated cardiomyocytes, engineered heart tissue, purified proteins) and the species being studied. Generally, concentrations in the sub-micromolar to low micromolar range are reported to be effective. For instance, studies in canine cardiomyocytes have shown effects at concentrations as low as 0.03 µM, with a dose-dependent response observed up to 1 µM. In human engineered heart tissues, concentrations of 1 µM and 10 µM have been investigated. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Does this compound affect myocardial oxygen consumption?

A3: Preclinical research has suggested that this compound increases cardiac contractility without affecting myocardial oxygen consumption. This is a key advantage over traditional inotropes that often increase oxygen demand by elevating intracellular calcium levels.

Q4: Are there known species-dependent differences in the effects of this compound?

A4: Yes, studies have indicated that the effects of this compound can be species-dependent. For example, some studies reported a reduction in relaxation time in rat cardiomyocytes, while others observed prolonged relaxation in canine cardiomyocytes within the same concentration range. Therefore, it is important to consider the species of your model system when designing experiments and interpreting results.

Troubleshooting Guide

Issue 1: No observable effect on contractility.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific in vitro model.

    • Solution: Perform a dose-response experiment starting from a low concentration (e.g., 0.01 µM) and titrating up to a higher concentration (e.g., 10 µM or higher, with caution) to determine the EC50 for your system. Refer to the quantitative data tables below for reported effective concentrations in various models.

  • Possible Cause 2: Inappropriate Experimental Model. The chosen in vitro model may not be sensitive to the effects of this compound.

    • Solution: Ensure your model system (e.g., cardiomyocytes, engineered heart tissue) is healthy and responsive. Compare your baseline contractility parameters with established values in the literature.

  • Possible Cause 3: Compound Stability. The this compound stock solution may have degraded.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and repeated freeze-thaw cycles.

Issue 2: Observing adverse or unexpected effects (e.g., diastolic dysfunction, arrhythmias).

  • Possible Cause 1: Supratherapeutic Concentration. High concentrations of this compound can lead to adverse effects, such as increased diastolic tension and impaired relaxation. Clinical studies have also indicated a narrow therapeutic window, with diastolic dysfunction observed at higher plasma concentrations.

    • Solution: Carefully titrate the concentration downwards. The goal is to find a concentration that provides a positive inotropic effect without significant negative diastolic effects. Monitor diastolic parameters in your experiments closely.

  • Possible Cause 2: Pro-arrhythmic Potential. Although generally considered to have a low pro-arrhythmic risk, at supratherapeutic concentrations, this compound may have the potential to activate cardiac ryanodine receptors, which could increase arrhythmia propensity.

    • Solution: If you observe arrhythmic events in your model, reduce the concentration of this compound. Consider using more comprehensive electrophysiological assays to assess pro-arrhythmic risk in your specific model.

Issue 3: High variability in experimental results.

  • Possible Cause 1: Inconsistent Experimental Protocol. Minor variations in incubation time, temperature, or pacing frequency can lead to variability.

    • Solution: Standardize your experimental protocol meticulously. Ensure consistent incubation times (e.g., 15 minutes as used in some EHT studies) and maintain stable environmental conditions.

  • Possible Cause 2: Cell/Tissue Health. The health and quality of your in vitro model can significantly impact results.

    • Solution: Implement strict quality control measures for your cell or tissue preparations. Ensure consistent viability and functionality across all experiments.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Different Models

Model SystemSpeciesParameterConcentrationObserved Effect
Isolated CardiomyocytesCanineSarcomere Shortening0.03 µMIncreased fractional shortening
Isolated CardiomyocytesCanineSarcomere Shortening> 0.03 µMNo further significant increase in fractional shortening
Isolated CardiomyocytesCanineResting Sarcomere Length0.1 - 1 µMDose-dependent decrease
Engineered Heart Tissue (EHT)Human (hiPSC-derived)Force3 µMIncreased force
Engineered Heart Tissue (EHT)Human (hiPSC-derived)Diastolic Tension0.3 - 10 µMConcentration-dependent increase
Purified MyosinHuman β-cardiacActin-activated ATPase10 µMReduced maximal ATPase rate (kcat) 4.5-fold
Purified MyosinHuman β-cardiacIn Vitro MotilityEC50 = 0.10 µMInhibition of motility

Table 2: In Vitro Safety-Related Findings for this compound

AssayParameterIC50 / ConcentrationObserved Effect
hERG Channel AssayhERG Current Inhibition125.5 µMLow potency for hERG inhibition
Nav1.5 Channel AssayPeak Current Inhibition> 300 µMLow potency
Cav1.2 Channel AssayPeak Current Inhibition> 300 µMLow potency

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Effects on Cardiomyocyte Contractility

  • Cell Preparation: Isolate primary cardiomyocytes or culture iPSC-derived cardiomyocytes according to standard laboratory protocols.

  • Baseline Measurement: Perfuse the cells with a standard Tyrode's solution and record baseline contractile parameters (e.g., sarcomere length, shortening amplitude, contraction/relaxation kinetics) using a suitable imaging or recording system. Pacing at a steady frequency (e.g., 0.1 Hz) is recommended to achieve a stable state.

  • Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the perfusion buffer to the desired final concentrations. Ensure the final solvent concentration is consistent across all experimental groups and does not exceed a level that affects cell function (typically <0.1%).

  • Incubation: Perfuse the cells with the this compound-containing solution. Allow for an equilibration period (e.g., 5-15 minutes) for the compound to exert its effects.

  • Data Acquisition: Record the contractile parameters again in the presence of this compound.

  • Dose-Response: Repeat steps 3-5 with a range of concentrations to construct a dose-response curve.

  • Data Analysis: Analyze the changes in contractile parameters relative to the baseline and vehicle control. Calculate EC50 values where applicable.

Mandatory Visualizations

Omecamtiv_Mecarbil_Signaling_Pathway cluster_sarcomere Sarcomere Myosin Myosin Cross_Bridge_Cycle Actin-Myosin Cross-Bridge Cycle Myosin->Cross_Bridge_Cycle Participates in Actin Actin Actin->Cross_Bridge_Cycle Participates in Increased_Contractility Increased Cardiac Contractility Cross_Bridge_Cycle->Increased_Contractility Enhances transition to strongly bound state Omecamtiv_Mecarbil This compound Omecamtiv_Mecarbil->Myosin Binds to catalytic S1 domain Experimental_Workflow start Start prep Prepare In Vitro Model (e.g., Cardiomyocytes) start->prep baseline Record Baseline Contractile Parameters prep->baseline add_om Add this compound (Vehicle Control Separate) baseline->add_om incubate Incubate for Defined Period add_om->incubate record_effect Record Post-Treatment Contractile Parameters incubate->record_effect dose_response Repeat for Multiple Concentrations record_effect->dose_response dose_response->add_om Next Concentration analyze Data Analysis and Comparison dose_response->analyze All Concentrations Tested end End analyze->end

References

Technical Support Center: Omecamtiv Mecarbil - Investigating Potential Off-Target Effects in Cardiac Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Omecamtiv Mecarbil in cardiac cells.

Troubleshooting Guides

This section addresses common issues that may be encountered during in vitro experiments with this compound.

Problem Potential Cause Suggested Solution
No discernible effect on cardiomyocyte contraction at expected therapeutic concentrations (e.g., < 1 µM). 1. Drug Instability: this compound may have degraded in the experimental solution. 2. Low Bioavailability: The drug may not be effectively reaching its intracellular target. 3. Cell Health: Cardiomyocytes may be unhealthy or have a poor contractile response at baseline.1. Fresh Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and dilute to the final concentration in your experimental buffer immediately before use. 2. Permeabilization: For mechanistic studies on the contractile apparatus, consider using permeabilized ("skinned") cardiomyocytes to ensure direct access of the drug to the myofilaments. 3. Viability Check: Assess cardiomyocyte viability and baseline contractility before starting the experiment. Ensure a resting membrane potential close to -80mV for healthy cells.
Unexpected shortening of the action potential duration (APD) at higher concentrations of this compound (>1 µM). 1. Off-Target Ion Channel Blockade: At supra-therapeutic concentrations, this compound can inhibit key cardiac ion channels responsible for maintaining the action potential plateau.1. Concentration Control: Be mindful of the concentration-dependent effects. The primary on-target effect is observed at lower concentrations, while off-target effects on ion channels become apparent at concentrations of 10 µM and higher. 2. Ion Channel-Specific Blockers: Use specific ion channel blockers as positive controls to confirm the observed effects on APD are due to ion channel inhibition.
Difficulty obtaining a stable gigaohm seal during patch-clamp experiments on cardiomyocytes. 1. Pipette Quality: The patch pipette may have a rough or dirty tip. 2. Cell Membrane Condition: The cardiomyocyte membrane may be unhealthy or have debris attached. 3. Solution Osmolarity: Mismatch in osmolarity between the pipette and bath solutions can affect seal formation.1. Pipette Polishing: Fire-polish the pipette tips to ensure a smooth surface. 2. Clean Cell Surface: Ensure a clean cell surface by gentle perfusion of the experimental chamber. 3. Osmolarity Matching: Carefully check and match the osmolarity of your intracellular and extracellular solutions.
High background fluorescence or compartmentalization of Fura-2 AM during intracellular calcium measurements. 1. Overloading of Fura-2 AM: Excessive dye concentration or prolonged incubation can lead to high background and sequestration in organelles. 2. Incomplete De-esterification: Insufficient time for cellular esterases to cleave the AM ester group results in a non-calcium-sensitive fluorescent signal.1. Optimize Loading: Reduce the Fura-2 AM concentration (aim for 1-2 µM) and/or shorten the incubation time (around 20 minutes at room temperature is often sufficient for freshly isolated cardiomyocytes). 2. Allow Time for De-esterification: After washing out the Fura-2 AM, allow the cells to rest for at least 20 minutes before starting measurements to ensure complete de-esterification.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on cardiac cell electrophysiology?

A1: At supra-therapeutic concentrations (typically ≥ 10 µM), this compound has been shown to have off-target effects on several cardiac ion channels. It can decrease the density of the transient outward potassium current (Ito), the L-type calcium current (ICa), and the rapid delayed rectifier potassium current (IKr)[1][2]. These effects can lead to a concentration-dependent reduction in the action potential duration (APD)[1][2].

Q2: Does this compound affect intracellular calcium concentration in cardiomyocytes?

A2: At therapeutic concentrations (up to 1 µM), this compound does not typically alter the amplitude, velocity, or duration of intracellular calcium transients[3]. Its primary mechanism is to increase the efficiency of the actin-myosin cross-bridge cycle, independent of changes in intracellular calcium levels. However, at higher concentrations (e.g., 3 µM), some studies have observed decreases in relaxation velocity and increases in the duration of the calcium transient, suggesting potential off-target effects on calcium handling at supra-therapeutic doses.

Q3: Can this compound increase the calcium sensitivity of the myofilaments?

A3: Yes, studies on permeabilized cardiomyocytes have shown that this compound can increase the calcium sensitivity of force production. This means that less calcium is required to achieve a given level of force, which is a mechanism distinct from its primary action of directly activating myosin. This effect is observed with an EC50 of approximately 0.08 µM.

Q4: Are there any known off-target effects of this compound on cardiac signaling pathways?

A4: Current research has primarily focused on the direct effects of this compound on the cardiac sarcomere and its electrophysiological off-target effects on ion channels. There is limited evidence to suggest that this compound significantly interacts with major cardiac signaling pathways (e.g., kinase cascades, second messenger systems) at therapeutic concentrations. Its mechanism of action is distinct from traditional inotropes that modulate intracellular calcium via signaling pathways.

Q5: What is the therapeutic concentration range for this compound, and when do off-target effects become a concern in experiments?

A5: The effective free plasma concentration of this compound in human clinical trials is estimated to be in the range of 0.09-0.14 µmol/L. In in vitro experiments, on-target effects on contractility are significant at concentrations around 0.1 µM. Off-target electrophysiological effects generally become statistically significant at concentrations of 10 µM and above. Therefore, researchers should carefully consider the concentration range used in their experiments to distinguish between on-target and potential off-target effects.

Data Presentation

Table 1: Off-Target Effects of this compound on Cardiac Ion Currents in Canine Ventricular Myocytes
Ion CurrentThis compound ConcentrationEffectReference
Transient Outward K+ Current (Ito)10 µMDecreased density
L-type Ca2+ Current (ICa)10 µMDecreased density
Rapid Delayed Rectifier K+ Current (IKr)10 µMDecreased density
Inward Rectifier K+ Current (IK1)10 µMNo significant modification
Table 2: Concentration-Dependent Effects of this compound on Action Potential Duration (APD) in Canine Ventricular Myocytes
APD Measurement1 µM this compound10 µM this compound100 µM this compoundReference
APD50 (ms) No significant changeSignificant reductionFurther significant reduction
APD90 (ms) No significant changeSignificant reductionFurther significant reduction

Experimental Protocols

Patch-Clamp Electrophysiology for Assessing Ion Channel Effects

This protocol provides a general framework for whole-cell patch-clamp recordings from isolated cardiac ventricular myocytes to investigate the effects of this compound on specific ion currents.

1.1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from a suitable animal model (e.g., canine) using a standard enzymatic digestion method, such as Langendorff perfusion with collagenase.

  • After isolation, allow the cells to stabilize in a calcium-tolerant solution.

1.2. Solutions:

  • External Solution (Tyrode's): Compose a solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Pipette Solution (Internal): For recording potassium currents, a typical internal solution would contain (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 Mg-ATP, and 10 EGTA, with the pH adjusted to 7.2 with KOH. For calcium currents, a cesium-based internal solution should be used to block potassium currents.

1.3. Recording Procedure:

  • Use a patch-clamp amplifier and data acquisition system.

  • Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a gigaohm seal with a healthy, rod-shaped cardiomyocyte.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., a depolarizing step to activate Ito and ICa). Use specific channel blockers (e.g., tetrodotoxin to block sodium channels) to isolate the current of interest.

  • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record the changes in the ion current amplitude and kinetics.

Intracellular Calcium Transient Measurement

This protocol outlines the measurement of intracellular calcium transients in isolated cardiomyocytes using the fluorescent indicator Fura-2 AM.

2.1. Fura-2 AM Loading:

  • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

  • Incubate isolated cardiomyocytes in a solution containing 1-2 µM Fura-2 AM for approximately 20 minutes at room temperature, protected from light.

  • Wash the cells twice with a Fura-2-free solution to remove the extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes before starting measurements.

2.2. Calcium Imaging:

  • Use an inverted microscope equipped for ratiometric fluorescence imaging (e.g., an IonOptix system).

  • Excite the Fura-2-loaded cells alternately with 340 nm and 380 nm light.

  • Capture the emitted fluorescence at 510 nm.

  • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) to elicit calcium transients.

  • Record baseline calcium transients.

  • Introduce this compound at the desired concentration into the experimental chamber.

  • Record the changes in the calcium transient amplitude, duration, and kinetics.

Mandatory Visualization

Experimental_Workflow_for_Off_Target_Effects cluster_electrophysiology Electrophysiological Assessment cluster_calcium Calcium Handling Assessment cluster_analysis Data Analysis isolate_cells_ephys Isolate Cardiac Myocytes patch_clamp Whole-Cell Patch Clamp isolate_cells_ephys->patch_clamp record_baseline_apd Record Baseline APD patch_clamp->record_baseline_apd record_baseline_ion Record Baseline Ion Currents (Ito, ICa, IKr) patch_clamp->record_baseline_ion apply_om_apd Apply this compound record_baseline_apd->apply_om_apd record_treated_apd Record Treated APD apply_om_apd->record_treated_apd analyze_apd Analyze APD Changes record_treated_apd->analyze_apd apply_om_ion Apply this compound record_baseline_ion->apply_om_ion record_treated_ion Record Treated Ion Currents apply_om_ion->record_treated_ion analyze_ion Analyze Ion Current Inhibition record_treated_ion->analyze_ion isolate_cells_ca Isolate Cardiac Myocytes fura2_loading Load with Fura-2 AM isolate_cells_ca->fura2_loading record_baseline_ca Record Baseline Ca2+ Transients fura2_loading->record_baseline_ca apply_om_ca Apply this compound record_baseline_ca->apply_om_ca record_treated_ca Record Treated Ca2+ Transients apply_om_ca->record_treated_ca analyze_ca Analyze Ca2+ Transient Parameters record_treated_ca->analyze_ca

Caption: Experimental workflow for investigating off-target effects of this compound.

Off_Target_Signaling_Pathway cluster_ion_channels Cardiac Ion Channels omecamtiv This compound (Supra-therapeutic Concentrations) ito Ito (Transient Outward K+ Current) omecamtiv->ito Inhibition ica ICa (L-type Ca2+ Current) omecamtiv->ica Inhibition ikr IKr (Rapid Delayed Rectifier K+ Current) omecamtiv->ikr Inhibition apd Action Potential Duration (APD) Shortening ito->apd Contributes to ica->apd Contributes to ikr->apd Contributes to

Caption: Off-target effects of this compound on cardiac ion channels.

References

interpreting complex dose-response curves of Omecamtiv Mecarbil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omecamtiv Mecarbil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective cardiac myosin activator.[1][2][3][4] It binds to an allosteric site on the catalytic domain of β-cardiac myosin, distinct from the ATP and actin binding sites.[5] This binding event stabilizes the myosin in a pre-powerstroke state, increasing the number of myosin heads ready to bind to actin. By accelerating the rate-limiting step of phosphate release, this compound enhances the transition of myosin to a strongly actin-bound, force-generating state. This leads to a prolonged systolic ejection time and increased force of contraction without significantly altering intracellular calcium concentrations or myocardial oxygen consumption.

Q2: What is the typical dose-response relationship observed with this compound in vitro?

The dose-response to this compound can be complex and assay-dependent. In permeabilized cardiomyocytes, it has been shown to increase the Ca2+ sensitivity of force production, with a bell-shaped concentration-response curve where maximal effects are observed between 0.3 and 1 µM. In some studies with isolated cardiomyocytes, a biphasic effect on fractional shortening has been observed, with an increase at lower concentrations (e.g., 0.03 µM) and no significant increase or even a decrease at higher concentrations. The kinetics of force development and relaxation tend to slow progressively with increasing concentrations of the drug.

Q3: How should this compound be prepared and stored for in vitro experiments?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is important to prepare fresh working solutions for each experiment. Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Issue 1: No observable effect or a blunted response to this compound in an in vitro assay.

Possible Cause 1: Compound Degradation or Precipitation

  • Troubleshooting Steps:

    • Ensure proper storage of the compound stock solution (aliquoted at -80°C).

    • Prepare fresh dilutions for each experiment from a thawed aliquot.

    • Visually inspect the final working solution for any signs of precipitation. If observed, sonication may help to redissolve the compound.

    • Consider the final DMSO concentration in your assay buffer, as high concentrations can have independent effects on contractility.

Possible Cause 2: Suboptimal Assay Conditions

  • Troubleshooting Steps:

    • Cardiomyocyte Health: For cell-based assays, ensure cardiomyocytes are healthy and beating regularly before drug application. Poor cell quality can mask the effects of the compound.

    • Calcium Concentration: The effects of this compound can be dependent on the free calcium concentration in the assay. Ensure your assay buffer has a defined and appropriate calcium concentration for the experimental question.

    • Pacing Frequency: In electrically stimulated cardiomyocyte assays, the pacing frequency can influence the observed effect. Consider if the chosen frequency is appropriate for the cell type and the parameters being measured.

Possible Cause 3: Inappropriate Concentration Range

  • Troubleshooting Steps:

    • The dose-response curve of this compound can be bell-shaped or biphasic for certain parameters. If you are using a single high concentration, you may be on the descending part of the curve.

    • Perform a full dose-response curve to identify the optimal concentration range for your specific assay and endpoint.

Issue 2: High variability between experimental replicates.

Possible Cause 1: Inconsistent Compound Dosing

  • Troubleshooting Steps:

    • Ensure accurate and consistent pipetting of the compound stock solution when preparing dilutions.

    • Use freshly prepared serial dilutions for each experiment to avoid inaccuracies from storing very dilute solutions.

Possible Cause 2: Heterogeneity in Biological Preparations

  • Troubleshooting Steps:

    • Cardiomyocyte Preparations: There can be significant variability between different isolations of primary cardiomyocytes. It is crucial to perform experiments with cells from the same isolation to minimize this variability. When comparing across different isolations, a larger number of replicates is necessary.

    • Skinned Muscle Fibers: The properties of skinned muscle fibers can vary depending on the region of the heart from which they were dissected. Ensure consistency in the dissection and preparation of the fibers.

Possible Cause 3: Environmental Factors

  • Troubleshooting Steps:

    • Maintain consistent temperature and pH of the assay buffers throughout the experiment, as these factors can significantly impact enzyme kinetics and muscle contractility.

Issue 3: Observing a decrease in contractility at higher concentrations.

Possible Cause 1: Impaired Diastolic Function

  • Troubleshooting Steps:

    • At higher concentrations, this compound can significantly slow relaxation kinetics. In paced cardiomyocyte preparations, this can lead to incomplete relaxation between beats, resulting in an increase in diastolic tension and a decrease in the apparent fractional shortening.

    • Analyze the full contraction-relaxation cycle, not just the peak of contraction. Measure parameters such as time to 50% relaxation and diastolic sarcomere length or cell length.

Possible Cause 2: Off-Target Effects or Cellular Toxicity

  • Troubleshooting Steps:

    • While this compound is selective for cardiac myosin, very high concentrations may have off-target effects.

    • Perform a cell viability assay (e.g., using trypan blue or a fluorescence-based assay) at the higher concentrations to rule out cytotoxicity.

Data Presentation

Table 1: In Vitro Dose-Response Data for this compound

Assay TypePreparationParameter MeasuredEffective Concentration RangeEC50/IC50ObservationsReference
Skinned CardiomyocytesRatCa2+ sensitivity of force0.1 - 3 µMEC50: 0.08 ± 0.01 µMBell-shaped response
Skinned CardiomyocytesRatPassive Force≥ 0.3 µMEC50: 0.26 ± 0.11 µMIncreased passive force
Isolated CardiomyocytesCanineFractional Sarcomere Shortening0.03 µM-Increased at 0.03 µM, no increase at higher concentrations
Isolated CardiomyocytesCanineContraction Duration0.03 - 1 µM-Progressive prolongation with increasing concentration
ATPase AssayHuman β-Cardiac MyosinATPase Rate10 µMEC50: 0.52 ± 0.10 µMInhibition of maximal ATPase rate
In Vitro Motility AssayHuman β-Cardiac MyosinActin Gliding Velocity-EC50: 0.10 ± 0.01 µMInhibition of motility
Ion Channel AssayhERGhERG Current-IC50: 125.5 µMLow potency for hERG inhibition

Experimental Protocols

Protocol 1: Cardiomyocyte Contractility Assay
  • Cell Preparation: Isolate ventricular cardiomyocytes from the desired animal model (e.g., rat, canine) using established enzymatic digestion protocols. Allow the cells to stabilize in a suitable culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

  • Assay Procedure:

    • Plate the isolated cardiomyocytes in a chamber suitable for microscopy and superfusion.

    • Superfuse the cells with a physiological buffer (e.g., Tyrode's solution) at a constant temperature (e.g., 37°C).

    • Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz) to elicit regular contractions.

    • Record baseline contractility for a stable period.

    • Superfuse the cells with the buffer containing the desired concentration of this compound.

    • Record contractility for a sufficient duration to allow the drug effect to reach a steady state.

  • Data Analysis:

    • Measure parameters such as fractional shortening (or sarcomere shortening), time to peak contraction, and time to 50% relaxation.

    • Compare the parameters before and after drug application.

Protocol 2: Skinned Muscle Fiber Assay
  • Fiber Preparation: Dissect small muscle bundles from the desired cardiac tissue and chemically "skin" them using a detergent (e.g., Triton X-100) to remove the cell membranes while leaving the contractile apparatus intact.

  • Experimental Setup: Mount the skinned fiber between a force transducer and a motor to control its length.

  • Solutions: Prepare a series of activating solutions with varying free calcium concentrations (pCa) to generate a force-pCa relationship. Also, prepare relaxing and pre-activating solutions.

  • Compound Application: Add this compound to the activating solutions at the desired concentrations.

  • Assay Procedure:

    • Determine the baseline force-pCa relationship by sequentially exposing the fiber to activating solutions with different pCa values.

    • Incubate the fiber with this compound in a relaxing solution.

    • Repeat the force-pCa measurements in the presence of the compound.

  • Data Analysis:

    • Plot the force generated as a function of pCa.

    • Fit the data to the Hill equation to determine the pCa50 (an index of calcium sensitivity) and the Hill coefficient.

    • Compare these parameters in the presence and absence of this compound.

Mandatory Visualization

Omecamtiv_Mecarbil_Mechanism cluster_myosin_cycle Cardiac Myosin Cross-Bridge Cycle cluster_OM_action This compound Action Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke state) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Myosin-ADP (Strongly bound to Actin, Post-powerstroke state) Myosin_ADP_Pi->Myosin_ADP Pi Release (Powerstroke) Rigor Rigor State (Strongly bound to Actin) Myosin_ADP->Rigor ADP Release Rigor->Myosin_ATP ATP Binding OM Omecamtiv Mecarbil OM->Myosin_ADP_Pi Accelerates Pi Release Binding Binds to Allosteric Site on Myosin Catalytic Domain Stabilization Stabilizes Pre-powerstroke State Stabilization->Myosin_ADP_Pi Stabilizes Increased_Binding ↑ Rate of Transition to Strongly Bound State Prolonged_Systole Prolonged Systolic Ejection

Caption: Mechanism of action of this compound on the cardiac myosin cross-bridge cycle.

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Navigating the Translational Challenges of Omecamtiv Mecarbil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the complexities of translating preclinical findings of Omecamtiv Mecarbil (OM) to human clinical trials. Discrepancies in efficacy, pharmacokinetics, and pharmacodynamics between animal models and human subjects present significant challenges. This resource aims to provide clarity and practical guidance for researchers in the field of cardiac contractility modulation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show a more robust increase in cardiac contractility in animal models compared to the modest effects observed in human clinical trials?

A1: This is a key translational challenge. Several factors may contribute to this discrepancy:

  • Species-Specific Differences in Myosin Isoforms: While OM targets the cardiac myosin heavy chain, subtle structural and kinetic differences in myosin isoforms between species (e.g., canine vs. human β-myosin heavy chain) could influence binding affinity and the allosteric modulation of OM.

  • Heart Rate Differences: Animal models, particularly rodents, have significantly higher baseline heart rates than humans. The mechanism of OM involves prolonging the systolic ejection time, and the impact of this may be more pronounced at the lower heart rates seen in humans.

  • Disease Model Limitations: Preclinical heart failure models, such as the pacing-induced canine model, may not fully recapitulate the chronic and heterogeneous nature of human heart failure with reduced ejection fraction (HFrEF).[1][2][3][4] Human HFrEF is often accompanied by multiple comorbidities and a more complex pathophysiology that can influence the response to a targeted therapy like OM.

  • Differences in Myocardial Oxygen Consumption (MVO2): While initial studies in dogs suggested OM does not increase MVO2, other studies in pigs have indicated a potential for increased oxygen consumption.[5] This lack of a clear consensus in preclinical models complicates the translation to humans, where an increase in MVO2 would be a significant concern.

Q2: What are the primary challenges in extrapolating pharmacokinetic (PK) data for this compound from animal models to humans?

A2: Translating PK data is challenging due to:

  • Metabolic Differences: OM is primarily metabolized by the CYP4 family of enzymes in humans. The expression and activity of these enzymes can vary significantly between species, leading to differences in drug clearance and exposure.

  • Protein Binding: The extent of plasma protein binding can differ between species, affecting the free fraction of the drug available to interact with its target.

  • Body Composition and Size: Allometric scaling, used to predict human PK from animal data, is not always accurate, especially for drugs with complex distribution profiles.

Q3: The GALACTIC-HF trial showed a statistically significant, but modest, clinical benefit. Why wasn't this sufficient for FDA approval?

A3: The FDA's decision was likely based on several factors:

  • Magnitude of Effect: The primary endpoint, a composite of cardiovascular death or heart failure events, showed a hazard ratio of 0.92, indicating a modest 8% relative risk reduction.

  • Lack of Mortality Benefit: There was no significant reduction in the key secondary endpoint of cardiovascular death.

  • Subgroup Analysis: While a greater treatment effect was observed in patients with a lower left ventricular ejection fraction (LVEF ≤28%), the overall benefit in the broader HFrEF population was less pronounced.

  • Request for Additional Data: The FDA concluded that an additional clinical trial would be needed to provide more substantial evidence of the drug's effectiveness.

Q4: What is the clinical significance of the slight increase in troponin levels observed in some patients treated with this compound?

A4: The small elevations in cardiac troponin I have been a point of discussion. While there was no corresponding increase in ischemic or arrhythmic events in the GALACTIC-HF trial, the mechanism and long-term implications of this finding are not fully understood. It is hypothesized that it may be related to the intensified and prolonged interaction of the sarcomere, but further investigation is needed.

Troubleshooting Guides

Issue 1: Difficulty Reproducing Preclinical Efficacy in a New Animal Model
Potential Cause Troubleshooting Step
Inappropriate Animal Model Ensure the chosen animal model is relevant to the specific aspect of heart failure being studied. For example, the canine pacing-induced heart failure model is well-established for studying dilated cardiomyopathy.
Incorrect Dosing Regimen The dose of this compound is critical. In canine studies, a bolus injection followed by a continuous infusion has been shown to be effective. Refer to established protocols for appropriate dosing in your chosen model.
Inaccurate Measurement of Cardiac Function Employ precise and validated methods for assessing cardiac function, such as chronically implanted instrumentation for measuring LV pressure and wall thickness, or high-resolution echocardiography.
Anesthetic Effects If using anesthesia, be aware of its potential to depress cardiac function and influence the effects of this compound. Conscious animal models are often preferred for hemodynamic studies.
Issue 2: Unexpected Pharmacokinetic Profile in Preclinical Studies
Potential Cause Troubleshooting Step
Species-Specific Metabolism Investigate the metabolic pathways of this compound in your chosen species. In vitro studies using liver microsomes can help identify the primary metabolizing enzymes.
Formulation Issues Ensure the drug is properly solubilized and administered to achieve the desired exposure. The formulation used can significantly impact absorption and bioavailability.
Inadequate Sampling Timepoints Design your PK study with frequent sampling, especially around the expected Tmax, to accurately capture the absorption and elimination phases.

Data Presentation

Table 1: Comparison of Preclinical and Clinical Pharmacodynamic Endpoints for this compound

Parameter Canine Heart Failure Model Human Clinical Trials (GALACTIC-HF)
Primary Efficacy Endpoint Increased cardiac contractility, stroke volume, and ejection fractionReduction in the composite of CV death or HF events (HR 0.92)
Effect on Heart Rate DecreasedSmall reduction
Effect on Blood Pressure No significant changeNo significant change
Effect on Myocardial Oxygen Consumption No significant change in most studiesNot directly measured as a primary endpoint, but a concern
Effect on Systolic Ejection Time IncreasedIncreased

Table 2: Comparison of Pharmacokinetic Parameters of this compound

Parameter Animal Models (General) Humans
Metabolism Varies by speciesPrimarily via CYP4 enzymes
Half-life Species-dependentApproximately 19 hours
Dosing IV bolus and infusion in many preclinical studiesOral, twice-daily with pharmacokinetic-guided dosing in GALACTIC-HF

Experimental Protocols

Canine Pacing-Induced Heart Failure Model

This model is widely used to simulate dilated cardiomyopathy.

  • Surgical Instrumentation:

    • Mongrel dogs are anesthetized, and a thoracotomy is performed.

    • A pacing lead is sutured to the epicardial surface of the left or right ventricle.

    • Instrumentation for measuring cardiac function, such as solid-state pressure gauges in the left ventricle and aorta, and ultrasonic crystals to measure wall thickness, are implanted.

    • Catheters are placed for blood sampling and drug administration.

    • Animals are allowed a recovery period of at least one week.

  • Heart Failure Induction:

    • Rapid ventricular pacing is initiated at a rate of 210-250 beats per minute.

    • Pacing is continued for 3-5 weeks to induce a state of congestive heart failure.

    • The development of heart failure is confirmed by echocardiography and hemodynamic measurements, typically defined by an LV dP/dt max <1500 mmHg/s, end-diastolic pressure >25 mmHg, and an ejection fraction <35%.

  • This compound Administration and Monitoring:

    • A bolus intravenous injection of this compound is administered, followed by a continuous infusion.

    • Hemodynamic parameters are continuously monitored, and blood samples are collected for pharmacokinetic analysis.

Pharmacokinetic-Guided Dosing in the GALACTIC-HF Trial

This protocol was designed to achieve a target plasma concentration of this compound.

  • Initial Dosing: All patients were started on an oral dose of 25 mg of this compound twice daily.

  • Plasma Concentration Monitoring: Blood samples were taken to measure the plasma concentration of this compound.

  • Dose Adjustment: Based on the plasma levels, the dose could be maintained at 25 mg or titrated up to 37.5 mg or 50 mg twice daily to achieve the target therapeutic window.

Mandatory Visualization

Signaling_Pathway cluster_Sarcomere Cardiac Myocyte Sarcomere Myosin Cardiac Myosin (Thick Filament) Actin Actin (Thin Filament) Myosin->Actin Cross-bridge formation ADP_Pi ADP + Pi Myosin->ADP_Pi ATP Hydrolysis Force Force Generation (Contraction) Actin->Force OM This compound OM->Myosin Binds to allosteric site ATP ATP ATP->Myosin Binds to Myosin, detaches from Actin ADP_Pi->Myosin Pi release, strong binding to Actin

Caption: Mechanism of Action of this compound at the Sarcomere.

Experimental_Workflow cluster_Preclinical Preclinical Animal Model cluster_Clinical Human Clinical Trial Animal_Selection Select Animal Model (e.g., Canine) HF_Induction Induce Heart Failure (e.g., Pacing) Animal_Selection->HF_Induction OM_Admin Administer This compound HF_Induction->OM_Admin Data_Collection_Preclinical Collect Pharmacokinetic and Pharmacodynamic Data OM_Admin->Data_Collection_Preclinical Data_Collection_Clinical Collect Efficacy and Safety Data Data_Collection_Preclinical->Data_Collection_Clinical Translational Gap Patient_Recruitment Recruit HFrEF Patients Randomization Randomize to OM or Placebo Patient_Recruitment->Randomization PK_Dosing Pharmacokinetic-Guided Dosing Randomization->PK_Dosing PK_Dosing->Data_Collection_Clinical

Caption: Translational Workflow from Preclinical to Clinical Studies.

References

Omecamtiv Mecarbil's effect on diastolic function at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Omecamtiv Mecarbil, particularly at high concentrations, on cardiac diastolic function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective cardiac myosin activator.[1] It binds to the catalytic domain of cardiac myosin, increasing the rate at which myosin enters the force-producing state.[2] This action enhances the number of active cross-bridges between actin and myosin filaments, leading to a stronger and more prolonged systolic contraction without significantly altering intracellular calcium levels.[1][3]

Q2: Does this compound affect diastolic function?

Yes, particularly at higher concentrations, this compound can negatively impact diastolic function.[4] Studies have shown that while it improves systolic function, it can lead to signs of diastolic dysfunction, including slowed relaxation and increased diastolic stiffness.

Q3: What are the observed effects of high concentrations of this compound on diastolic parameters?

High concentrations of this compound have been associated with several indicators of diastolic dysfunction. In preclinical studies, these include:

  • Increased isovolumetric relaxation time (IVRT).

  • Decreased E/A ratio (the ratio of early to late ventricular filling velocity).

  • Increased left ventricular end-diastolic pressure (LVEDP).

  • Prolonged relaxation kinetics in isolated cardiomyocytes.

  • Increased force at low calcium concentrations, suggesting incomplete relaxation.

Q4: At what concentrations do these diastolic effects become prominent?

In vitro studies using isolated cardiomyocytes have shown significant effects on relaxation kinetics at a concentration of 1 µM. In vivo studies in rats demonstrated diastolic dysfunction at cumulative doses of 600-1200 µg/kg. It's important to note that the therapeutic window for this compound may be narrow, with diastolic side effects emerging at higher, though potentially therapeutic, concentrations.

Q5: How does this compound's effect on diastolic function compare to other inotropes?

Compared to the second-generation myotrope danicamtiv, this compound appears to have a more pronounced negative effect on diastolic function for a similar improvement in systolic performance. Traditional inotropes that increase intracellular calcium can also impair relaxation, but this compound's mechanism is distinct as it directly modulates myosin function.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments investigating this compound's effect on diastolic function.

Issue Potential Cause Recommended Action
Unexpectedly large increase in diastolic tension or pressure. High concentration of this compound leading to incomplete relaxation.- Verify the final concentration of this compound in your preparation. - Perform a dose-response curve to identify the threshold for diastolic dysfunction in your model. - Consider using a lower concentration range if the primary focus is on systolic enhancement without diastolic impairment.
Prolonged isovolumetric relaxation time (IVRT) in echocardiography. Delayed myocardial relaxation due to the drug's mechanism of prolonging the actin-myosin interaction.- Ensure accurate measurement of IVRT from mitral valve closure to mitral valve opening. - Correlate with other diastolic function parameters (e.g., E/e', left atrial volume). - This may be an expected drug effect, especially at higher doses.
Difficulty achieving baseline diastolic parameters after washout. Potential for slow dissociation of this compound from myosin or persistent downstream effects.- Extend the washout period and monitor diastolic parameters until they return to baseline. - If using isolated muscle preparations, ensure adequate perfusion with drug-free buffer. - Consider the possibility of cellular remodeling if the drug has been applied for an extended period.
Inconsistent results between different experimental models. Species-specific differences in myosin isoforms or experimental conditions (e.g., temperature, pacing frequency).- Acknowledge and report the specific experimental model and conditions used. - Be cautious when extrapolating results from animal models to human physiology. - Elevated stimulation frequencies can exacerbate the negative diastolic effects of this compound.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on diastolic function from preclinical studies.

Table 1: In Vivo Hemodynamic and Echocardiographic Parameters in Rats

ParameterControlThis compound (600-1200 µg/kg)Reference
E/A Ratio2.02 ± 0.081.45 ± 0.03
Isovolumetric Relaxation Time (IVRT) (ms)25.6 ± 1.652.7 ± 2.7
Left Atrial Area (mm²)29.4 ± 1.748.3 ± 2.0
Left Ventricular End-Diastolic Pressure (mmHg)Not specifiedIncreased
dP/dtmin (mmHg/s)Not specifiedDecreased

Table 2: In Vitro Effects on Human Cardiomyocytes

ParameterControlThis compound (1 µM)Reference
Force at pCa 9 (kN/m²)01.1 ± 0.2
Kinetics of RelaxationNormalSlowed

Experimental Protocols

1. Assessment of Contractile Parameters in Permeabilized Cardiomyocytes

  • Objective: To measure the effect of this compound on force production at varying calcium concentrations.

  • Methodology:

    • Isolate human cardiomyocytes and permeabilize the cell membrane using Triton-X-100.

    • Attach the permeabilized cardiomyocytes between a force transducer and a piezoelectric motor.

    • Expose the cardiomyocytes to a series of solutions with incrementally increasing calcium concentrations (pCa).

    • Record the isometric force generated at each calcium concentration in the absence and presence of different concentrations of this compound (e.g., 0.1 µM and 1 µM).

    • Measure force at very low calcium levels (pCa 9) to assess diastolic tension.

2. In Vivo Hemodynamic and Echocardiographic Analysis in Rats

  • Objective: To evaluate the effect of intravenously administered this compound on cardiac systolic and diastolic function.

  • Methodology:

    • Anesthetize rats and perform a baseline echocardiogram to measure parameters such as E/A ratio, IVRT, and left atrial area.

    • Catheterize the left ventricle to measure pressure-volume loops, obtaining parameters like LVEDP and dP/dtmin.

    • Administer this compound intravenously in cumulative doses (e.g., 200, 400, and 600 µg/kg, up to a maximum of 1200 µg/kg).

    • Repeat echocardiographic and pressure-volume loop measurements at each dose to assess changes in diastolic function.

Visualizations

Omecamtiv_Mecarbil_Mechanism cluster_myosin Cardiac Myosin cluster_outcome Functional Outcome Myosin_Head Myosin Head (Pre-power stroke state) Myosin_Actin_Binding Myosin-Actin Binding Myosin_Head->Myosin_Actin_Binding Increases rate of actin binding Power_Stroke Power Stroke (Force Production) Myosin_Actin_Binding->Power_Stroke Initiates contraction Detachment Detachment Power_Stroke->Detachment Prolongs duration Systolic_Function Increased Systolic Function (Prolonged Ejection Time) Power_Stroke->Systolic_Function Diastolic_Function Impaired Diastolic Function (Slowed Relaxation) Power_Stroke->Diastolic_Function Detachment->Myosin_Head Cycle resets Omecamtiv This compound Omecamtiv->Myosin_Head Binds to myosin head

Caption: Mechanism of this compound action on the cardiac myosin cross-bridge cycle.

Troubleshooting_Workflow Start Experiment Shows Diastolic Dysfunction Check_Concentration Is this compound concentration high? Start->Check_Concentration Expected_Effect This is a known effect at high concentrations. Check_Concentration->Expected_Effect Yes Check_Model Are you using a model with known sensitivity? Check_Concentration->Check_Model No Lower_Concentration Consider dose-response experiment or lower dose. Expected_Effect->Lower_Concentration Species_Difference Acknowledge species/model specific effects. Check_Model->Species_Difference Yes Check_Frequency Is the stimulation frequency high? Check_Model->Check_Frequency No Frequency_Effect High frequency can exacerbate diastolic impairment. Check_Frequency->Frequency_Effect Yes Review_Protocol Review experimental protocol for other factors. Check_Frequency->Review_Protocol No Lower_Frequency Test at a lower stimulation frequency. Frequency_Effect->Lower_Frequency

Caption: Troubleshooting workflow for unexpected diastolic dysfunction in experiments.

References

Technical Support Center: Troubleshooting Omecamtiv Mecarbil's Effects on Skinned Fiber Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Omecamtiv Mecarbil (OM) in skinned muscle fiber preparations. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in skinned muscle fibers?

This compound is a selective cardiac myosin activator.[1][2] It directly targets cardiac myosin, the motor protein of the thick filament, and modulates the cross-bridge cycle. Specifically, OM increases the rate of transition of myosin heads from a weakly-bound to a strongly-bound, force-producing state with actin.[3] It also slows the rate of phosphate release and ADP release, which prolongs the duration of the force-producing state (power stroke) and increases the duty ratio of the myosin motor.[3][4] This ultimately leads to an increase in force production at submaximal Ca2+ concentrations, effectively sensitizing the myofilaments to Ca2+.

Q2: I am not observing the expected increase in Ca2+ sensitivity with this compound. What are the possible reasons?

Several factors could contribute to a lack of response to OM in your skinned fiber preparations. Here are some common troubleshooting points:

  • OM Concentration: The effects of OM are concentration-dependent. Ensure you are using a concentration within the effective range, typically between 0.1 µM and 1.0 µM for significant effects on Ca2+ sensitivity. Very high concentrations (>10 µM) may lead to a decrease in the sensitizing effect.

  • Solution Stability and Preparation: OM is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your experimental solutions is low (e.g., <0.1%) to avoid non-specific effects. Prepare fresh experimental solutions containing OM regularly, as the compound's stability in aqueous solutions over long periods may vary.

  • Fiber Type and Species: The magnitude of the OM effect can vary between different muscle types (e.g., ventricular vs. atrial) and across species. For instance, the Ca2+-sensitizing effect of OM has been shown to be greater in ventricular than in atrial muscle in pigs.

  • Experimental Temperature: Most in vitro studies demonstrating OM's effects have been conducted at sub-physiological temperatures (e.g., 15-25°C). The magnitude of the effect on maximal force may be different at physiological temperatures (37°C).

  • Fiber Integrity: The quality of your skinned fiber preparation is crucial. Damaged or over-stretched fibers may not exhibit a robust response. Ensure your dissection and skinning procedures are consistent and yield healthy fibers.

Q3: My results with this compound show high variability between experiments. How can I improve consistency?

High variability can be frustrating. Here are some tips to improve the consistency of your results:

  • Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments. This includes incubation times with OM, solution exchange times, temperature, and sarcomere length.

  • Paired Experiments: Whenever possible, perform paired experiments where you measure the baseline contractile properties of a fiber and then expose the same fiber to OM. This helps to control for inherent variability between individual fiber preparations.

  • Control for Rundown: Skinned fibers can experience a gradual decline in force production over time ("rundown"). Minimize the duration of your experiments and consider using protective agents in your solutions if rundown is a significant issue. Performing experiments at lower temperatures (e.g., 15°C) can also help minimize rundown.

  • Consistent OM Preparation: Prepare a large batch of OM stock solution to be used across a series of experiments to eliminate variability from weighing and dissolving small amounts of the compound.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No significant increase in submaximal force. Inadequate OM concentration. Poor fiber quality. Inactive OM compound.Verify the concentration of OM. Use a range of concentrations to establish a dose-response relationship. Assess fiber health by checking for a stable baseline and maximal force. Use a fresh batch of OM and verify its activity.
Unexpected decrease in maximal Ca2+-activated force (Fmax). High concentrations of OM. Off-target effects of high DMSO concentration. Fiber rundown.Test a lower range of OM concentrations. While OM typically does not significantly affect Fmax at optimal concentrations, high concentrations might have varied effects. Ensure the final DMSO concentration is minimal and consistent across all solutions. Monitor Fmax over time to assess rundown and shorten experimental protocols if necessary.
Slower rates of force development and relaxation. This is an expected effect of this compound.OM slows cross-bridge detachment rates, leading to slower activation and relaxation kinetics. This is part of its mechanism of action and should be considered when analyzing your data.
Increased passive force (Fpassive). Higher concentrations of OM.Some studies have reported an increase in passive force at higher OM concentrations. If this is a concern, use the lowest effective concentration of OM.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on Ca2+ sensitivity (pCa50) in skinned cardiac muscle fibers from various studies.

Table 1: Effect of this compound on pCa50 in Porcine Left Ventricular (PLV) and Left Atrial (PLA) Muscle

Muscle TypeOM Concentration (µM)ΔpCa50 (pCa units)
PLV0.5~0.16
PLV1.0~0.33
PLA0.50.08 ± 0.02
PLA1.00.22 ± 0.02

Table 2: Effect of this compound on pCa50 in Permeabilized Rat Cardiomyocytes

OM Concentration (µM)ΔpCa50 (pCa units)
0.10.11
1.00.34

Experimental Protocols

1. Skinned Fiber Preparation (Triton X-100 Method)

This protocol is a general guideline and may need optimization for your specific tissue type.

  • Dissection: Isolate a small muscle bundle from the cardiac tissue of interest (e.g., ventricular papillary muscle) in a cold relaxing solution.

  • Skinning: Incubate the muscle bundle in a skinning solution containing 1% Triton X-100 for a specified period (e.g., 4-24 hours) at 4°C. This process permeabilizes the cell membranes, allowing for direct control of the intracellular environment.

  • Fiber Isolation: After skinning, transfer the bundle to a relaxing solution and carefully dissect single or small bundles of fibers.

  • Mounting: Attach the ends of the fiber preparation to a force transducer and a length controller using appropriate clips or adhesives. Adjust the sarcomere length to the desired experimental value (e.g., 2.2 µm).

2. Force-pCa Measurement Protocol

  • Solutions: Prepare a set of activating solutions with varying free Ca2+ concentrations (pCa solutions, typically ranging from pCa 9.0 to pCa 4.5) and a relaxing solution (pCa 9.0).

  • Baseline Measurement: Initially, expose the fiber to the relaxing solution and then sequentially to activating solutions with increasing Ca2+ concentrations to generate a baseline force-pCa curve.

  • OM Incubation: Incubate the fiber in a relaxing solution containing the desired concentration of this compound for a sufficient duration (e.g., 5-10 minutes) to allow for drug binding.

  • Post-OM Measurement: Repeat the sequential exposure to activating solutions (now also containing OM) to generate a post-drug force-pCa curve.

  • Data Analysis: Normalize the force at each pCa to the maximal force and plot the normalized force against pCa. Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is achieved) and the Hill coefficient (n_H).

Visualizations

Omecamtiv_Mecarbil_Mechanism cluster_myosin_cycle Cardiac Myosin Cross-Bridge Cycle cluster_outcome Functional Outcome Myosin_ADP_Pi Myosin-ADP-Pi (Weakly Bound) Myosin_ADP Myosin-ADP (Strongly Bound, Force-Producing) Myosin_ADP_Pi->Myosin_ADP Pi Release Myosin_Rigor Rigor State (Strongly Bound) Myosin_ADP->Myosin_Rigor ADP Release Increased_Force Increased Force Production (at submaximal Ca2+) Myosin_ADP->Increased_Force Myosin_ATP Myosin-ATP (Detached) Myosin_Rigor->Myosin_ATP ATP Binding Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis OM This compound OM->Myosin_ADP_Pi Increases transition to strongly bound state OM->Myosin_ADP Slows ADP release Increased_Ca_Sensitivity Increased Ca2+ Sensitivity Increased_Force->Increased_Ca_Sensitivity Experimental_Workflow Start Start: Isolate Cardiac Muscle Tissue Skinning Skinned Fiber Preparation (e.g., Triton X-100) Start->Skinning Mounting Mount Fiber Between Force Transducer and Motor Skinning->Mounting Baseline Baseline Force-pCa Measurement Mounting->Baseline Incubation Incubate with this compound Baseline->Incubation Post_OM Post-OM Force-pCa Measurement Incubation->Post_OM Analysis Data Analysis: Determine pCa50 and Fmax Post_OM->Analysis End End: Compare Pre- and Post-OM Data Analysis->End Troubleshooting_Logic Start Problem: No expected increase in Ca2+ sensitivity with OM Check_Concentration Is the OM concentration in the optimal range (0.1 - 1.0 µM)? Start->Check_Concentration Check_Solutions Are the solutions fresh and the DMSO concentration low? Check_Concentration->Check_Solutions Yes Solution_Optimize_Concentration Solution: Optimize OM concentration. Check_Concentration->Solution_Optimize_Concentration No Check_Fiber Is the skinned fiber preparation healthy and intact? Check_Solutions->Check_Fiber Yes Solution_Prepare_Fresh Solution: Prepare fresh solutions. Check_Solutions->Solution_Prepare_Fresh No Check_Protocol Is the experimental protocol (temperature, incubation time) consistent? Check_Fiber->Check_Protocol Yes Solution_Improve_Prep Solution: Improve fiber preparation technique. Check_Fiber->Solution_Improve_Prep No Check_Protocol->Start No, re-evaluate Solution_Standardize Solution: Standardize the protocol. Check_Protocol->Solution_Standardize Yes, but still issues

References

addressing the biphasic dose-response of Omecamtiv Mecarbil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Omecamtiv Mecarbil (OM), with a specific focus on understanding and addressing its characteristic biphasic dose-response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a first-in-class selective cardiac myosin activator.[1][2][3] It directly targets the cardiac sarcomere, binding to the catalytic domain of β-cardiac myosin.[2] This binding accelerates the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly bound actin-myosin state to a strongly bound, force-producing state.[2] By increasing the number of myosin heads engaged with actin during systole, OM enhances the force of contraction without altering intracellular calcium concentrations or myocardial oxygen consumption. This mechanism leads to a prolonged systolic ejection time and increased stroke volume.

Q2: Why does this compound exhibit a biphasic dose-response?

The biphasic, or bell-shaped, dose-response curve is a key characteristic of this compound. At optimal concentrations, it enhances systolic function. However, at higher, supra-therapeutic concentrations, a decrease in overall cardiac performance is observed. This is primarily due to significant impairment of diastolic function.

The primary mechanisms for this negative effect at high doses are:

  • Impaired Myocardial Relaxation: High concentrations of OM slow the kinetics of cardiomyocyte relaxation. The drug prolongs the attachment of myosin to actin, which not only lengthens systole but also hinders the heart's ability to relax and fill efficiently during diastole.

  • Increased Resting Sarcomere Tension: Studies on isolated cardiomyocytes have shown that high concentrations of OM (e.g., ≥ 0.1 µM) cause a dose-dependent decrease in the resting (diastolic) sarcomere length. This indicates an incomplete relaxation at the molecular level, leading to increased diastolic stiffness.

  • Reduced Diastolic Filling Time: The significant prolongation of systolic ejection time inevitably shortens the time available for diastolic filling, which can compromise cardiac output, especially at higher heart rates.

Q3: What are the typical effective concentrations for in vitro experiments?

The optimal concentration range varies depending on the experimental model.

  • Isolated Cardiomyocytes: A positive inotropic effect (increased fractional shortening) is typically observed at low concentrations, around 0.03 µM . However, as concentrations increase towards 0.1 µM to 1 µM , researchers may observe a plateau or decrease in fractional shortening, accompanied by significantly slowed relaxation kinetics and a decrease in resting sarcomere length.

  • Skinned Muscle Fibers: In permeabilized (skinned) muscle fibers, OM increases the Ca2+ sensitivity of force production. Significant effects are seen in the range of 0.1 µM to 1.0 µM . At these concentrations, OM enhances force at submaximal Ca2+ levels but can slow the rate of cross-bridge detachment.

It is critical to perform a full dose-response curve in your specific experimental system to identify the optimal concentration.

Troubleshooting Guide

Issue 1: I'm observing a decrease in contractility or fractional shortening at higher concentrations of OM.

  • Explanation: This is the expected biphasic response. At high concentrations, the detrimental effects on diastolic function (impaired relaxation, increased diastolic tension) begin to outweigh the systolic benefits, leading to a net decrease in observable pump function.

  • Recommendation:

    • Confirm the Dose-Response: Ensure you have tested a wide range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 10 µM) to fully characterize the ascending and descending limbs of the curve in your model.

    • Analyze Diastolic Parameters: Do not focus solely on systolic parameters like peak shortening. Analyze relaxation kinetics (e.g., time to 50% or 90% relaxation) and resting sarcomere length/tension. You will likely find that these diastolic parameters are worsening at the same concentrations where systolic output is declining.

    • Lower the Concentration: For experiments aiming to demonstrate a positive inotropic effect, work within the optimal concentration range identified from your dose-response curve (likely in the low nanomolar to low micromolar range).

Issue 2: My relaxation measurements are highly variable or show incomplete relaxation.

  • Explanation: This is a direct and known effect of this compound, particularly at concentrations of 0.1 µM and above. The drug's mechanism involves prolonging the actin-myosin bond, which directly opposes the process of relaxation.

  • Troubleshooting Steps:

    • Check Pacing Frequency: The negative effects of OM on relaxation are exacerbated at higher heart rates (pacing frequencies) because there is less time for diastole. Consider if your pacing frequency is appropriate. If physiologically relevant, be aware that this interaction is an important part of the drug's profile.

    • Verify Baseline Stability: Before adding OM, ensure the preparation has a stable baseline with complete relaxation between contractions. Poor cell health or suboptimal buffer conditions can cause baseline relaxation issues that will be worsened by the drug.

    • Quantify Incomplete Relaxation: Instead of discarding the data, quantify the degree of incomplete relaxation. Measure the change in resting sarcomere length or diastolic tension after drug application. This is a key data point for understanding the drug's effects.

Issue 3: I'm not seeing a significant increase in peak force in my skinned fiber experiments.

  • Explanation: this compound's primary effect in skinned fibers is to increase the calcium sensitivity of the myofilaments, not necessarily to increase the maximal force at saturating calcium levels. The drug helps the muscle generate more force at submaximal, more physiologically relevant calcium concentrations.

  • Troubleshooting Steps:

    • Review your pCa Curve: The greatest effect of OM will be seen on the steep portion of the force-pCa curve (e.g., pCa 6.6 to 6.3 in human myocardium). Ensure you are collecting data points across this range. You should observe a leftward shift in the pCa50.

    • Check Temperature: Cross-bridge kinetics are highly sensitive to temperature. Most in vitro studies have been conducted at sub-physiological temperatures. Effects may differ at physiological temperatures (37°C), where OM has been shown to slow cross-bridge kinetics but not increase maximal force. Ensure your experimental temperature is controlled and reported.

    • Incubation Time: Allow sufficient time for the drug to diffuse into the skinned fiber preparation. A pre-incubation of at least 2 minutes is recommended before measuring contractile function.

Data Presentation

Table 1: Effect of this compound on Isolated Canine Cardiomyocyte Contractility

ParameterControl (Drug-Free)0.03 µM OM0.1 µM OM0.3 µM OM1.0 µM OM
Resting Sarcomere Length (µm) 1.96 ± 0.011.94 ± 0.041.77 ± 0.041.62 ± 0.051.50 ± 0.05
Fractional Shortening (%) 11.17 ± 0.5514.34 ± 1.64--No significant increase
Contraction Duration (s) 0.95 ± 0.051.50 ± 0.332.31 ± 0.213.85 ± 0.155.89 ± 0.57
Max Contraction Velocity (µm/s) 0.65 ± 0.050.51 ± 0.130.27 ± 0.100.11 ± 0.020.05 ± 0.01
Max Relaxation Velocity (µm/s) 0.95 ± 0.101.12 ± 0.300.29 ± 0.060.13 ± 0.030.05 ± 0.01

Data synthesized from Fülöp et al., ESC Heart Failure, 2023. Note that fractional shortening was only significantly increased at the lowest concentration, demonstrating the biphasic effect.

Table 2: Effect of this compound on Ca2+-Sensitivity in Skinned Porcine Myocardium

TissueParameterControl (No OM)0.5 µM OM1.0 µM OM
Left Ventricle (PLV) pCa505.67 ± 0.015.83 ± 0.016.00 ± 0.01
ΔpCa50 (change from control)-0.16 ± 0.010.33 ± 0.01
Left Atrium (PLA) pCa505.82 ± 0.015.90 ± 0.016.04 ± 0.01
ΔpCa50 (change from control)-0.08 ± 0.020.22 ± 0.02

Data synthesized from Yamane et al., Frontiers in Physiology, 2022. pCa50 is the pCa required for 50% maximal force; a leftward shift (increase in pCa50) indicates increased calcium sensitivity.

Experimental Protocols

Protocol 1: Measuring Contractility in Isolated Cardiomyocytes

This protocol is a generalized procedure based on common methodologies.

  • Cardiomyocyte Isolation:

    • Isolate left ventricular myocytes from an appropriate animal model (e.g., canine, murine) via enzymatic digestion using a Langendorff perfusion system.

    • Typical enzymes include collagenase and protease.

    • After digestion, gently triturate the ventricular tissue to release individual cells.

    • Allow cells to settle by gravity and resuspend in a buffer containing progressively increasing concentrations of calcium to readapt the cells.

  • Cell Loading and Preparation:

    • For simultaneous calcium imaging, load cells with a calcium-sensitive dye like Fura-2 AM.

    • Plate the isolated, rod-shaped cardiomyocytes in a laminin-coated chamber suitable for microscopy.

    • Allow cells to adhere for at least 30 minutes before beginning the experiment.

  • Data Acquisition:

    • Use an inverted microscope equipped with an ion imaging system (e.g., IonOptix) capable of simultaneously measuring sarcomere length (via video imaging and Fast Fourier Transform) and intracellular calcium.

    • Maintain the experimental chamber at a controlled temperature (e.g., room temperature or 37°C).

    • Continuously perfuse the chamber with a physiological buffer (e.g., Tyrode's solution).

    • Pace the cardiomyocytes using field stimulation at a fixed frequency (e.g., 0.1 Hz to 1 Hz).

  • Dose-Response Protocol:

    • Achieve a steady-state baseline recording for at least 2-3 minutes.

    • Introduce this compound into the perfusion buffer at the lowest concentration.

    • Allow 5-8 minutes for the drug effect to stabilize before recording.

    • Perform a washout with drug-free buffer to assess reversibility, or proceed to the next concentration in a cumulative manner.

    • Repeat for each concentration in your planned dose-response curve.

  • Data Analysis:

    • Analyze the recorded traces to extract key parameters including:

      • Systolic: Fractional shortening, peak shortening, time-to-peak contraction, maximal contraction velocity.

      • Diastolic: Resting sarcomere length, time-to-90% relaxation, maximal relaxation velocity.

Protocol 2: Force-pCa Measurement in Skinned Myocardial Fibers

This protocol is a generalized procedure for assessing myofilament calcium sensitivity.

  • Preparation of Skinned Fibers:

    • Dissect small muscle strips (~1 mm wide, 2-3 mm long) from the desired myocardial tissue (e.g., left ventricular papillary muscle).

    • "Skin" the muscle fibers by incubating them in a relaxing solution containing a detergent like 1% Triton X-100 for at least 60 minutes. This process removes cell membranes, allowing direct experimental control of the intracellular environment.

    • Wash the skinned preparations thoroughly with a relaxing solution to remove the detergent.

  • Experimental Setup:

    • Mount the skinned fiber preparation between a force transducer and a length controller (motor) using appropriate clips or ties.

    • Submerge the preparation in a temperature-controlled well containing a relaxing solution (high EGTA, low Ca2+; pCa ~9.0).

    • Adjust the sarcomere length to a standard value (e.g., 2.1 - 2.2 µm) using laser diffraction.

  • Force-pCa Protocol:

    • Establish a baseline maximal force by transferring the fiber to a pCa 4.5 solution (high Ca2+).

    • Return the fiber to the relaxing solution (pCa 9.0).

    • Sequentially expose the fiber to solutions of increasing calcium concentrations (e.g., pCa 6.6 to 5.5) and record the steady-state isometric force at each step.

    • After the initial control curve is generated, return the fiber to the relaxing solution.

  • This compound Incubation:

    • Incubate the fiber in a relaxing solution (pCa 9.0) containing the desired concentration of this compound (e.g., 1 µM) for at least 2 minutes.

    • Repeat the entire force-pCa measurement protocol (step 3) using activating solutions that also contain the same concentration of OM.

  • Data Analysis:

    • For each pCa value, normalize the measured force to the maximal force obtained at pCa 4.5.

    • Plot the normalized force against the pCa values.

    • Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is produced) and the Hill coefficient (n_H), which represents cooperativity.

    • A leftward shift in the curve and an increase in pCa50 in the presence of OM indicates an increase in myofilament calcium sensitivity.

Visualizations

Omecamtiv_Mecarbil_Mechanism cluster_Sarcomere Cardiac Sarcomere cluster_Cycle Cross-Bridge Cycle Actin Actin Filament Myosin_Weak Myosin Head (Weakly Bound State) ATP_Hydrolysis ATP Hydrolysis (Rate-Limiting Step) Myosin_Weak->ATP_Hydrolysis Pi Release Myosin_Strong Myosin Head (Strongly Bound, Force-Producing State) Power_Stroke Power Stroke (Contraction) Myosin_Strong->Power_Stroke ATP_Binding ATP Binding (Detachment) Myosin_Strong->ATP_Binding Actin Detachment ATP_Hydrolysis->Myosin_Strong ATP_Binding->Myosin_Weak OM This compound OM->ATP_Hydrolysis Accelerates

Caption: Mechanism of Action for this compound in the cardiac sarcomere.

Biphasic_Dose_Response cluster_low_dose Low to Optimal Dose cluster_high_dose High Dose Start Increase [this compound] Accelerate_XB Accelerate Weak-to-Strong Cross-Bridge Transition Start->Accelerate_XB Slow_Relax Slow Cross-Bridge Detachment (Impaired Relaxation) Start->Slow_Relax Increase_Systole Increase Systolic Ejection Time and Force Accelerate_XB->Increase_Systole Positive_Effect Net Positive Inotropic Effect (Increased Contractility) Increase_Systole->Positive_Effect Reduce_Filling Reduce Diastolic Filling Time Increase_Systole->Reduce_Filling Increase_Stiffness Increase Diastolic Tension (Shorter Resting Sarcomere Length) Slow_Relax->Increase_Stiffness Negative_Effect Net Negative Effect (Diastolic Dysfunction) Increase_Stiffness->Negative_Effect Reduce_Filling->Negative_Effect

Caption: Logical flow of the biphasic dose-response of this compound.

Caption: Troubleshooting workflow for common this compound experiments.

References

potential for tachyphylaxis with prolonged Omecamtiv Mecarbil exposure in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Omecamtiv Mecarbil in prolonged in vitro experiments. The information addresses potential challenges, including the theoretical concern of tachyphylaxis, and offers structured experimental approaches to investigate such phenomena.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished contractile response in our cardiomyocyte culture after prolonged exposure to this compound. Could this be tachyphylaxis?

A1: While there is currently no direct evidence in the scientific literature to suggest that this compound causes tachyphylaxis through receptor desensitization or downregulation, a diminished response over time in an in vitro setting can arise from several factors. This compound acts directly on cardiac myosin to increase its interaction with actin, a mechanism that is not dependent on traditional cell surface receptors that are often associated with tachyphylaxis.[1][2][3][4][5]

Potential causes for a reduced effect in your experiments could include:

  • Compound Stability: Ensure the stability of this compound in your culture medium over the duration of your experiment. Repeated media changes with a fresh compound may be necessary.

  • Cell Culture Health: Prolonged culture of cardiomyocytes can lead to changes in cell health, morphology, and protein expression, including components of the sarcomere. Assess cell viability (e.g., using Trypan Blue or a viability stain) and morphology.

  • Experimental System Adaptation: The contractile machinery of the cardiomyocytes may adapt to the continuous presence of the drug, potentially altering baseline contractile parameters.

Q2: What is the direct mechanism of action of this compound, and how does it differ from other inotropes?

A2: this compound is a selective cardiac myosin activator. It binds directly to the catalytic domain of cardiac myosin, enhancing the rate of transition from a weakly-bound to a strongly-bound, force-producing state with actin. This prolongs the duration of systole without increasing intracellular calcium concentration or myocardial oxygen consumption. In contrast, traditional inotropes often work by increasing intracellular calcium levels, which can lead to arrhythmias and increased oxygen demand.

Q3: Are there any known downstream signaling effects of this compound that could lead to cellular adaptation?

A3: The primary mechanism of this compound is considered a direct mechanical modulation of the sarcomere. It does not directly activate second messenger systems in the way that beta-adrenergic agonists do. However, any sustained alteration in cellular contraction could theoretically lead to long-term adaptive changes in gene expression or protein turnover within the cardiomyocyte. No specific signaling pathways leading to tachyphylaxis have been identified for this compound.

Troubleshooting Guide: Diminished Response to this compound

If you observe a declining effect of this compound in your in vitro model, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
Reduced Contractility Enhancement Compound degradation in media.Prepare fresh drug solutions for each media change. If the experiment is long, consider replacing the media with a fresh compound at regular intervals (e.g., every 24 hours).
Declining cardiomyocyte health.Monitor cell viability and morphology throughout the experiment. Include a time-matched vehicle control to assess the baseline health of the culture over the same period.
Altered sarcomere protein expression.For long-term studies, consider analyzing key sarcomeric protein levels (e.g., myosin heavy chain, troponins) via Western blot or immunofluorescence at the end of the experiment to check for changes.
Changes in Contraction Kinetics Drug concentration-dependent effects.This compound is known to slow the kinetics of force development and relaxation. Ensure you are using a concentration appropriate for your model and that observed changes are not misinterpreted as a loss of efficacy.
Increased Passive Tension High drug concentrations.At higher concentrations, this compound can increase passive tension in cardiomyocytes. This could alter the overall contractile profile. A dose-response experiment is recommended to identify the optimal concentration.

Experimental Protocols

To formally investigate the potential for tachyphylaxis with prolonged this compound exposure, a structured experimental approach is required.

Protocol 1: Assessing Functional Tachyphylaxis in 2D Cardiomyocyte Monolayers

This experiment aims to determine if the continuous presence of this compound leads to a reduced contractile response over time.

1. Cell Culture:

  • Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rodent ventricular myocytes on microelectrode array (MEA) plates or in dishes suitable for video-based contractility analysis.
  • Allow cells to form a confluent, spontaneously beating monolayer.

2. Experimental Groups:

  • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) for the entire duration.
  • Continuous Exposure: Cells treated with a therapeutic concentration of this compound (e.g., 0.5 µM) continuously for 72 hours. Media with the compound should be replaced every 24 hours.
  • Acute Exposure Control: A separate group of cells treated with vehicle for 72 hours, with functional measurements taken before and after a single acute dose of this compound at the end of the experiment.

3. Functional Assessment:

  • Measure baseline contractility parameters (e.g., beat rate, contraction amplitude, contraction and relaxation velocity) before adding any compounds.
  • For the "Continuous Exposure" group, repeat functional measurements at 24, 48, and 72 hours.
  • For the "Acute Exposure Control" group, perform a final functional measurement after the acute dose at 72 hours.

4. Data Analysis:

  • Compare the change in contractility parameters from baseline in the "Continuous Exposure" group at each time point. A significant decrease in the drug's effect from 24 to 72 hours could suggest tachyphylaxis.
  • Compare the magnitude of the response in the "Continuous Exposure" group at 72 hours to the "Acute Exposure Control" group. A blunted response in the continuously exposed cells would be indicative of tachyphylaxis.

Quantitative Data Summary (Hypothetical)

Treatment Group Time Point Change in Contraction Amplitude (%) Change in Systolic Ejection Time (%)
Vehicle Control 72h-5 ± 2%2 ± 1%
Acute Exposure 72h+45 ± 5%+30 ± 4%
Continuous Exposure 24h+48 ± 6%+32 ± 5%
48h+35 ± 5%+25 ± 4%
72h+20 ± 4%+15 ± 3%

Visualizations

Signaling Pathway of this compound

Omecamtiv_Mecarbil_Pathway cluster_sarcomere Sarcomere Actin Actin Filament Myosin Myosin Head (Low-Force State) Myosin_Active Myosin Head (High-Force, Force-Producing State) Myosin->Myosin_Active Power Stroke (Pi Release) Myosin_Active->Actin Strongly Bound Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin Binds to Myosin, Accelerates Pi Release Calcium Intracellular Ca2+ (Not directly affected)

Caption: Mechanism of this compound on the cardiac sarcomere.

Experimental Workflow for Tachyphylaxis Investigation

Tachyphylaxis_Workflow Start Culture Cardiomyocytes (e.g., hiPSC-CMs) Baseline Measure Baseline Contractility Start->Baseline Continuous_Treat Continuous Omecamtiv Mecarbil Exposure Baseline->Continuous_Treat Vehicle_Treat Vehicle Exposure Baseline->Vehicle_Treat Measure_24h Measure @ 24h Continuous_Treat->Measure_24h 24h Measure_48h Measure @ 48h Measure_24h->Measure_48h 24h Measure_72h_Cont Measure @ 72h Measure_48h->Measure_72h_Cont 24h Analysis Compare Responses: - Continuous over time - Continuous (72h) vs. Acute (72h) Measure_72h_Cont->Analysis Acute_Treat Acute Omecamtiv Mecarbil Dose @ 72h Vehicle_Treat->Acute_Treat 72h Measure_72h_Acute Measure Post-Dose Acute_Treat->Measure_72h_Acute Measure_72h_Acute->Analysis

Caption: Workflow to assess tachyphylaxis with this compound.

References

Technical Support Center: Investigating the Impact of Omecamtiv Mecarbil on Cardiac Troponin Levels in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the impact of Omecamtiv Mecarbil on cardiac troponin levels in experimental models.

Troubleshooting Guides

Issue 1: Unexpected Increase in Cardiac Troponin Levels

Question: We observed an increase in cardiac troponin I (cTnI) or cardiac troponin T (cTnT) levels in our experimental animals treated with this compound. Is this indicative of myocardial injury?

Answer: Not necessarily. While elevated troponin is a classic biomarker for myocardial necrosis, this compound has been observed to cause a modest, dose-dependent, and often asymptomatic increase in cardiac troponin levels in the absence of clinical evidence of ischemia.[1] In clinical trials, higher plasma concentrations of this compound were associated with a modest increase in cTnI, which peaked at around 6 weeks of treatment.[1]

Troubleshooting Steps:

  • Correlate with Functional Data: Assess cardiac function using echocardiography or other relevant techniques. An increase in troponin without a concomitant decline in cardiac function may be related to the mechanism of action of this compound rather than overt cardiotoxicity.

  • Histopathological Analysis: Perform histopathological examination of the cardiac tissue to look for evidence of myocardial necrosis, inflammation, or fibrosis. The absence of pathological findings would support a non-injurious mechanism for troponin elevation.

  • Dose-Response Relationship: Determine if the troponin increase is dose-dependent. A clear dose-response relationship may be consistent with the pharmacological effect of the drug.

  • Assay Specificity: Ensure the troponin assay being used is validated for the specific animal model. Cross-reactivity and interference can lead to inaccurate results.

Issue 2: High Variability in Troponin Measurements

Question: We are observing high variability in our cardiac troponin measurements between animals in the same treatment group. What could be the cause?

Answer: High variability in troponin measurements in experimental models can arise from several factors, including pre-analytical, analytical, and biological variability.

Troubleshooting Steps:

  • Standardize Sample Collection and Handling:

    • Ensure consistent timing of blood collection relative to drug administration.

    • Use a consistent blood collection site and technique to minimize tissue trauma.

    • Process blood samples (serum or plasma) promptly and consistently. Avoid repeated freeze-thaw cycles.

  • Assay Performance:

    • Verify the precision and accuracy of your troponin assay. Run quality control samples with each batch.

    • Consider the lower limit of quantification (LLOQ) of your assay. Measurements near the LLOQ will have higher variability.

    • Be aware of potential interferences from hemolysis, lipemia, or icterus, depending on the assay.

  • Biological Factors:

    • Consider the age and sex of the animals, as baseline troponin levels can vary.[2]

    • Underlying subclinical conditions in individual animals can affect troponin levels.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the this compound-associated increase in cardiac troponin levels?

A1: The exact mechanism is not fully elucidated in preclinical models. However, it is hypothesized that the intensified and prolonged interaction between actin and myosin induced by this compound may lead to an increased turnover of sarcomeric proteins, including troponin, resulting in a "leak" from cardiomyocytes without causing cell death. This is distinct from the large-scale release of troponin seen with ischemic myocardial necrosis.

Q2: Are there specific types of animal models of heart failure where the impact of this compound on troponin has been studied?

A2: While this compound has been studied in various animal models of heart failure, including canine models of pacing-induced heart failure and rodent models of cardiac injury, published studies have primarily focused on its effects on cardiac function and hemodynamics.[3] There is a lack of publicly available quantitative data specifically detailing the impact of this compound on cardiac troponin levels in these preclinical heart failure models.

Q3: Which cardiac troponin isoform (I or T) is preferred for measurement in animal models?

A3: Cardiac troponin I (cTnI) is often preferred in veterinary and preclinical research due to its high specificity for the myocardium.[4] While both cTnI and cTnT are valid biomarkers, some studies suggest that cTnI may be a more sensitive marker for myocardial injury in certain animal species.

Q4: Can I use a human cardiac troponin assay for my animal samples?

A4: It depends on the assay and the animal species. Some human troponin assays have been shown to cross-react with cardiac troponins from certain animal species, such as dogs and rats. However, it is crucial to validate the assay for the specific species and sample matrix to ensure accurate and reliable results. Species-specific assays are commercially available and are generally recommended.

Quantitative Data Summary

There is a notable lack of published quantitative data on the impact of this compound on cardiac troponin levels in experimental heart failure models. The available information is largely qualitative and derived from clinical studies.

FindingContextReference
Modest, asymptomatic increase in troponinObserved in clinical trials with this compound treatment.
Dose-dependent troponin elevationHigher plasma concentrations of this compound are associated with a greater increase in troponin levels in humans.
Peak troponin levels at 6 weeksIn a major clinical trial, the modest increase in cTnI peaked at 6 weeks of continuous therapy.
No evidence of ischemiaThe troponin elevation observed with this compound is generally not associated with clinical signs of myocardial ischemia.

Experimental Protocols

Protocol 1: Measurement of Cardiac Troponin I in Rat Serum using ELISA

This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • Rat-specific cardiac Troponin I (cTnI) ELISA kit

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Wash buffer (typically provided in the kit)

  • Stop solution (typically provided in the kit)

  • Serum samples from experimental animals

Procedure:

  • Sample Preparation:

    • Collect whole blood from rats via an appropriate method (e.g., tail vein, cardiac puncture).

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C.

    • Carefully collect the serum and store at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Assay Procedure:

    • Prepare standards and controls as per the kit instructions.

    • Add standards, controls, and serum samples to the appropriate wells of the microplate.

    • Add the detection antibody to each well.

    • Incubate the plate according to the kit's specified time and temperature.

    • Wash the wells multiple times with the wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of cTnI in the samples by interpolating their absorbance values from the standard curve.

    • Apply any necessary dilution factors to calculate the final concentration.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action on the cardiac sarcomere.

Experimental_Workflow cluster_Animal_Model Experimental Model cluster_Data_Collection Data Collection cluster_Analysis Analysis Animal_Model Induce Heart Failure (e.g., coronary ligation in rats) Treatment_Group Administer this compound (various doses) Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group Histopathology Histopathological Analysis of Heart Tissue Animal_Model->Histopathology At study termination Blood_Sampling Serial Blood Sampling (e.g., baseline, 1h, 6h, 24h, weekly) Treatment_Group->Blood_Sampling Cardiac_Function Echocardiography (Measure EF, FS, etc.) Treatment_Group->Cardiac_Function Control_Group->Blood_Sampling Control_Group->Cardiac_Function Troponin_Assay Cardiac Troponin ELISA (cTnI or cTnT) Blood_Sampling->Troponin_Assay Data_Analysis Correlate Troponin Levels with Cardiac Function and Histology Cardiac_Function->Data_Analysis Troponin_Assay->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for assessing this compound's effect on troponin.

References

controlling for confounding variables in Omecamtiv Mecarbil studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omecamtiv Mecarbil. The following information is designed to help control for confounding variables in both preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might this influence the study design?

This compound is a first-in-class selective cardiac myosin activator.[1] It directly targets the contractile apparatus of the heart muscle to improve cardiac function.[2] Specifically, it enhances the rate at which myosin heads enter the force-producing state with actin, thereby increasing the number of active cross-bridges during systole.[3] This leads to a prolonged systolic ejection time and increased stroke volume, without significantly altering intracellular calcium concentrations or myocardial oxygen consumption.[2][4]

Understanding this mechanism is crucial for study design as it differentiates this compound from traditional inotropic agents that often increase myocardial oxygen demand and carry a risk of arrhythmias. Experimental designs should include endpoints that capture these unique pharmacodynamics, such as systolic ejection time, stroke volume, and assessments of myocardial oxygen consumption.

Q2: A patient in our clinical trial on this compound has severely reduced ejection fraction. How might this affect the study outcome?

Patient heterogeneity, particularly in disease severity, is a significant potential confounding variable in this compound studies. Post-hoc analyses of the GALACTIC-HF trial demonstrated that patients with more severe heart failure, as defined by a lower left ventricular ejection fraction (LVEF), experienced a greater treatment benefit from this compound.

Troubleshooting:

  • Stratification: Stratify randomization by baseline LVEF to ensure a balanced distribution of patients with severe heart failure between the treatment and placebo groups.

  • Subgroup Analysis: Pre-specify subgroup analyses based on baseline LVEF to evaluate the consistency of the treatment effect across different levels of disease severity.

  • Inclusion Criteria: Consider enriching the study population with patients having a lower LVEF if the research question is focused on this subgroup.

Q3: We are observing variability in patient response to this compound. What are some potential sources of this heterogeneity?

Beyond LVEF, several other factors can contribute to variability in patient response:

  • Baseline Blood Pressure: The GALACTIC-HF trial showed that patients with a lower baseline systolic blood pressure (≤100 mmHg) appeared to derive greater benefit from this compound.

  • Race: While the GALACTIC-HF trial enrolled a diverse population, and the effects of this compound were generally consistent across racial groups, it is still a factor to consider in data analysis.

  • Concomitant Medications: The use of other heart failure medications can influence patient outcomes. The GALACTIC-HF trial population was generally well-treated with guideline-directed medical therapy.

  • Inpatient vs. Outpatient Status: The severity of illness and acuity of heart failure at the time of enrollment can be a confounder. GALACTIC-HF included both hospitalized and recently hospitalized patients.

Troubleshooting:

  • Comprehensive Data Collection: Collect detailed baseline data on demographics, comorbidities, concomitant medications, and clinical status.

  • Statistical Adjustment: Utilize multivariable regression models to adjust for potential confounding variables in the analysis.

  • Propensity Score Matching: In observational studies, propensity score matching can be used to balance baseline characteristics between treatment and control groups.

Q4: Are there any known significant drug-drug interactions with this compound that we should control for?

While specific drug-drug interaction studies are ongoing, it's important to consider the potential for interactions, especially with medications commonly used in patients with heart failure. For example, a study investigating the co-administration of this compound with omeprazole, a proton pump inhibitor, found no clinically significant pharmacokinetic interactions.

Troubleshooting:

  • Medication Reconciliation: Maintain a detailed and accurate record of all concomitant medications for each study participant.

  • Pharmacokinetic Sub-studies: If a potential interaction is suspected, consider designing a pharmacokinetic sub-study to formally evaluate it.

Q5: We are planning a preclinical study with this compound. What are some key confounding variables to consider in an in vitro or animal model?

Controlling for confounding variables is equally critical in preclinical research to ensure the validity of the findings.

In Vitro Studies:

  • Cell Line/Source: The type and source of cardiomyocytes (e.g., primary cells, iPSC-derived) can influence contractile properties and drug response.

  • Culture Conditions: Variations in media composition, temperature, and CO2 levels can affect cell health and experimental outcomes.

  • Plate Position Effects: "Edge effects" in multi-well plates can lead to non-uniform cell growth and responses.

  • Operator Variability: Differences in pipetting techniques and timing of reagent addition can introduce errors.

Animal Models:

  • Species and Model of Heart Failure: The choice of animal and the method used to induce heart failure (e.g., myocardial infarction, pressure overload) will impact the pathophysiology and drug response.

  • Age and Sex: These are fundamental biological variables that can influence cardiovascular physiology and drug metabolism.

  • Housing Conditions: Environmental factors such as cage density, light-dark cycles, and diet can affect animal stress levels and physiology.

Troubleshooting Guides

Clinical Trial Troubleshooting
IssuePotential Cause(s)Recommended Action(s)
Unexpectedly high placebo response - Subjective endpoints (e.g., dyspnea) - Natural fluctuations in disease state - Inconsistent assessment methods- Use objective, quantitative endpoints where possible. - Standardize all assessment procedures and train staff thoroughly. - Consider a placebo run-in period to stabilize patients and identify placebo responders.
Baseline imbalances between treatment groups despite randomization - Chance, especially in smaller studies - Inadequate randomization method- Perform a detailed comparison of baseline characteristics. - Use multivariable statistical models to adjust for any significant imbalances in the final analysis. - For future studies, consider stratified randomization for key prognostic factors.
Missing data - Patient withdrawal - Missed visits - Data entry errors- Implement strategies to minimize missing data during the trial. - Use appropriate statistical methods to handle missing data, such as multiple imputation, which is generally preferred over complete case analysis.
Preclinical Study Troubleshooting
IssuePotential Cause(s)Recommended Action(s)
High variability in in vitro contractility measurements - Inconsistent cell culture conditions - Operator variability - Reagent batch-to-batch differences- Standardize all cell culture and experimental protocols. - Randomize sample placement on plates to mitigate edge effects. - Use a single batch of key reagents for the entire experiment or perform validation between batches.
Inconsistent induction of heart failure in animal models - Surgical variability - Genetic background of animals- Ensure consistent surgical technique through rigorous training and standardization. - Use animals from a single, reputable supplier with a well-defined genetic background.
Lack of translation from preclinical to clinical findings - Species-specific differences in cardiac physiology and drug metabolism - The chosen animal model may not fully recapitulate human heart failure.- Use multiple preclinical models, including both small and large animals where appropriate, to assess the robustness of the findings. - Consider using human iPSC-derived cardiomyocytes for in vitro studies to improve clinical relevance.

Data Presentation

Table 1: Baseline Characteristics of Patients in Major this compound Clinical Trials
CharacteristicATOMIC-AHF (N=606)COSMIC-HF (N=448)GALACTIC-HF (N=8256)
Mean Age (years) ~64~6365
Female (%) ~30%~23%21%
Mean LVEF (%) 26%≤40% (inclusion criteria)27%
NYHA Class III/IV (%) N/A (Acute HF)100% (Class II/III)47%
Ischemic Etiology (%) ~62%~57%54%
Mean Systolic Blood Pressure (mmHg) ~118~120~116
Median NT-proBNP (pg/mL) ≥1600 (inclusion criteria)≥200 (inclusion criteria)1971
Table 2: Key Efficacy Outcomes in this compound Clinical Trials
OutcomeATOMIC-AHFCOSMIC-HFGALACTIC-HF
Primary Endpoint No significant improvement in dyspneaMet primary pharmacokinetic objectiveReduction in composite of first HF event or CV death (HR 0.92)
Change in Systolic Ejection Time IncreasedIncreased (25 ms)Increased
Change in Stroke Volume N/AIncreased (3.6 mL)Increased
Change in LV End-Systolic Diameter DecreasedDecreased (-1.8 mm)Decreased
Change in NT-proBNP N/ADecreased (-970 pg/mL)Decreased

Experimental Protocols

Protocol 1: Controlling for Patient Heterogeneity in a Clinical Trial

This protocol outlines a general approach to controlling for confounding by patient heterogeneity in a randomized, placebo-controlled clinical trial of this compound.

  • Define Subgroups of Interest: Based on prior evidence (e.g., GALACTIC-HF), pre-specify subgroups of interest, such as patients with LVEF ≤28% vs. >28%, and systolic blood pressure ≤100 mmHg vs. >100 mmHg.

  • Stratified Randomization: Implement a stratified randomization scheme to ensure a balanced distribution of participants from these key subgroups into the treatment and placebo arms.

  • Comprehensive Baseline Data Collection: Collect detailed baseline data for all participants, including demographics, medical history, comorbidities, concomitant medications, NYHA class, LVEF, and natriuretic peptide levels.

  • Statistical Analysis Plan:

    • The primary analysis should be an intent-to-treat analysis comparing the primary endpoint between the this compound and placebo groups.

    • Use a Cox proportional hazards model to analyze time-to-event data, adjusting for pre-specified baseline covariates that may be clinically important or show a slight imbalance between groups.

    • Conduct pre-specified subgroup analyses for the defined subgroups of interest. Use interaction tests to assess for heterogeneity of treatment effect.

  • Handling Missing Data: Detail the plan for handling missing data in the statistical analysis plan. Multiple imputation is the recommended approach for missing covariate or outcome data.

Protocol 2: Controlling for Confounders in a Preclinical In Vitro Contractility Assay

This protocol provides a framework for controlling for common confounders in an in vitro assay measuring the effect of this compound on cardiomyocyte contractility.

  • Cell Culture Standardization:

    • Use a single, well-characterized cell line (e.g., human iPSC-derived cardiomyocytes) from a reputable source.

    • Maintain consistent cell culture conditions (media, supplements, temperature, humidity, CO2).

    • Use cells within a defined passage number range.

  • Experimental Design:

    • Randomize the assignment of different concentrations of this compound and vehicle control to the wells of the microplate to avoid systematic bias from plate position effects.

    • Include a positive control (a compound with a known inotropic effect) to validate the assay's sensitivity.

  • Assay Procedure:

    • Develop a standardized, detailed protocol for all experimental steps, including cell plating density, drug incubation times, and measurement procedures.

    • Ensure all operators are thoroughly trained on the protocol to minimize variability.

    • Use automated liquid handlers where possible to improve precision and reduce operator-to-operator variability.

  • Data Analysis:

    • Normalize contractility measurements to the vehicle control to account for inter-plate variability.

    • Use appropriate statistical tests to compare the effects of different this compound concentrations to the vehicle control.

    • Consider using a mixed-effects model to account for variability between different experimental batches.

Mandatory Visualizations

G cluster_0 This compound cluster_1 Cardiac Myosin cluster_2 Cellular Effects cluster_3 Clinical Outcomes OM This compound Myosin Cardiac Myosin OM->Myosin Activates Actin Actin Myosin->Actin Cross-bridge formation Systole Prolonged Systolic Ejection Time Myosin->Systole Contractility Increased Contractility Myosin->Contractility SV Increased Stroke Volume Contractility->SV HF_Events Reduced Heart Failure Events SV->HF_Events

Caption: Signaling pathway of this compound.

G cluster_0 Study Design Phase cluster_1 Data Collection Phase cluster_2 Analysis Phase cluster_3 Outcome Randomization Randomization BaselineData Comprehensive Baseline Data Collection Randomization->BaselineData Stratification Stratification (e.g., by LVEF, SBP) Stratification->BaselineData InclusionExclusion Inclusion/Exclusion Criteria InclusionExclusion->BaselineData Multivariable Multivariable Adjustment BaselineData->Multivariable ConcomitantMeds Record Concomitant Medications ConcomitantMeds->Multivariable UnbiasedEffect Unbiased Estimate of Treatment Effect Multivariable->UnbiasedEffect Subgroup Subgroup Analysis Subgroup->UnbiasedEffect MissingData Handle Missing Data (e.g., Multiple Imputation) MissingData->UnbiasedEffect

Caption: Experimental workflow for controlling confounders in clinical trials.

G Treatment This compound Treatment Outcome Clinical Outcome (e.g., Reduced HF Events) Treatment->Outcome Observed Association Confounder Confounding Variable (e.g., Disease Severity) Confounder->Treatment Influences Treatment Assignment Confounder->Outcome Influences Outcome

Caption: Logical relationship between treatment, outcome, and a confounder.

References

Validation & Comparative

A Comparative Guide to Cardiac Myosin Activators: Omecamtiv Mecarbil and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heart failure therapeutics, particularly for heart failure with reduced ejection fraction (HFrEF), direct modulation of cardiac muscle contractility at the sarcomere level represents a novel and targeted approach. This guide provides a detailed comparison of Omecamtiv Mecarbil, a first-in-class cardiac myosin activator, with other emerging activators, focusing on their mechanism of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

Introduction to Cardiac Myosin Activators

Traditional inotropic agents used in heart failure often increase intracellular calcium concentration or cAMP levels, which can lead to adverse events such as arrhythmias and increased myocardial oxygen consumption[1][2]. Cardiac myosin activators, or myotropes, offer a distinct mechanism by directly targeting the cardiac myosin heavy chain, the motor protein responsible for generating force and contraction in the heart muscle. By allosterically modulating the enzymatic activity of myosin, these agents aim to increase the efficiency of contraction without significantly altering intracellular calcium levels[1][2][3].

This compound is the most extensively studied compound in this class. It selectively binds to the catalytic domain of cardiac myosin, accelerating the rate-limiting step of phosphate release from the actin-myosin complex. This leads to an increased number of myosin heads productively engaged with actin during systole, thereby prolonging the systolic ejection time and increasing stroke volume without a corresponding increase in myocardial oxygen demand.

Comparative Analysis: this compound vs. Danicamtiv

Danicamtiv is a second-generation cardiac myosin activator that has emerged as a key comparator to this compound. While both agents share the same fundamental mechanism of activating cardiac myosin, preclinical and early clinical data suggest potential differences in their profiles, particularly concerning diastolic function.

Preclinical and In Vitro Data

Initial studies suggest that while both this compound and Danicamtiv increase myocardial force output, Danicamtiv may have a less pronounced effect on slowing cross-bridge detachment kinetics. This could translate to a more favorable diastolic profile, with less impairment of cardiac relaxation. One comparative study noted that for similar increases in left ventricular stroke volume, danicamtiv reduced diastolic performance and myocardial relaxation less than OM.

ParameterThis compoundDanicamtivReference
Mechanism Allosteric activator of cardiac myosin ATPaseAllosteric activator of cardiac myosin ATPase
Effect on Cross-Bridge Cycling Increases the number of force-producing cross-bridges; prolongs the duration of the power strokeIncreases the number of force-producing cross-bridges; may have a less pronounced effect on slowing detachment
In Vitro Force Generation Increases Ca2+ sensitivity of force generationSimilar Ca2+ sensitivity of force generation to untreated preparations
Cross-Bridge Kinetics Significantly slows the rate of force relaxationLess pronounced slowing of cross-bridge kinetics compared to this compound
Clinical Data

Clinical trials have provided valuable insights into the efficacy and safety of both compounds.

This compound:

The COSMIC-HF (Chronic Oral Study of Myosin Activation to Increase Contractility in Heart Failure) Phase 2 trial demonstrated that this compound improved cardiac function in patients with chronic heart failure. The larger GALACTIC-HF (Global Approach to Lowering Adverse Cardiac Outcomes Through Improving Contractility in Heart Failure) Phase 3 trial showed a modest but statistically significant reduction in the primary composite endpoint of heart failure events or cardiovascular death.

COSMIC-HF (Phase 2) This compound (PK-Titration)Placebop-valueReference
Change in Systolic Ejection Time (ms)+25.0-<0.0001
Change in Stroke Volume (mL)+3.6-0.0217
Change in LV End-Systolic Diameter (mm)-1.8-0.0027
Change in LV End-Diastolic Diameter (mm)-1.3-0.0128
Change in Heart Rate (bpm)-3.0-0.0070
Change in NT-proBNP (pg/mL)-970-0.0069
GALACTIC-HF (Phase 3) This compoundPlaceboHazard Ratio (95% CI)p-valueReference
Primary Composite Endpoint (HF event or CV death)37.0%39.1%0.92 (0.86-0.99)0.0252
Cardiovascular Death19.6%19.4%1.01 (0.92-1.11)0.86

Danicamtiv:

A Phase 2a trial of Danicamtiv in patients with HFrEF demonstrated that the drug was well-tolerated and improved left ventricular systolic function. Notably, the study also reported improvements in left atrial function.

Danicamtiv Phase 2a Trial Danicamtiv (High Concentration)Placebop-valueReference
Change in Stroke Volume (mL)+7.8-<0.01
Change in Global Longitudinal Strain (%)-1.0-<0.05
Change in Global Circumferential Strain (%)-3.3-<0.01
Change in LA Minimal Volume Index (mL/m²)-2.4-<0.01
Change in LA Function Index+6.1-<0.01

Signaling Pathways and Experimental Workflows

The mechanism of action of cardiac myosin activators directly involves the modulation of the cross-bridge cycle at the sarcomere level.

Myosin_Activation_Pathway cluster_sarcomere Sarcomere cluster_drug_action Drug Action Myosin Cardiac Myosin CrossBridge Actin-Myosin Cross-Bridge Myosin->CrossBridge Binds ATPase Myosin ATPase Activity Myosin->ATPase Actin Actin Filament Actin->CrossBridge Force Force Production (Contraction) CrossBridge->Force Prolonged_Systole Prolonged Systolic Ejection Time Force->Prolonged_Systole Omecamtiv This compound (Cardiac Myosin Activator) Omecamtiv->Myosin Binds to Pi_Release Phosphate (Pi) Release ATPase->Pi_Release Accelerates Pi_Release->CrossBridge Stabilizes Pre-Powerstroke State Experimental_Workflow cluster_biochem Biochemical Characterization cluster_invitro In Vitro Functional Evaluation Start Compound Synthesis and Screening Biochemical Biochemical Assays Start->Biochemical InVitro In Vitro Functional Assays Biochemical->InVitro Promising Candidates Data Data Analysis and Lead Optimization Biochemical->Data ATPase_Assay Myosin ATPase Assay Binding_Assay Myosin Binding Assay InVivo In Vivo Animal Models InVitro->InVivo InVitro->Data Motility_Assay In Vitro Motility Assay Skinned_Fiber Skinned Muscle Fiber Force Measurement Clinical Clinical Trials InVivo->Clinical Preclinical Efficacy & Safety InVivo->Data Clinical->Data Data->Start Iterative Improvement

References

Validating Omecamtiv Mecarbil's Mechanism: A Comparative Guide Using Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Omecamtiv Mecarbil, a first-in-class cardiac myosin activator, has emerged as a novel therapeutic agent for heart failure with reduced ejection fraction (HFrEF). Its unique mechanism of directly targeting the sarcomere offers a potential advantage over traditional inotropic agents that modulate intracellular calcium concentration. This guide provides an objective comparison of this compound's performance with alternative myosin modulators and conventional therapies, supported by experimental data from genetic models of heart disease.

Mechanism of Action: A Direct Approach to Enhancing Cardiac Contractility

This compound enhances cardiac contractility by binding to an allosteric site on the cardiac myosin heavy chain, the molecular motor of the heart.[1][2] This binding event stabilizes the pre-powerstroke state of myosin, leading to an increased number of myosin heads available to bind to actin.[1] The primary mechanism involves accelerating the rate of phosphate release from the myosin-ADP-Pi complex, which is a key step in the transition to the strongly bound, force-producing state.[3] This results in a prolonged systolic ejection time and increased stroke volume without significantly altering the rate of force development or intracellular calcium levels.[3]

Validation in Genetic Models of Heart Failure

Genetically modified mouse models provide a powerful platform to investigate the therapeutic potential and validate the mechanism of action of novel cardiac drugs. Studies utilizing such models have been instrumental in elucidating the effects of this compound on cardiac muscle function at the molecular level.

Dilated Cardiomyopathy (DCM) Model (Tropomyosin E54K Mutation)

A transgenic mouse model expressing a mutant α-tropomyosin (E54K) that causes dilated cardiomyopathy was used to evaluate the efficacy of this compound. In this model, the mutation impairs the actin-myosin interaction, leading to depressed contractility.

Key Findings:

  • This compound treatment restored the Ca2+ sensitivity of myofilament tension and ATPase activity in the DCM model to levels observed in non-transgenic controls.

  • The drug did not alter the phosphorylation levels of sarcomeric proteins, confirming its direct action on the myosin motor.

Nemaline Myopathy Model (Nebulin Knockout)

A conditional nebulin knockout (cKO) mouse model, which exhibits skeletal muscle weakness and expresses the same cardiac myosin isoform (β-MHC) as type I muscle fibers, was used to study the effects of this compound.

Key Findings:

  • This compound increased the calcium sensitivity of single muscle fibers from the soleus muscle of the nebulin cKO mice.

  • The drug increased specific force at submaximal Ca2+ concentrations without affecting maximal active force.

Cardiac Myosin Binding Protein-C (cMyBP-C) Knockout Model

A knockout mouse model for cardiac myosin binding protein-C (cMyBP-C), which is associated with hypertrophic cardiomyopathy and characterized by hypercontractile cross-bridge kinetics, was utilized to investigate the impact of this compound.

Key Findings:

  • This compound slowed the abnormally fast cross-bridge detachment rate in the cMyBP-C knockout myocardium.

  • The drug normalized the hypercontractile kinetics, suggesting its potential to correct abnormal cross-bridge function in certain cardiomyopathies.

Comparative Performance with Alternative Therapies

The therapeutic landscape for heart failure includes other myosin modulators and traditional inotropic agents. Understanding their distinct mechanisms and effects is crucial for targeted drug development.

Mavacamten: A Cardiac Myosin Inhibitor

Mavacamten is a first-in-class cardiac myosin inhibitor that has been approved for the treatment of obstructive hypertrophic cardiomyopathy (HCM). It also binds to an allosteric site on cardiac myosin but has an opposing effect to this compound.

Mechanism of Action: Mavacamten stabilizes the "off" or sequestered state of myosin, reducing the number of available actin-binding heads and thereby decreasing contractility.

Danicamtiv: A Novel Cardiac Myosin Activator

Danicamtiv is another cardiac myosin activator that has shown promise in preclinical and early clinical studies.

Mechanism of Action: Similar to this compound, Danicamtiv increases the number of myosin heads in the "on" state and slows cross-bridge turnover by inhibiting ADP release. This leads to increased force and calcium sensitivity.

Traditional Inotropes (e.g., Dobutamine)

Traditional inotropic agents, such as the β-adrenergic agonist dobutamine, increase cardiac contractility by modulating intracellular calcium levels.

Mechanism of Action: Dobutamine stimulates β1-adrenergic receptors, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA phosphorylates various proteins involved in calcium handling, resulting in an increased intracellular calcium transient and enhanced contractility.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing genetic models and in vitro assays to compare the effects of this compound and alternative therapies.

Table 1: Effect of this compound on Myofilament Ca2+ Sensitivity in a Dilated Cardiomyopathy (Tropomyosin E54K) Mouse Model

ParameterGenotypeVehicleThis compound (316 nM)
pCa50 for Tension Non-Transgenic (NTG)5.91 ± 0.036.05 ± 0.03
DCM (TM E54K)5.70 ± 0.025.82 ± 0.02
pCa50 for ATPase Activity Non-Transgenic (NTG)5.95 ± 0.046.08 ± 0.04
DCM (TM E54K)5.73 ± 0.066.07 ± 0.04

pCa50 represents the negative logarithm of the calcium concentration required for half-maximal activation. An increase in pCa50 indicates increased calcium sensitivity.

Table 2: Comparative Effects of Myosin Modulators on Cross-Bridge Kinetics

ParameterThis compoundMavacamtenDanicamtiv
Rate of Force Redevelopment (ktr) DecreasedIncreasedDecreased
Actin-Myosin Detachment Rate DecreasedIncreasedDecreased
ATPase Activity Decreased (at high concentrations)DecreasedDecreased

Table 3: Comparison of this compound and Dobutamine on Cardiomyocyte Contractility

ParameterThis compound (1 µM)Dobutamine (1 µM)
Peak Sarcomere Shortening IncreasedIncreased
Ca2+ Transient Amplitude No significant changeIncreased
Time to Peak Shortening ProlongedShortened
Time to 50% Relaxation ProlongedShortened

Experimental Protocols

Preparation of Skinned Myocardial Fibers
  • Tissue Extraction: Hearts are rapidly excised from anesthetized mice and placed in ice-cold relaxing solution.

  • Fiber Bundle Dissection: Small bundles of muscle fibers (trabeculae or papillary muscles) are dissected from the left ventricle.

  • Skinning: The fiber bundles are incubated in a skinning solution containing a detergent (e.g., 1% Triton X-100) for a specified period (e.g., 30 minutes) to permeabilize the cell membranes while leaving the myofilament structure intact.

  • Storage: Skinned fibers are stored in a relaxing solution containing 50% glycerol at -20°C.

Measurement of Myofibrillar ATPase Activity
  • Fiber Preparation: Skinned fiber bundles are attached to a force transducer and length controller.

  • Solution Exchange: The fiber is bathed in a series of activating solutions with varying calcium concentrations (pCa).

  • ATPase Measurement: The ATPase activity is measured using a coupled enzyme assay. The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in NADH concentration, monitored by its absorbance at 340 nm, is proportional to the rate of ATP hydrolysis.

Measurement of the Rate of Force Redevelopment (ktr)
  • Fiber Activation: The skinned fiber is maximally activated in a high-calcium solution.

  • Slack-Restretch Maneuver: A rapid slack is introduced to the fiber, causing force to drop to zero as the cross-bridges detach. The fiber is then rapidly restretched to its original length.

  • Force Redevelopment: The rate at which force redevelops is measured. The time course of force redevelopment is fitted with a single exponential equation to determine the rate constant, ktr.

Visualizing the Mechanisms

This compound Signaling Pathway

Omecamtiv_Mecarbil_Pathway cluster_extracellular Extracellular cluster_intracellular Cardiomyocyte cluster_sarcomere Sarcomere This compound This compound Myosin Myosin This compound->Myosin Binds to allosteric site CrossBridge Actin-Myosin Cross-Bridge Myosin->CrossBridge Increased rate of Pi release ADP_Pi ADP + Pi Myosin->ADP_Pi Actin Actin Actin->CrossBridge Contraction Increased Contractility CrossBridge->Contraction Prolonged attachment ATP ATP ATP->Myosin Hydrolysis

Caption: Signaling pathway of this compound in a cardiomyocyte.

Experimental Workflow for Skinned Fiber Analysis

Skinned_Fiber_Workflow cluster_measurements Functional Measurements start Start heart_excision Heart Excision (Genetic Mouse Model) start->heart_excision fiber_dissection Fiber Bundle Dissection heart_excision->fiber_dissection skinning Membrane Skinning (Triton X-100) fiber_dissection->skinning mounting Mounting on Apparatus skinning->mounting force_pCa Force-pCa Relationship mounting->force_pCa atpase ATPase Activity mounting->atpase ktr ktr Measurement mounting->ktr data_analysis Data Analysis force_pCa->data_analysis atpase->data_analysis ktr->data_analysis end End data_analysis->end

Caption: Experimental workflow for analyzing skinned myocardial fibers.

Logical Relationship of Myosin Modulators

Myosin_Modulators cluster_activators Activators cluster_inhibitors Inhibitors Myosin Cardiac Myosin Omecamtiv This compound Omecamtiv->Myosin Binds to same allosteric site Contractility_Up Increased Contractility Omecamtiv->Contractility_Up Increases Contractility Danicamtiv Danicamtiv Danicamtiv->Myosin Similar binding and activation Danicamtiv->Contractility_Up Increases Contractility Mavacamten Mavacamten Mavacamten->Myosin Contractility_Down Decreased Contractility Mavacamten->Contractility_Down Decreases Contractility

Caption: Functional relationship of different cardiac myosin modulators.

References

A Comparative Analysis of Omecamtiv Mecarbil and Levosimendan for Heart Failure Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct mechanisms, experimental data, and clinical outcomes of two inotropic agents in heart failure therapy.

This guide provides a detailed comparative analysis of Omecamtiv Mecarbil, a novel cardiac myosin activator, and Levosimendan, a calcium sensitizer and potassium channel opener. Both drugs aim to improve cardiac contractility in heart failure, but through fundamentally different molecular pathways. This document outlines their mechanisms of action, presents key quantitative data from preclinical and clinical studies in structured tables, details the experimental protocols for pivotal assays, and visualizes the signaling pathways using Graphviz diagrams.

Mechanism of Action

This compound: A Direct Cardiac Myosin Activator

This compound is a first-in-class small molecule that directly targets the cardiac sarcomere to enhance systolic function.[1][2] It selectively binds to the catalytic domain of cardiac myosin, the motor protein responsible for converting chemical energy into mechanical force for muscle contraction.[1][3] By stabilizing the pre-powerstroke state of myosin, this compound increases the number of myosin heads that are bound to actin during systole.[4] This leads to a prolonged systolic ejection time and increased stroke volume, ultimately improving cardiac efficiency without significantly altering intracellular calcium concentrations or myocardial oxygen consumption.

Levosimendan: A Dual-Action Inodilator

Levosimendan exerts its therapeutic effects through a dual mechanism of action. Firstly, it acts as a calcium sensitizer by binding to cardiac troponin C in a calcium-dependent manner. This binding stabilizes the troponin C molecule in its active conformation, enhancing the contractile response of the myofilaments to existing intracellular calcium levels. This inotropic effect is achieved without increasing myocardial oxygen demand. Secondly, Levosimendan opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to vasodilation. This vasodilatory action reduces both preload and afterload on the heart, further improving cardiac output.

Signaling Pathways

The distinct mechanisms of this compound and Levosimendan are illustrated in the following signaling pathway diagrams.

Omecamtiv_Mecarbil_Pathway cluster_sarcomere Cardiac Sarcomere cluster_drug myosin Cardiac Myosin Head actin Actin Filament myosin->actin Weakly Binds myosin->actin Increased number of strongly bound heads adp_pi ADP + Pi myosin->adp_pi Hydrolyzes force Force Production (Contraction) myosin->force Power Stroke atp ATP atp->myosin Binds omecamtiv Omecamtiv Mecarbil omecamtiv->myosin Allosterically Binds & Stabilizes Pre-Powerstroke State Levosimendan_Pathway cluster_myocyte Cardiac Myocyte cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_drug ca Intracellular Ca2+ tnc Troponin C ca->tnc Binds contraction Myofilament Contraction tnc->contraction tnc->contraction Increased Ca2+ Sensitivity katp ATP-sensitive K+ Channel (KATP) hyperpolarization Hyperpolarization katp->hyperpolarization Opening vasodilation Vasodilation (Reduced Preload & Afterload) hyperpolarization->vasodilation levosimendan Levosimendan levosimendan->tnc Binds to Ca2+-saturated Troponin C levosimendan->katp Opens Channel Experimental_Workflow cluster_omecamtiv Myosin ATPase Activity Assay cluster_levosimendan Myofilament Ca2+ Sensitivity Assay A1 Purify Cardiac Myosin & Actin A2 Combine Myosin, Actin, & this compound A1->A2 A3 Initiate with ATP A2->A3 A4 Measure Inorganic Phosphate Release A3->A4 A5 Calculate ATPase Rate A4->A5 B1 Prepare Skinned Cardiac Muscle Fiber B2 Mount Fiber to Force Transducer B1->B2 B3 Expose to Varying Ca2+ Concentrations B2->B3 B4 Measure Isometric Force B3->B4 B5 Repeat with Levosimendan B4->B5 B6 Determine pCa50 Shift B5->B6

References

A Comparative Study of Omecamtiv Mecarbil and Mavacamten in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiac pharmacotherapy, the modulation of myosin activity has emerged as a promising strategy for treating heart failure. Two drugs at the forefront of this approach, Omecamtiv Mecarbil and Mavacamten, offer opposing mechanisms of action on the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes. This guide provides a detailed comparative analysis of these two agents, supported by experimental data, to inform research and drug development efforts.

Mechanism of Action: An Antagonistic Relationship

This compound and Mavacamten both target the cardiac myosin heavy chain, the motor protein responsible for generating force and shortening of the sarcomere. However, they exert opposite effects on its function.[1][2][3][4][5]

This compound is a cardiac myosin activator . It accelerates the rate-limiting step of the cross-bridge cycle, specifically the transition of myosin to a state that is strongly bound to actin. This leads to an increased number of myosin heads actively engaged with actin at any given time, thereby enhancing the force and duration of systolic contraction without significantly altering intracellular calcium concentrations.

Mavacamten , in contrast, is a cardiac myosin inhibitor . It selectively and reversibly binds to the cardiac myosin ATPase, reducing the availability of myosin heads for actin binding. Mavacamten stabilizes an auto-inhibited, energy-sparing state of the myosin head, leading to a decrease in the number of force-producing cross-bridges. This results in reduced myocardial contractility and improved diastolic relaxation.

Interestingly, recent crystallographic studies have revealed that both this compound and Mavacamten bind to the same pocket on the myosin molecule, despite their antagonistic effects. Their differential impact on myosin function arises from how they uniquely influence the allostery of the motor protein.

Comparative Data on Cardiomyocyte Function

The following tables summarize the quantitative effects of this compound and Mavacamten on key parameters of cardiomyocyte function.

Table 1: Effects on Myosin ATPase Activity

ParameterThis compoundMavacamten
Effect ActivatorInhibitor
Mechanism Increases the rate of phosphate release, accelerating the transition to the strongly-bound state.Inhibits ATPase activity, reducing the number of active myosin heads.
Reported kcat Change Slows the maximal actin-activated ATPase activity by over 4-fold.Decreases kcat from 2.02 s-1 to 0.48 s-1 in one study.
Reported Km Change Reduces the actin concentration required for half-maximal ATPase by 30-fold.Increases Km from 17.6 µM to 35.3 µM in one study.

Table 2: Effects on Cardiomyocyte Contractility

ParameterThis compoundMavacamten
Effect Increases contractilityDecreases contractility
Force Generation Increases force at submaximal Ca2+ concentrations.Decreases maximal force generation.
Kinetics Slows the kinetics of force development and relaxation.Reduces time to peak tension and accelerates relaxation.
Fractional Shortening Increased at low concentrations (0.03 µM), but not significantly at higher concentrations.Decreases fractional shortening.

Table 3: Effects on Myofilament Calcium Sensitivity

ParameterThis compoundMavacamten
Effect Increases Ca2+ sensitivityDecreases Ca2+ sensitivity
Mechanism Enhances the duty ratio of myosin, leading to increased Ca2+ sensitivity.Reduces the number of available cross-bridges, leading to decreased Ca2+ sensitivity.
pCa50 Shift Increases pCa50 (leftward shift).Decreases pCa50 (rightward shift).
EC50 for Ca2+ sensitization 0.08 ± 0.01 µM in one study.Not explicitly reported in the provided results.

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of these drugs and a typical experimental approach for their comparison, the following diagrams are provided.

cluster_OM This compound Pathway cluster_Mava Mavacamten Pathway OM This compound Myosin_OM Cardiac Myosin OM->Myosin_OM Binds to CrossBridge_OM ↑ Cross-Bridge Formation (Increased Duty Ratio) Myosin_OM->CrossBridge_OM Accelerates transition to strongly-bound state Actin_OM Actin Actin_OM->CrossBridge_OM Contraction_OM ↑ Force & Duration of Contraction CrossBridge_OM->Contraction_OM Mava Mavacamten Myosin_Mava Cardiac Myosin Mava->Myosin_Mava Binds to CrossBridge_Mava ↓ Cross-Bridge Formation (Stabilizes inhibited state) Myosin_Mava->CrossBridge_Mava Inhibits ATPase activity Actin_Mava Actin Actin_Mava->CrossBridge_Mava Contraction_Mava ↓ Force of Contraction CrossBridge_Mava->Contraction_Mava

Caption: Signaling pathways of this compound and Mavacamten.

cluster_assays Functional Assays start Cardiomyocyte Isolation (e.g., from animal models or iPSCs) prep Skinned Fiber Preparation or Intact Cardiomyocyte Culture start->prep exp_setup Experimental Setup (e.g., IonOptix, Atomic Force Microscopy) prep->exp_setup treatment Treatment with: - this compound (various conc.) - Mavacamten (various conc.) - Vehicle Control exp_setup->treatment contractility Contractility Measurement (Sarcomere length, Force) data Data Acquisition & Analysis contractility->data calcium Calcium Sensitivity Measurement (Force-pCa relationship) calcium->data atpase Myosin ATPase Activity Assay atpase->data treatment->contractility treatment->calcium treatment->atpase results Comparative Analysis of EC50, Maximal Effect, Kinetics data->results

Caption: Experimental workflow for comparing this compound and Mavacamten.

Detailed Experimental Protocols

The following outlines typical methodologies for key experiments cited in the comparison of this compound and Mavacamten.

Cardiomyocyte Isolation and Skinned Fiber Preparation
  • Objective: To obtain viable cardiomyocytes or demembranated muscle fibers for functional assays.

  • Protocol:

    • Hearts are excised from animal models (e.g., rats, mice) and subjected to retrograde Langendorff perfusion with a collagenase-containing solution to digest the extracellular matrix.

    • The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

    • For skinned fiber preparations, small bundles of muscle fibers are dissected and chemically permeabilized (skinned) using a detergent like Triton X-100. This removes the cell membranes, allowing for direct control of the intracellular environment (e.g., Ca2+ concentration).

Measurement of Cardiomyocyte Contractility
  • Objective: To assess the effects of the compounds on the contractile properties of cardiomyocytes.

  • Protocol (using systems like IonOptix):

    • Isolated cardiomyocytes are placed in a chamber on an inverted microscope stage and perfused with a physiological buffer.

    • Cells are field-stimulated to contract at a set frequency.

    • A high-speed camera captures images of the contracting cell, and edge-detection software tracks the change in sarcomere length or cell length over time.

    • Parameters such as fractional shortening, velocity of shortening and relaxation, and time to peak contraction are quantified before and after the addition of this compound or Mavacamten at various concentrations.

Force-pCa Relationship (Calcium Sensitivity)
  • Objective: To determine the effect of the compounds on the sensitivity of the myofilaments to calcium.

  • Protocol (using skinned muscle fibers):

    • A single skinned muscle fiber is attached between a force transducer and a motor.

    • The fiber is sequentially bathed in solutions with precisely buffered free Ca2+ concentrations (expressed as pCa, the negative log of the molar calcium concentration).

    • The steady-state isometric force generated at each pCa is recorded.

    • The force-pCa data are fitted to a Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is produced) and the Hill coefficient.

    • The protocol is repeated in the presence of different concentrations of this compound or Mavacamten to assess any shift in the force-pCa relationship.

Myosin ATPase Activity Assay
  • Objective: To measure the rate of ATP hydrolysis by myosin in the presence and absence of the compounds.

  • Protocol (e.g., NADH-coupled assay):

    • Purified cardiac myosin or heavy meromyosin (HMM) is incubated in a reaction buffer containing actin, ATP, and a regenerating system (pyruvate kinase and phosphoenolpyruvate) coupled to an NADH-consuming enzyme (lactate dehydrogenase).

    • The rate of ATP hydrolysis is determined by measuring the decrease in NADH absorbance at 340 nm using a spectrophotometer.

    • The assay is performed at varying actin concentrations to determine the maximal ATPase rate (kcat) and the actin concentration required for half-maximal activity (Km).

    • The experiment is repeated with the addition of this compound or Mavacamten to determine their effects on these kinetic parameters.

Conclusion

This compound and Mavacamten represent two distinct and opposing approaches to modulating cardiac contractility at the level of the myosin motor. This compound, a myosin activator, enhances systolic function by increasing the number of force-producing cross-bridges. In contrast, Mavacamten, a myosin inhibitor, reduces hypercontractility by stabilizing an inhibited state of myosin. The choice between these agents in a therapeutic context will depend on the underlying pathophysiology of the cardiac condition being treated. For researchers, the opposing actions of these molecules provide valuable tools to probe the intricacies of sarcomere function and dysfunction.

References

Comparative Proteomics of Cardiac Cells Treated with Omecamtiv Mecarbil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the molecular effects of Omecamtiv Mecarbil on cardiac cells, with a focus on proteomic analyses and comparison with alternative inotropic agents.

Introduction

This compound is a first-in-class selective cardiac myosin activator designed to directly target the contractile machinery of the heart.[1][2] It is under investigation as a novel therapy for heart failure with reduced ejection fraction (HFrEF).[2] Unlike traditional inotropic agents that modulate intracellular calcium concentrations, this compound enhances cardiac contractility by a distinct mechanism, offering a potentially more targeted therapeutic approach with a different safety profile.[1] This guide provides a comparative analysis of the proteomic effects of this compound on cardiac cells, summarizes key experimental findings, and details the methodologies employed in these studies.

Mechanism of Action: A Direct Myosin Activator

This compound allosterically binds to the catalytic domain of cardiac myosin, the motor protein responsible for generating force in the heart muscle.[3] This binding accelerates the rate of phosphate release from the myosin-ADP-phosphate complex, which is a critical step in the cross-bridge cycle. By promoting the transition of myosin to the strongly-bound, force-producing state with actin, this compound increases the number of active cross-bridges during systole, thereby prolonging the ejection time and enhancing contractility without altering intracellular calcium levels.

Comparative Proteomics and Protein Phosphorylation Analysis

A critical aspect of understanding a drug's mechanism of action and its potential off-target effects is to investigate its impact on the cellular proteome. To date, comprehensive, quantitative global proteomic studies on cardiac cells treated with this compound are not widely available in the public domain. However, targeted proteomic and phosphoproteomic analyses have been conducted, providing valuable insights into the drug's molecular effects.

A key finding from these studies is that this compound's primary mechanism does not appear to involve significant alterations in the phosphorylation state of major sarcomeric proteins. This is a crucial distinction from many other signaling pathways that regulate cardiac contractility, which often converge on the phosphorylation of proteins such as cardiac myosin-binding protein C (cMyBP-C) and cardiac troponin I (cTnI).

Key Findings from Phosphorylation Studies:

  • No Change in Sarcomeric Protein Phosphorylation: One study investigating the effects of this compound in a mouse model of dilated cardiomyopathy explicitly stated that their "proteomic studies lacked changes in sarcomeric protein phosphorylation".

  • Unaffected cMyBP-C and cTnI Phosphorylation: A comparative in vivo study with the second-generation myosin activator, danicamtiv, found that acute treatment with either this compound or danicamtiv did not significantly alter the phosphorylation levels of cMyBP-C, cTnI, or myosin regulatory light chain (RLC). This suggests that the immediate functional effects of these drugs are primarily due to direct mechanical modulation of the myosin motor rather than activation of upstream signaling cascades that would alter the phosphoproteome.

These findings are significant as they reinforce the understanding that this compound acts directly on the myofilaments, bypassing the complex signaling networks that are often dysregulated in heart failure and can be sources of adverse effects with other inotropic agents.

Comparison with Alternative Inotropic Agents

The unique mechanism of this compound sets it apart from other classes of inotropic drugs. A comparison with these alternatives highlights its distinct profile.

Inotropic Agent ClassMechanism of ActionEffect on Intracellular CalciumKey Proteomic/Signaling Effects
This compound Direct cardiac myosin activatorNo direct effectDoes not significantly alter sarcomeric protein phosphorylation.
Calcium Sensitizers (e.g., Levosimendan) Increases the sensitivity of troponin C to calciumNo direct effect on calcium concentration, but enhances calcium-dependent activation.May have pleiotropic effects, including phosphodiesterase inhibition.
Beta-Adrenergic Agonists (e.g., Dobutamine) Stimulate beta-adrenergic receptors, leading to increased cAMP production.Increases intracellular calcium concentration.Induces phosphorylation of multiple downstream targets, including L-type calcium channels, phospholamban, and troponin I.
Phosphodiesterase (PDE) Inhibitors (e.g., Milrinone) Inhibit the breakdown of cAMP, leading to increased levels.Increases intracellular calcium concentration.Similar to beta-adrenergic agonists, leads to widespread protein phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies investigating the effects of this compound.

Phosphorylation Analysis of Sarcomeric Proteins

Objective: To determine the effect of this compound on the phosphorylation status of cardiac sarcomeric proteins.

Methodology:

  • Animal Model and Treatment: In vivo studies have utilized mouse models. Animals are treated with this compound or a vehicle control.

  • Tissue Extraction: Following treatment, hearts are rapidly excised and flash-frozen in liquid nitrogen to preserve the in vivo phosphorylation state of proteins.

  • Myofilament Isolation: Cardiac tissue is homogenized and subjected to differential centrifugation to isolate the myofilament-enriched fraction.

  • Protein Separation: The isolated myofilament proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Phosphoprotein Staining: The gels are stained with Pro-Q Diamond, a fluorescent stain that specifically binds to phosphorylated proteins.

  • Total Protein Staining: Subsequently, the same gels are stained with a total protein stain, such as Coomassie Brilliant Blue, to quantify the total amount of each protein.

  • Quantification and Analysis: The gels are imaged, and the intensity of the Pro-Q Diamond signal for each protein band is normalized to the corresponding total protein signal. This allows for the determination of the relative phosphorylation level of each protein. Statistical analysis is then performed to compare the phosphorylation status between the this compound-treated and control groups.

Visualizations

Signaling Pathway of this compound

Omecamtiv_Mecarbil_Pathway cluster_extracellular Extracellular cluster_intracellular Cardiomyocyte cluster_calcium Calcium Signaling This compound This compound Cardiac Myosin Cardiac Myosin This compound->Cardiac Myosin Binds to catalytic domain Ca2+ Handling Proteins Ca2+ Handling Proteins This compound->Ca2+ Handling Proteins No direct effect Cross-bridge Cycling Cross-bridge Cycling Cardiac Myosin->Cross-bridge Cycling Accelerates Pi release Actin Actin Actin->Cross-bridge Cycling Force Production Force Production Cross-bridge Cycling->Force Production Increases number of force-producing heads Intracellular Ca2+ Intracellular Ca2+

Caption: Mechanism of this compound action.

Experimental Workflow for Phosphoproteomics

Experimental_Workflow Animal Model (e.g., Mouse) Animal Model (e.g., Mouse) Treatment (this compound vs. Vehicle) Treatment (this compound vs. Vehicle) Animal Model (e.g., Mouse)->Treatment (this compound vs. Vehicle) Heart Tissue Extraction Heart Tissue Extraction Treatment (this compound vs. Vehicle)->Heart Tissue Extraction Myofilament Isolation Myofilament Isolation Heart Tissue Extraction->Myofilament Isolation SDS-PAGE SDS-PAGE Myofilament Isolation->SDS-PAGE Pro-Q Diamond Staining (Phospho-proteins) Pro-Q Diamond Staining (Phospho-proteins) SDS-PAGE->Pro-Q Diamond Staining (Phospho-proteins) Coomassie Staining (Total proteins) Coomassie Staining (Total proteins) SDS-PAGE->Coomassie Staining (Total proteins) Image Analysis & Quantification Image Analysis & Quantification Pro-Q Diamond Staining (Phospho-proteins)->Image Analysis & Quantification Coomassie Staining (Total proteins)->Image Analysis & Quantification Data Normalization & Statistical Analysis Data Normalization & Statistical Analysis Image Analysis & Quantification->Data Normalization & Statistical Analysis Comparative Phosphorylation Profile Comparative Phosphorylation Profile Data Normalization & Statistical Analysis->Comparative Phosphorylation Profile

Caption: Workflow for sarcomeric protein phosphorylation analysis.

Logical Relationship: this compound vs. Other Inotropes

Inotrope_Comparison cluster_myosin_activator Direct Myosin Activator cluster_calcium_modulators Calcium Modulators This compound This compound Myofilament Myofilament This compound->Myofilament Directly activates Ca2+ Sensitizers Ca2+ Sensitizers Ca2+ Sensitizers->Myofilament Increases Ca2+ sensitivity of Beta-agonists / PDE Inhibitors Beta-agonists / PDE Inhibitors Intracellular Ca2+ Intracellular Ca2+ Beta-agonists / PDE Inhibitors->Intracellular Ca2+ Increases Intracellular Ca2+->Myofilament Activates

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omecamtiv Mecarbil
Reactant of Route 2
Reactant of Route 2
Omecamtiv Mecarbil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.